Product packaging for Phox-i2(Cat. No.:CAS No. 353495-22-4)

Phox-i2

Cat. No.: B1677733
CAS No.: 353495-22-4
M. Wt: 337.3 g/mol
InChI Key: PADQUVZDTGNTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phox-I2 is a second generation inhibitor of the p67phox interaction with Rac1, effective in suppressing reactive oxygen species production by human and murine neutrophils.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N3O4 B1677733 Phox-i2 CAS No. 353495-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQUVZDTGNTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353495-22-4
Record name 353495-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phox-i2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of Phox-i2, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting reactive oxygen species (ROS) production. This document details the core mechanism of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes its action within the relevant signaling pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][2][3] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex, which is a primary source of superoxide and other reactive oxygen species in phagocytic cells like neutrophils.[2][4]

The activation of NOX2 is a multi-step process. In resting cells, the catalytic core of the enzyme, composed of gp91phox (also known as NOX2) and p22phox, resides in the cell membrane. The regulatory subunits, including p67phox, p47phox, p40phox, and Rac, are located in the cytoplasm.[5][6] Upon cellular stimulation, a signaling cascade leads to the phosphorylation of p47phox and the translocation of the cytosolic subunits to the membrane.[6][7] The binding of Rac1-GTP to p67phox induces a conformational change that is essential for the subsequent activation of gp91phox, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide.[2][8]

This compound exerts its inhibitory effect by binding with high affinity to p67phox, thereby preventing its interaction with Rac1.[1][2] This disruption of the p67phox-Rac1 signaling axis effectively blocks the assembly of the functional NOX2 complex and consequently inhibits the production of ROS.[1][4] This targeted approach offers a degree of specificity that is often lacking in other NOX inhibitors, which may have off-target effects on other NOX isoforms or cellular enzymes.[2][4]

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The following table summarizes the key quantitative data available.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) ~150 nMPurified p67phox protein[1][3][4]
IC50 (ROS Inhibition) Dose-dependentDifferentiated HL-60 cells[4]
IC50 (ROS Inhibition) Dose-dependentPrimary human neutrophils[1]

Signaling Pathway and Inhibition

The following diagram illustrates the NOX2 activation pathway and the point of intervention for this compound.

NOX2_Activation_and_Phox_i2_Inhibition cluster_cytosol Cytosol cluster_membrane Cell Membrane p47 p47phox gp91 gp91phox (NOX2) p22 p22phox p47->p22 Translocation to membrane p67 p67phox p67->gp91 Translocation to membrane Rac_GTP Rac-GTP p67->Rac_GTP Interaction Blocked p40 p40phox p40->gp91 Translocation to membrane Rac_GDP Rac-GDP Rac_GDP->Rac_GTP GDP/GTP Exchange Phox_i2 This compound Phox_i2->p67 Binds to No_ROS ROS Production Inhibited Phox_i2->No_ROS Leads to ROS Reactive Oxygen Species (ROS) gp91:e->ROS Activation p22->gp91 NOX2_complex Inactive NOX2 Complex Rac_GTP->p67 Binding Stimulus Cellular Stimulus Stimulus->p47 Phosphorylation Stimulus->Rac_GDP Activates GEFs

Caption: NOX2 activation pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

1. Microscale Thermophoresis (MST) for Binding Affinity Determination

  • Objective: To quantify the binding affinity of this compound to its target protein, p67phox.

  • Materials:

    • Recombinant human p67phox protein

    • This compound

    • MST buffer (e.g., PBS with 0.05% Tween-20)

    • Fluorescent dye for protein labeling (e.g., NHS-ester dye)

    • MST instrument

  • Procedure:

    • Label the recombinant p67phox protein with a fluorescent dye according to the manufacturer's instructions.

    • Prepare a series of dilutions of this compound in MST buffer.

    • Mix the labeled p67phox (at a constant concentration) with each dilution of this compound.

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement of the labeled p67phox in the presence of varying concentrations of this compound using an MST instrument.

    • Analyze the change in thermophoresis to determine the dissociation constant (Kd).[4]

2. Differentiated HL-60 Cell ROS Production Assay (H2DCFDA)

  • Objective: To measure the inhibitory effect of this compound on intracellular ROS production in a neutrophil-like cell line.

  • Materials:

    • HL-60 cells

    • Dimethyl sulfoxide (DMSO) for differentiation

    • This compound

    • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye

    • Hanks' Balanced Salt Solution (HBSS)

    • Fluorescence plate reader

  • Procedure:

    • Culture and differentiate HL-60 cells into a neutrophil-like phenotype by treating with DMSO.[9]

    • Harvest and resuspend the differentiated cells in HBSS.

    • Load the cells with H2DCFDA dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control.

    • Stimulate ROS production by adding PMA.[9]

    • Measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the oxidation of H2DCFDA by intracellular ROS.

    • Calculate the dose-dependent inhibition of ROS production by this compound and determine the IC50 value.[4]

3. Human Neutrophil ROS Production Assay (Luminol Chemiluminescence)

  • Objective: To assess the inhibitory effect of this compound on extracellular ROS production in primary human neutrophils.

  • Materials:

    • Freshly isolated human neutrophils

    • This compound

    • PMA or other relevant stimulant

    • Luminol

    • HBSS with calcium and magnesium

    • Luminometer

  • Procedure:

    • Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend the neutrophils in HBSS.

    • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

    • Add luminol to the cell suspension.

    • Stimulate the cells with PMA.

    • Immediately measure the chemiluminescence generated by the reaction of luminol with ROS using a luminometer.

    • Determine the dose-response curve for this compound-mediated inhibition of ROS production.[4]

Experimental Workflow

The logical flow of experiments to characterize a NOX2 inhibitor like this compound is depicted below.

Experimental_Workflow start Hypothesis: Molecule inhibits NOX2 binding_assay Biochemical Binding Assay (e.g., MST) start->binding_assay Validate Target Engagement cell_free_assay Cell-Free NOX2 Activity Assay binding_assay->cell_free_assay Confirm Functional Inhibition cellular_ros_assay Cellular ROS Assay (e.g., dHL-60, Neutrophils) cell_free_assay->cellular_ros_assay Assess Cellular Efficacy toxicity_assay Cytotoxicity Assay cellular_ros_assay->toxicity_assay Evaluate Safety in_vivo_model In Vivo Disease Model toxicity_assay->in_vivo_model Test Therapeutic Potential end Characterization Complete in_vivo_model->end

Caption: A typical experimental workflow for the characterization of this compound.

This guide provides a detailed technical overview of the mechanism of action of this compound. The information presented, including the quantitative data, signaling pathways, and experimental protocols, should serve as a valuable resource for researchers and professionals working in the field of drug discovery and development, particularly those focused on inflammatory and oxidative stress-related diseases.

References

Phox-i2: A Technical Guide to a Selective NOX2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phox-i2, a small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. It details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes its role in relevant signaling pathways.

Introduction to NOX2 and this compound

The NADPH oxidase (NOX) family of enzymes are dedicated producers of reactive oxygen species (ROS).[1][2] The NOX2 isoform, historically identified in phagocytes, is a multi-subunit enzyme complex responsible for the "respiratory burst," a crucial component of the innate immune defense against pathogens.[3][4] However, excessive or dysregulated NOX2 activity is implicated in a wide range of pathologies, including cardiovascular diseases, neuroinflammation, and inflammatory disorders, making it a significant therapeutic target.[4][5]

NOX2 activation is a complex process requiring the assembly of several cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac with the membrane-bound catalytic core, a heterodimer of gp91phox (also known as NOX2) and p22phox.[3][6][7] this compound is a rationally designed small molecule inhibitor that selectively targets a critical protein-protein interaction within this activation cascade, preventing the assembly of the functional enzyme complex and subsequent ROS production.[8][9]

Mechanism of Action

This compound functions as a selective inhibitor by disrupting the interaction between the cytosolic subunit p67phox and the activated small GTPase, Rac1.[8][9] This interaction is a pivotal step in the activation of NOX2.

The activation sequence is as follows:

  • Upon cellular stimulation (e.g., by phorbol 12-myristate 13-acetate - PMA), protein kinases phosphorylate the organizer subunit, p47phox.[3][6]

  • This phosphorylation induces a conformational change in p47phox, enabling its translocation to the membrane where it binds to p22phox.[4][7]

  • p47phox acts as an organizing scaffold, recruiting the other cytosolic components, including p67phox and p40phox, to the membrane.[10]

  • Concurrently, the small GTPase Rac is activated (converted from a GDP-bound to a GTP-bound state) and also translocates to the membrane.

  • The binding of activated Rac1-GTP to p67phox is essential for inducing the full catalytic activity of the gp91phox subunit.[9]

This compound was specifically designed to bind to the Rac1-GTPase binding pocket on p67phox.[9] By occupying this site, this compound physically prevents the association of Rac1, thereby halting the final step of NOX2 complex assembly and activation. This leads to a dose-dependent inhibition of NOX2-mediated superoxide production.[8][9]

NOX2_Activation_and_Phox_i2_Inhibition cluster_cytosol Cytosol (Resting State) cluster_membrane Cell Membrane cluster_activation Activation Cascade p47 p47phox p67 p67phox p40 p40phox p22 p22phox p47->p22 translocates & binds gp91 gp91phox p67->gp91 binds via scaffold p67->gp91 activates p40->gp91 binds via scaffold RacGDP Rac1-GDP O2_ ROS Production gp91->O2_ O2 -> O2•- Stimulus Cellular Stimulus (e.g., PMA) PKC PKC Stimulus->PKC activates RacGTP Rac1-GTP Stimulus->RacGTP activates PKC->p47 phosphorylates RacGTP->p67 Phoxi2 This compound Phoxi2->p67 binds & blocks

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Quantitative Data and Selectivity

This compound demonstrates high-affinity binding to its target and is effective at inhibiting NOX2 activity in cellular models. While a specific IC50 value is not consistently reported across literature, its potent activity is well-established.

ParameterValueTargetMethodReference
Binding Affinity (Kd) ~150 nMp67phoxNot Specified[8]
Efficacy Dose-dependent inhibition of superoxide productionNOX2Cellular Assays[8][9]

This compound is described as a selective NOX2 inhibitor.[8] This selectivity stems from its unique mechanism of action. NOX1, a close homolog of NOX2, relies on the organizer and activator proteins NOXO1 and NOXA1, respectively, which are homologs of p47phox and p67phox.[7][10] While some crossover can occur, the specific interaction between p67phox and Rac1 is a hallmark of the NOX2 activation complex.[7][9] Other isoforms like NOX4 are constitutively active and do not require the assembly of these cytosolic subunits, while NOX5 is activated by intracellular calcium.[1][7] Therefore, by targeting the p67phox-Rac1 axis, this compound achieves a high degree of selectivity for NOX2 over other ROS-generating systems.

Summary of In Vitro and In Vivo Findings

In Vitro Studies

This compound has been shown to be effective in various cell-based assays. It dose-dependently inhibits NOX2-mediated superoxide production in differentiated human promyelocytic leukemia (dHL-60) cells and in primary human neutrophils stimulated with PMA, without showing detectable toxicity.[8] Its ability to suppress ROS in these key immune cells underscores its potential as an anti-inflammatory agent.

In Vivo Studies

While detailed in vivo pharmacokinetic and pharmacodynamic data for this compound is limited in the provided search results, it has been used in animal models to probe the function of NOX2. For example, this compound was used to suppress ROS production in mouse neutrophils.[9] The use of this compound in models of disease, such as virus-induced inflammation in zebrafish, highlights its utility as a tool to study the pathological roles of NOX2.[9]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound.

Protocol: In Vitro NOX2 Inhibition Assay in Differentiated HL-60 Cells

This protocol describes a common method to measure the inhibitory effect of this compound on NOX2-dependent ROS production.

1. Cell Culture and Differentiation:

  • Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Induce differentiation into a neutrophil-like phenotype by incubating the cells with 1.3% dimethyl sulfoxide (DMSO) for 5-6 days. Differentiated cells will express the necessary components of the NOX2 complex.[3][6]

2. ROS Detection Assay:

  • Harvest differentiated HL-60 cells and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (H2DCFDA) or luminol.

  • Aliquot the cell suspension into a 96-well plate.

  • Add this compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 20-30 minutes at 37°C to allow for inhibitor uptake.

  • Initiate NOX2 activation by adding a stimulant, typically Phorbol 12-myristate 13-acetate (PMA, final concentration ~0.8 µM).[3][6]

  • Immediately measure the output (fluorescence or chemiluminescence) over time using a plate reader.

3. Data Analysis:

  • Calculate the rate of ROS production or the area under the curve (AUC) for each concentration.

  • Normalize the data to the vehicle control (representing 100% activity).

  • Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture & Differentiate HL-60 Cells B Harvest Cells & Load with ROS Probe A->B C Aliquot Cells into 96-well Plate B->C D Add this compound (Varying Concentrations) C->D E Pre-incubate D->E F Stimulate with PMA E->F G Measure Signal (Fluorescence/Luminescence) F->G H Calculate Rate of ROS Production G->H I Normalize to Vehicle Control H->I J Generate Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for assessing this compound inhibition of NOX2 in vitro.

Logical Relationship of Inhibition

The inhibitory effect of this compound can be understood as a direct chain of events that prevents the generation of superoxide by the NOX2 enzyme. This logical flow underscores its targeted mechanism.

Logical_Relationship Start This compound Step1 Binds to Rac1-GTP Binding Site on p67phox Start->Step1 Step2 Prevents p67phox-Rac1 Protein-Protein Interaction Step1->Step2 Step3 Halts Assembly of the Functional NOX2 Enzyme Complex Step2->Step3 Outcome Inhibition of NOX2-mediated Superoxide (O2•-) Production Step3->Outcome

Caption: Logical flow of this compound's mechanism of NOX2 inhibition.

References

The p67phox-Rac1 Interaction: A Linchpin in NADPH Oxidase Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of reactive oxygen species (ROS) by the NADPH oxidase complex is a critical process in host defense and cellular signaling. A key event in the activation of this multi-protein enzyme is the interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1. This guide provides a comprehensive technical overview of the p67phox-Rac1 interaction, detailing the molecular mechanisms, quantitative binding data, and the experimental protocols used to investigate this pivotal protein-protein interaction. Understanding the nuances of this interaction is paramount for developing therapeutic strategies that target NADPH oxidase-mediated pathologies.

The activation of the phagocyte NADPH oxidase is initiated by the assembly of cytosolic components, including p47phox, p67phox, and Rac, with the membrane-bound flavocytochrome b558.[1][2] Rac1, in its GTP-bound state, directly binds to p67phox, an essential step for the subsequent activation of the oxidase.[2][3][4] This interaction is believed to induce a conformational change in p67phox, enabling it to productively engage with the catalytic subunit of the oxidase, gp91phox (also known as Nox2), and initiate the electron flow from NADPH to molecular oxygen to produce superoxide.

Signaling Pathways and Logical Relationships

The assembly and activation of the NADPH oxidase complex is a coordinated process involving multiple protein-protein and protein-lipid interactions. The following diagrams illustrate the key signaling pathways and experimental workflows related to the p67phox-Rac1 interaction.

NADPH_Oxidase_Activation cluster_stimulus Cellular Stimulus (e.g., fMLP, PMA) Stimulus Stimulus GEF GEF Stimulus->GEF activates Rac_GDP Rac1-GDP (inactive) Rac_GTP Rac1-GTP (active) Rac_GDP->Rac_GTP GEF->Rac_GDP promotes GDP/GTP exchange p67phox_inactive p67phox (autoinhibited) Rac_GTP->p67phox_inactive binds and activates Cytochrome_b558 Cytochrome b558 (gp91phox/p22phox) Rac_GTP->Cytochrome_b558 translocates to Active_Complex Active NADPH Oxidase Complex Rac_GTP->Active_Complex incorporates Cytosolic_Complex p47-p67-p40 Complex p67phox_inactive->Cytosolic_Complex p67phox_inactive->Active_Complex activated form incorporates p47phox p47phox p47phox->Cytosolic_Complex p47phox->Active_Complex incorporates p40phox p40phox p40phox->Cytosolic_Complex Cytosolic_Complex->Cytochrome_b558 translocates to Cytochrome_b558->Active_Complex

Fig. 1: NADPH Oxidase Activation Pathway.

Experimental_Workflow cluster_recombinant Recombinant Protein Production cluster_binding_assays In Vitro Binding Assays cluster_functional_assays Functional Assays Expression Expression of p67phox and Rac1 in E. coli Purification Affinity Chromatography (e.g., GST, His-tag) Expression->Purification QC Purity and Concentration Determination Purification->QC Pull_down GST Pull-Down Assay QC->Pull_down Co_IP Co-Immunoprecipitation QC->Co_IP FRET FRET/BRET QC->FRET SPR_ITC SPR / ITC QC->SPR_ITC Cell_Free Cell-Free NADPH Oxidase Activation QC->Cell_Free Analysis Data Analysis and Interpretation Pull_down->Analysis Qualitative/ Semi-quantitative Co_IP->Analysis Qualitative/ Semi-quantitative FRET->Analysis Quantitative (in situ) SPR_ITC->Analysis Quantitative (in vitro) Cell_Free->Analysis Functional Activity

References

Phox-i2: A Targeted Approach to Reactive Oxygen Species Suppression by Inhibiting the NOX2 Complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is a key pathological driver in a wide range of inflammatory, cardiovascular, and neurodegenerative diseases. The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of regulated ROS production in phagocytic and other cell types. Consequently, the development of specific NOX2 inhibitors is of significant therapeutic interest. This technical guide provides a comprehensive overview of Phox-i2, a selective small-molecule inhibitor of the p67phox-Rac1 interaction, a critical step in the activation of the NOX2 complex. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction

The generation of reactive oxygen species is a fundamental aspect of cellular metabolism and host defense. The NOX family of enzymes are dedicated producers of ROS, with NOX2 (also known as gp91phox) being the archetypal member, predominantly expressed in phagocytes. The activation of NOX2 is a tightly regulated process involving the assembly of several cytosolic protein subunits with the membrane-bound cytochrome b558, which is composed of gp91phox and p22phox. This assembly is initiated by various stimuli and results in the transfer of electrons from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻), a precursor to other ROS.

Dysregulation of NOX2 activity leads to excessive ROS production, contributing to oxidative stress and cellular damage. This has implicated NOX2 in the pathophysiology of numerous diseases, making it a prime target for therapeutic intervention. This compound has emerged as a promising tool for studying NOX2-mediated processes and as a lead compound for drug development. It acts via a specific protein-protein interaction inhibition, targeting the association of the cytosolic subunit p67phox with the small GTPase Rac1. This interaction is a linchpin for the functional assembly and activation of the NOX2 enzyme complex.

This guide will provide a detailed examination of this compound, offering researchers and drug development professionals the necessary information to effectively utilize and further investigate this potent NOX2 inhibitor.

Mechanism of Action of this compound

The inhibitory action of this compound is centered on the disruption of a key protein-protein interaction essential for the assembly and activation of the NOX2 enzyme complex.

The NOX2 Activation Cascade

Under resting conditions, the components of the NOX2 enzyme are segregated within the cell. The catalytic core, cytochrome b558 (comprising gp91phox and p22phox), resides in the plasma and phagosomal membranes. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac (typically Rac1 or Rac2), are located in the cytosol.

Upon cellular stimulation by agonists such as phorbol 12-myristate 13-acetate (PMA) or f-Met-Leu-Phe (fMLP), a signaling cascade is initiated. This leads to the phosphorylation of cytosolic subunits, most notably p47phox. Phosphorylation induces a conformational change in p47phox, enabling its translocation to the membrane where it binds to p22phox. This event serves as a scaffold for the recruitment of the other cytosolic components, including the p67phox/p40phox heterodimer and an activated, GTP-bound form of Rac.

The Critical Role of the p67phox-Rac1 Interaction

The binding of GTP-bound Rac1 to p67phox is a crucial step for the full activation of the NOX2 complex. This interaction is thought to induce a conformational change in p67phox, which in turn activates the electron-transferring function of gp91phox, leading to superoxide production.

This compound: A Selective Inhibitor

This compound is a cell-permeable small molecule specifically designed to inhibit the interaction between p67phox and Rac1.[1] By binding to p67phox with high affinity, this compound prevents the association of GTP-Rac1 with this regulatory subunit. This disruption effectively halts the assembly of a fully functional NOX2 complex, thereby suppressing the production of reactive oxygen species.[1]

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) cluster_activation Activation Stimulus (e.g., PMA) cluster_assembly NOX2 Complex Assembly gp91phox gp91phox (NOX2) O2_superoxide O₂⁻ (Superoxide) gp91phox->O2_superoxide NADPH -> NADP+ p22phox p22phox p47phox_i p47phox p47phox_a p47phox-P p47phox_i->p47phox_a p67phox_i p67phox p67phox_a p67phox p67phox_i->p67phox_a p40phox_i p40phox Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Stimulus Stimulus PKC PKC Stimulus->PKC GEF GEF Stimulus->GEF PKC->p47phox_i Phosphorylation GEF->Rac_GDP GTP Exchange p47phox_a->p22phox Translocation & Binding p67phox_a->gp91phox p67phox_a->p22phox Translocation Rac_GTP->p67phox_a Binding Phox_i2 This compound Phox_i2->p67phox_a Inhibition

Figure 1: NOX2 activation pathway and this compound's point of intervention.

Quantitative Data

The efficacy of this compound in suppressing ROS production has been quantified in various cellular models. The following tables summarize the key quantitative data available for this compound and its closely related analog, Phox-i1.

Table 1: Binding Affinity of this compound

LigandTargetMethodDissociation Constant (Kd)Reference
This compoundp67phoxMicroscale Thermophoresis~150 nM[1]

Table 2: In Vitro Inhibition of ROS Production by Phox-i Analogs

CompoundCell TypeAssay MethodStimulantIC₅₀Reference
This compoundDifferentiated HL-60 (dHL-60)DCFDA-based FACS analysisPMA~1 µM
Phox-i1Primary Human NeutrophilsLuminol ChemiluminescencefMLP~6 µM
Phox-i1Differentiated HL-60 (dHL-60)DCFDA-based FACS analysisfMLP~3 µM
Phox-i1Primary Human NeutrophilsLuminol ChemiluminescencefMLP~8 µM

Note: Data for this compound in primary human neutrophils and more detailed dose-response curves are subjects of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Measurement of Superoxide Production in Differentiated HL-60 Cells (Cytochrome c Reduction Assay)

This protocol describes the measurement of superoxide production in PMA-stimulated differentiated HL-60 (dHL-60) cells using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • HL-60 cells (ATCC CCL-240)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Cytochrome c (from bovine heart)

  • Superoxide Dismutase (SOD) (from bovine erythrocytes)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Cell Culture and Differentiation:

    • Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To induce differentiation into a neutrophil-like phenotype, incubate the cells with 1.3% (v/v) DMSO for 5-7 days.

  • Assay Preparation:

    • Harvest the differentiated HL-60 (dHL-60) cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with HBSS and resuspend in HBSS to a final concentration of 1 x 10⁶ cells/mL.

    • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in HBSS. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

    • Prepare a working solution of cytochrome c at 1 mg/mL in HBSS.

    • Prepare a working solution of SOD at 300 U/mL in HBSS.

  • Assay Execution:

    • In a 96-well plate, add 50 µL of the dHL-60 cell suspension to each well.

    • To appropriate wells, add 25 µL of this compound at various concentrations (or vehicle control).

    • To control wells for measuring SOD-inhibitable reduction, add 10 µL of SOD solution. To all other wells, add 10 µL of HBSS.

    • Add 50 µL of the cytochrome c working solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of PMA (final concentration of 100 nM) to all wells except the unstimulated controls (add 25 µL of HBSS instead).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 550 nm every 2 minutes for a total of 60 minutes.

    • Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each well.

    • The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹ cm⁻¹).

    • Subtract the rate of the SOD-containing wells (SOD-inhibitable rate) from the corresponding wells without SOD to determine the specific rate of superoxide-mediated cytochrome c reduction.

    • Plot the percentage inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.

Microscale Thermophoresis (MST) for Measuring this compound and p67phox Interaction

This protocol outlines a general procedure for quantifying the binding affinity between a fluorescently labeled protein (p67phox) and a small molecule ligand (this compound).

Materials:

  • Purified recombinant p67phox protein

  • Fluorescent labeling kit (e.g., NHS-ester reactive dye)

  • This compound

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • Microscale Thermophoresis instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Protein Labeling:

    • Label the purified p67phox protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove the excess, unconjugated dye using a size-exclusion chromatography column.

    • Determine the final concentration and degree of labeling of the fluorescently labeled p67phox.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO and create a 16-point serial dilution series in MST buffer.

    • Prepare a solution of the fluorescently labeled p67phox in MST buffer at a constant concentration (typically in the low nanomolar range).

  • MST Measurement:

    • Mix the labeled p67phox solution with each dilution of this compound (1:1 volume ratio).

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement according to the instrument's software instructions. This involves an initial fluorescence scan, followed by the application of an infrared laser to create a temperature gradient and monitoring the subsequent change in fluorescence.

  • Data Analysis:

    • The instrument software will analyze the change in fluorescence (thermophoresis) as a function of the this compound concentration.

    • The data is typically plotted as the normalized fluorescence change against the logarithm of the ligand concentration.

    • The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable binding model (e.g., the law of mass action).

Visualizations

Experimental Workflow for Screening NOX2 Inhibitors

The following diagram illustrates a typical workflow for the screening and validation of potential NOX2 inhibitors like this compound.

Workflow for NOX2 Inhibitor Screening cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanism Mechanism of Action Studies cluster_specificity Specificity & Toxicity A1 Compound Library A2 High-Throughput Cellular ROS Assay (e.g., dHL-60 with PMA stimulation) A1->A2 A3 Identify Primary Hits A2->A3 B1 Dose-Response & IC₅₀ Determination (e.g., Cytochrome c assay) A3->B1 B2 Orthogonal ROS Assay (e.g., Luminol chemiluminescence) B1->B2 B3 Confirm ROS Inhibition B2->B3 C1 Target Engagement Assay (e.g., Microscale Thermophoresis) B3->C1 C2 Protein-Protein Interaction Assay (e.g., Co-Immunoprecipitation) C1->C2 C3 Elucidate Mechanism C2->C3 D1 Selectivity Assays (e.g., against other NOX isoforms) C3->D1 D2 Cytotoxicity Assays D1->D2 D3 Validated Lead Compound D2->D3

Figure 2: A generalized workflow for the identification and validation of NOX2 inhibitors.

Conclusion

This compound represents a significant advancement in the quest for selective NOX2 inhibitors. Its well-defined mechanism of action, targeting the crucial p67phox-Rac1 interaction, offers a high degree of specificity for the NOX2 complex. The quantitative data presented herein demonstrates its potent inhibitory activity in relevant cellular models. The detailed experimental protocols provide a solid foundation for researchers to further investigate its properties and to utilize it as a tool to probe the roles of NOX2 in health and disease. As our understanding of the pathological implications of excessive ROS production continues to grow, targeted inhibitors like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.

References

Phox-i2: A Technical Guide to its Target Protein, Binding Affinity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phox-i2 is a small molecule inhibitor that has garnered significant interest for its selective targeting of the NADPH oxidase 2 (NOX2) enzyme complex. As a critical source of reactive oxygen species (ROS) in phagocytic cells, NOX2 plays a central role in the innate immune response. However, its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of NOX2 and presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's target protein, binding affinity, and the experimental methodologies used to characterize its activity.

Target Protein and Mechanism of Action

The primary molecular target of this compound is the cytosolic protein p67phox (also known as neutrophil cytosolic factor 2 or NCF2). This compound acts as a selective inhibitor of the crucial protein-protein interaction between p67phox and the small GTPase Rac1.[1][2] This interaction is a pivotal event in the assembly and activation of the NOX2 enzyme complex.

The NOX2 complex is a multi-subunit enzyme responsible for the "respiratory burst" in phagocytes, generating superoxide radicals (O₂⁻) to combat pathogens. In its resting state, the complex is unassembled, with the catalytic subunit, gp91phox (NOX2), and p22phox forming the membrane-bound flavocytochrome b558, while the regulatory subunits p67phox, p47phox, p40phox, and Rac reside in the cytosol.[3]

Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation of p47phox and the exchange of GDP for GTP on Rac. Activated Rac-GTP then binds to a specific domain on p67phox.[4] This binding event is critical as it induces a conformational change in p67phox, enabling it to activate the catalytic subunit gp91phox. The entire cytosolic complex then translocates to the membrane to assemble with flavocytochrome b558, forming the active NOX2 enzyme.

This compound exerts its inhibitory effect by binding to p67phox and sterically hindering its interaction with Rac1-GTP.[2][5] By preventing this association, this compound effectively blocks the assembly and subsequent activation of the NOX2 complex, leading to a dose-dependent reduction in ROS production.[2]

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction of this compound with its target and its functional consequences have been quantified using various biophysical and cell-based assays. The following table summarizes the key quantitative data for this compound.

ParameterValueMethodCell Line/SystemReference
Binding Affinity (Kd) ~150 nMMicroscale ThermophoresisRecombinant p67phox[1][2]
Inhibitory Concentration (IC50) ~1 µMDCFDA AssayDifferentiated HL-60 cells[2]
Inhibitory Concentration (IC50) ~6 µMLuminol ChemiluminescencePrimary Human Neutrophils[2]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of this compound and the experimental approaches used for its characterization, the following diagrams have been generated using the DOT language.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) gp91phox gp91phox (NOX2) p22phox p22phox ROS ROS (O₂⁻) gp91phox->ROS O₂ → O₂⁻ p47phox p47phox p47phox_P p47phox-P p47phox->p47phox_P p67phox p67phox p67phox->gp91phox Translocation & Assembly p40phox p40phox p40phox->gp91phox Translocation & Assembly Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Stimulus Stimulus (e.g., fMLP, PMA) Stimulus->Rac_GDP GEF activation PKC PKC Stimulus->PKC PKC->p47phox Phosphorylation p47phox_P->gp91phox Translocation & Assembly Rac_GTP->p67phox Binding Phox_i2 This compound Phox_i2->p67phox Inhibition

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_cellular Cellular ROS Inhibition Assays p67 Recombinant p67phox Protein mst Microscale Thermophoresis (MST) p67->mst phoxi2_bind This compound (titration series) phoxi2_bind->mst kd Kd Calculation (~150 nM) mst->kd hl60 HL-60 Cells (differentiated) phoxi2_treat This compound Treatment (dose-response) hl60->phoxi2_treat neutrophils Primary Human Neutrophils neutrophils->phoxi2_treat stim Stimulation (e.g., PMA) phoxi2_treat->stim dcfda DCFDA Assay (Flow Cytometry) stim->dcfda luminol Luminol Assay (Chemiluminescence) stim->luminol ic50_hl60 IC50 Calculation (~1 µM) dcfda->ic50_hl60 ic50_neut IC50 Calculation (~6 µM) luminol->ic50_neut

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

This protocol describes the determination of the binding affinity between recombinant p67phox and this compound.

Materials:

  • Recombinant human p67phox protein

  • This compound

  • MST Buffer (e.g., PBS, pH 7.4, 0.05% Tween-20)

  • NanoTemper Monolith NT.115 instrument

  • Standard or premium capillaries

Procedure:

  • Protein Labeling (if required): If p67phox is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper Protein Labeling Kits). Remove excess dye using a desalting column.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in MST buffer. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1%.

    • Prepare a solution of labeled p67phox in MST buffer at a constant concentration (typically in the low nM range).

  • Binding Reaction:

    • Mix the labeled p67phox solution with each dilution of this compound in a 1:1 ratio.

    • Incubate the mixtures at room temperature for 10-20 minutes to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the Monolith NT.115 instrument.

    • Set the instrument parameters (e.g., LED power, MST power). A typical setting is 20-40% LED power and 40% MST power.

    • Run the MST experiment.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the this compound concentration.

    • Fit the resulting binding curve using the NT Analysis software to determine the dissociation constant (Kd).

Luminol-based Chemiluminescence Assay for ROS Production in Human Neutrophils

This protocol details the measurement of ROS production in primary human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA).

Materials:

  • Isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Luminol

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Preparation:

    • Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

    • Aliquot 100 µL of the cell suspension into each well of a 96-well white plate.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells containing neutrophils and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • ROS Measurement:

    • Prepare a working solution of luminol in HBSS (e.g., 100 µM).

    • Add luminol to each well.

    • Prepare a working solution of PMA in HBSS (e.g., 200 nM).

    • Place the plate in a luminometer pre-warmed to 37°C.

    • Initiate the reaction by adding PMA to each well.

    • Immediately begin measuring chemiluminescence at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the chemiluminescence signal for each condition.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

DCFDA Assay for ROS Production in Differentiated HL-60 Cells

This protocol describes the measurement of intracellular ROS in neutrophil-like HL-60 cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

  • HL-60 cells

  • All-trans-retinoic acid (ATRA) or Dimethyl sulfoxide (DMSO) for differentiation

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Differentiation:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Induce differentiation into a neutrophil-like phenotype by treating the cells with 1 µM ATRA or 1.3% DMSO for 4-5 days.

  • Inhibitor Treatment:

    • Harvest the differentiated HL-60 cells and resuspend them in PBS at 1 x 10⁶ cells/mL.

    • Treat the cells with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control.

  • DCFDA Staining:

    • Add DCFDA to the cell suspension to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Stimulation and Analysis:

    • Stimulate the cells with PMA (e.g., 100 nM) for 15-30 minutes at 37°C.

    • Analyze the fluorescence of the cells immediately using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.[2][6]

Conclusion

This compound is a potent and selective inhibitor of the p67phox-Rac1 interaction, providing a valuable chemical probe for studying the role of NOX2 in health and disease. This guide has detailed its mechanism of action, provided key quantitative data on its binding affinity and inhibitory potency, and outlined the experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of immunology, neurobiology, and drug discovery in their efforts to further elucidate the complex biology of NADPH oxidases and to develop novel therapeutic strategies targeting these enzymes.

References

Phox-i2: A Targeted Approach to Modulating Neutrophil Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neutrophils are the first line of defense in the innate immune system, employing a potent arsenal of antimicrobial mechanisms. A cornerstone of this response is the generation of reactive oxygen species (ROS) by the NADPH oxidase 2 (NOX2) enzyme complex, a process known as the oxidative burst. While essential for host defense, dysregulated NOX2 activity contributes to tissue damage in numerous inflammatory diseases. Phox-i2 is a selective small-molecule inhibitor that offers a targeted approach to modulating neutrophil function by preventing the assembly and activation of the NOX2 complex. This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantifiable impact on neutrophil functions, and detailed experimental protocols for its study.

The NOX2 Complex: A Primer on ROS Generation in Neutrophils

The phagocyte NADPH oxidase (NOX2) is a multi-protein enzyme complex responsible for the oxidative burst. In resting neutrophils, the components of this complex are segregated. The catalytic core, a heterodimer called flavocytochrome b558 (composed of gp91phox and p22phox), is localized to the membranes of specific granules and the plasma membrane. The regulatory subunits, p47phox, p67phox, p40phox, and the small GTPase Rac2, reside in the cytosol.

Upon neutrophil activation by various stimuli, a complex signaling cascade leads to the phosphorylation of p47phox and the exchange of GDP for GTP on Rac2. These events trigger the translocation of the cytosolic subunits to the membrane, where they assemble with flavocytochrome b558 to form the active oxidase. A critical step in this assembly is the direct interaction between the activated, GTP-bound Rac2 and the p67phox subunit. This binding induces a conformational change in p67phox, enabling it to activate the catalytic subunit gp91phox, which then transfers electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).

Mechanism of Action: this compound Inhibition of the p67phox-Rac1/2 Interaction

This compound is a selective inhibitor designed to disrupt the activation of the NOX2 complex. It functions by specifically targeting the interaction between the cytosolic subunit p67phox and the small GTPase Rac. This compound binds with high affinity to p67phox, physically blocking the site required for Rac-GTP binding.[1] By preventing this crucial protein-protein interaction, this compound effectively halts the assembly of a functional NOX2 enzyme complex, thereby inhibiting the production of superoxide and subsequent reactive oxygen species.

NOX2_Activation_and_Phox_i2_Inhibition NOX2 Activation Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_active_nox Active NOX2 Complex cluster_cytosol Cytosol cluster_rac Cytosol cluster_phox Cytosol gp91 gp91phox (NOX2) p22 p22phox Active_Complex Active NOX2 Complex ROS Superoxide (O₂⁻) ROS Active_Complex->ROS e⁻ transfer Stimulus Stimulus (e.g., fMLP, PMA) Rac_GDP Rac2-GDP (Inactive) Stimulus->Rac_GDP Activates GEFs Rac_GTP Rac2-GTP (Active) Rac_GDP->Rac_GTP GDP/GTP Exchange Rac_GTP->Active_Complex Translocation & Assembly p67 p67phox Rac_GTP->p67 Critical Interaction for Activation p47 p47phox p47->Active_Complex Translocation & Assembly p67->Active_Complex Translocation & Assembly Phox_i2 This compound p67->Phox_i2 p40 p40phox p40->Active_Complex Translocation & Assembly Phox_i2->p67 Binds & Inhibits NADPH NADPH NADPH->Active_Complex O2 O₂ O2->Active_Complex

NOX2 activation pathway and the inhibitory action of this compound.

Impact on Neutrophil Function

This compound's primary effect is the potent and dose-dependent inhibition of the neutrophil oxidative burst. By preventing NOX2 activation, it significantly reduces the production of superoxide and other downstream ROS.

Quantitative Inhibition of ROS Production

The efficacy of this compound has been quantified in both neutrophil-like cell lines and primary human neutrophils, demonstrating its activity in relevant biological systems. The key quantitative metrics for this compound and its related analog, Phox-i1, are summarized below.

CompoundTarget InteractionBinding Affinity (Kd)Cell TypeIC₅₀ (ROS Inhibition)Assay MethodReference
This compound p67phox - Rac1~150 nMdHL-60 (neutrophil-like)~1 µMDCFDA (Flow Cytometry)[2]
Primary Human Neutrophils~6 µMLuminol Chemiluminescence[2]
Phox-i1 p67phox - Rac1~100 nMPrimary Human Neutrophils~8 µMLuminol Chemiluminescence[2]
Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin and granular proteins, which are released by neutrophils to trap and kill pathogens. The formation of NETs (NETosis) in response to certain stimuli, such as phorbol 12-myristate 13-acetate (PMA), is a NOX2-dependent process.[3][4] The ROS generated during the oxidative burst are critical signaling molecules in the pathway leading to chromatin decondensation and NET release. Consequently, by inhibiting NOX2-derived ROS production, this compound is expected to block PMA-induced NETosis. This makes this compound a valuable tool for studying the role of NOX2 in NET formation and a potential therapeutic agent for conditions where excessive NETosis is pathogenic.

Experimental Protocols

The following section details key methodologies for studying the effects of this compound on neutrophil function.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating neutrophils using density gradient centrifugation.

  • Blood Collection: Collect whole human blood into tubes containing an anticoagulant (e.g., heparin or sodium citrate).

  • Dextran Sedimentation: Mix the blood with a 2% dextran solution (e.g., 13 mL dextran to 20 mL blood) and allow erythrocytes to sediment for 20-30 minutes at room temperature.

  • Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.

  • Density Gradient Centrifugation: Layer the collected plasma onto a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Cell Layer Separation: After centrifugation, aspirate the upper layers, leaving the neutrophil/erythrocyte pellet at the bottom.

  • Erythrocyte Lysis: Resuspend the pellet and lyse contaminating red blood cells using a hypotonic solution (e.g., 0.2% NaCl) for 30 seconds, followed by restoration of isotonicity with a hypertonic solution (e.g., 1.6% NaCl).

  • Washing: Wash the neutrophil pellet with a calcium and magnesium-free buffer (e.g., PBS) by centrifuging at 150 x g for 5 minutes. Repeat the wash step.

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate assay buffer and determine the cell concentration and purity (typically >95%) using a hemocytometer and cytospin analysis.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS via flow cytometry.

  • Neutrophil Preparation: Isolate neutrophils as described in Protocol 4.1 and resuspend them at 1 x 10⁶ cells/mL in a suitable buffer (e.g., RPMI 1640 or PBS).

  • Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM. Incubate for 20-30 minutes at 37°C in the dark. During this time, intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cells.

  • Washing: Centrifuge the cells to remove excess probe and resuspend them in fresh buffer.

  • Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add this compound (at various concentrations) or vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a stimulating agent (e.g., 100 nM PMA or 1 µM fMLP) to induce the oxidative burst. Include an unstimulated control.

  • Data Acquisition: Immediately acquire data on a flow cytometer. Excite the DCF at 488 nm and measure the emission at ~525 nm. Collect data for a set period (e.g., 15-30 minutes).

  • Analysis: Gate on the neutrophil population using forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the DCF signal. The increase in MFI corresponds to the amount of intracellular ROS produced. Compare the MFI of this compound-treated samples to the vehicle-treated stimulated control to determine the percent inhibition.

DCFH_DA_Workflow Experimental Workflow: DCFH-DA ROS Assay cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Isolate Human Neutrophils B Resuspend Cells (1x10⁶/mL) A->B C Load with DCFH-DA (5-10 µM, 37°C) B->C D Wash to Remove Excess Probe C->D E Aliquot Cells D->E F Pre-incubate with This compound or Vehicle E->F G Stimulate with PMA or fMLP F->G H Acquire Data on Flow Cytometer G->H I Gate on Neutrophil Population H->I J Calculate Mean Fluorescence Intensity (MFI) I->J K Determine % Inhibition and IC₅₀ J->K

Workflow for measuring intracellular ROS with the DCFH-DA assay.
Measurement of Extracellular Superoxide (Cytochrome c Reduction Assay)

This spectrophotometric assay quantifies the release of superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

  • Reagent Preparation:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

    • Cytochrome c solution: Prepare a 100 µM solution of cytochrome c from bovine heart in assay buffer.

    • SOD solution: Prepare a stock solution of superoxide dismutase.

    • Stimulant: Prepare a working solution of PMA or fMLP.

  • Assay Setup: Perform the assay in a 96-well plate or spectrophotometer cuvettes, pre-warmed to 37°C.

  • Reaction Mixture: To each well/cuvette, add:

    • Isolated neutrophils (e.g., 2 x 10⁵ cells per well).

    • This compound at desired concentrations or vehicle control.

    • For control wells, add SOD to measure the background absorbance change not due to superoxide.

    • Cytochrome c solution (final concentration ~80 µM).

  • Incubation: Incubate the plate/cuvettes for 5-10 minutes at 37°C to allow the inhibitor to take effect.

  • Initiate Reaction: Add the stimulus (e.g., PMA) to all wells except the negative control.

  • Kinetic Measurement: Immediately begin reading the absorbance at 550 nm kinetically over 30-60 minutes using a temperature-controlled plate reader or spectrophotometer.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA550/min) for each well.

    • Subtract the rate of the SOD-containing wells from the rate of the corresponding sample wells to get the SOD-inhibitable rate.

    • Convert the SOD-inhibitable rate of cytochrome c reduction to nmol of O₂⁻/min using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).

    • Calculate the percent inhibition caused by this compound relative to the vehicle control.

Cell-Free NOX2 Activation Assay

This assay reconstitutes the NOX2 system in vitro to directly measure the inhibition of complex assembly. It is a powerful tool for confirming that an inhibitor targets a specific protein-protein interaction.

  • Component Preparation:

    • Membrane Fraction: Prepare a membrane fraction from unstimulated neutrophils (or other cells expressing flavocytochrome b558) by sonication and ultracentrifugation. This fraction contains gp91phox and p22phox.

    • Cytosolic Fraction: Prepare a cytosolic fraction from unstimulated neutrophils, which contains the regulatory subunits.

    • Recombinant Proteins: Alternatively, use purified recombinant proteins: p67phox, p47phox, and a constitutively active, GTP-loaded form of Rac1 (e.g., Rac1-GTPγS).

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane fraction.

    • Recombinant p67phox and Rac1-GTPγS. (p47phox can be omitted in some systems when using an anionic amphiphile activator).

    • This compound at desired concentrations or vehicle control.

    • Cytochrome c (for detection).

  • Activation: Initiate the assembly and activation of the complex by adding an anionic amphiphile, such as sodium dodecyl sulfate (SDS), and the substrate, NADPH.

  • Measurement and Analysis: Immediately measure the rate of superoxide production by kinetic cytochrome c reduction at 550 nm, as described in Protocol 4.3. The inhibition of this rate in the presence of this compound directly demonstrates its ability to block the assembly of the core components of the oxidase.

Conclusion and Future Directions

This compound represents a significant tool for both basic research and therapeutic development. Its specific mechanism of action—inhibiting the p67phox-Rac interaction—allows for the precise dissection of NOX2-dependent signaling pathways in neutrophils. For drug development professionals, this compound and its analogs serve as lead compounds for the creation of novel anti-inflammatory therapies. By targeting the source of pathogenic ROS production in inflammatory conditions, these inhibitors have the potential to treat a wide range of diseases, including arthritis, vascular disease, and neuroinflammatory disorders, without the broad immunosuppressive effects of other anti-inflammatory agents. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound-like molecules for clinical applications.

References

The Role of Phox-i2 in Modulating Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, and its role in modulating inflammatory responses. This compound targets the NADPH oxidase 2 (NOX2) complex, a key enzyme in the production of reactive oxygen species (ROS) during inflammation. By inhibiting NOX2 activity, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.

Core Concepts: this compound and the NOX2 Pathway

This compound is a small molecule inhibitor that specifically disrupts the interaction between the cytosolic NOX2 subunit p67phox and the small GTPase Rac1. This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. The NOX2 complex, predominantly found in phagocytic cells like neutrophils and macrophages, is a primary source of superoxide radicals (O2•−), which are precursors to other reactive oxygen species. While essential for host defense against pathogens, excessive or dysregulated NOX2 activity leads to oxidative stress and contributes to the pathology of numerous inflammatory conditions. This compound, by preventing p67phox-Rac1 binding, effectively blocks the activation of NOX2 and the subsequent production of inflammatory ROS.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.

ParameterValueCell TypeAssayCitation
Binding Affinity (Kd) ~150 nM-Microscale Thermophoresis[1]
IC50 (ROS Inhibition) ~1 µMDifferentiated HL-60 cellsDCFDA Assay[1]
IC50 (ROS Inhibition) ~6 µMPrimary Human NeutrophilsLuminol Chemiluminescence[1]
Superoxide Inhibition Significant blockade at 10 µMfMLP-activated Primary Murine NeutrophilsNitroblue Tetrazolium (NBT) Assay[1]

Table 1: Summary of this compound In Vitro Efficacy

While direct quantitative data on the effect of this compound on specific inflammatory cytokines is not extensively published, studies on the genetic ablation or general inhibition of NOX2 have demonstrated a significant reduction in the expression of key pro-inflammatory cytokines. It is therefore highly probable that this compound exerts similar effects.

CytokineEffect of NOX2 Inhibition/DeficiencyCitation
TNF-α Decreased mRNA and protein levels[2][3]
IL-6 Decreased mRNA and protein levels[2][3]
IL-1β Decreased mRNA levels[2]

Table 2: Anticipated Downstream Effects of this compound on Pro-inflammatory Cytokine Expression based on NOX2 Inhibition Studies

Signaling Pathways and Experimental Workflows

Visual representations of the NOX2 signaling pathway, the mechanism of this compound inhibition, and typical experimental workflows are provided below using the DOT language for Graphviz.

Phox_i2_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS Reactive Oxygen Species (ROS) gp91phox->ROS O2 to O2•− p22phox p22phox p47phox p47phox p47phox->p22phox Binding p67phox p67phox p67phox->gp91phox Assembly Rac1_GTP Rac1-GTP (active) p40phox p40phox p40phox->p67phox Binding Rac1_GDP Rac1-GDP (inactive) Rac1_GDP->Rac1_GTP GTP loading Rac1_GTP->p67phox Binding Phox_i2 This compound Phox_i2->p67phox Inhibits interaction Stimulus Inflammatory Stimulus Stimulus->Rac1_GDP Activates GEFs Inflammation Inflammation ROS->Inflammation

Caption: NOX2 activation pathway and this compound's inhibitory mechanism.

Experimental_Workflow_ROS start Start: Isolate Neutrophils or Culture HL-60 cells cell_prep Prepare cell suspension start->cell_prep treatment Pre-incubate cells with This compound or vehicle control cell_prep->treatment stimulation Stimulate with fMLP or PMA to induce ROS production treatment->stimulation assay Perform ROS detection assay (DCFDA, Luminol, or NBT) stimulation->assay measurement Measure fluorescence or chemiluminescence assay->measurement analysis Data analysis: Calculate IC50 or % inhibition measurement->analysis end End analysis->end Logical_Relationship Phox_i2 This compound p67_Rac1 p67phox-Rac1 Interaction Phox_i2->p67_Rac1 Inhibits Therapeutic_Effect Potential Therapeutic Effect in Inflammatory Diseases Phox_i2->Therapeutic_Effect Potential outcome NOX2_Activation NOX2 Complex Activation p67_Rac1->NOX2_Activation Leads to ROS_Production ROS Production NOX2_Activation->ROS_Production Causes Oxidative_Stress Cellular Oxidative Stress ROS_Production->Oxidative_Stress Induces Inflammatory_Signaling Pro-inflammatory Signaling Pathways (e.g., NF-κB) Oxidative_Stress->Inflammatory_Signaling Activates Cytokine_Expression Expression of TNF-α, IL-6, IL-1β Inflammatory_Signaling->Cytokine_Expression Upregulates Inflammation Inflammatory Response (e.g., Neutrophil Migration) Cytokine_Expression->Inflammation Promotes Inflammation->Therapeutic_Effect Target for

References

Investigating the Structure-Activity Relationship of Phox-i2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phox-i2 is a selective small-molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1] It functions by specifically targeting and disrupting the protein-protein interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step in the assembly and activation of the NOX2 complex, which is responsible for the production of reactive oxygen species (ROS) in phagocytic cells like neutrophils.[3][4] By preventing this association, this compound effectively inhibits NOX2-mediated ROS production.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of the NOX2 Signaling Pathway

The activation of the NOX2 complex is a multi-step process initiated by inflammatory stimuli. In its resting state, the catalytic subunit of NOX2 (also known as gp91phox) and its stabilizing partner p22phox are located in the cell membrane.[5][6] The regulatory subunits, including p67phox, p47phox, p40phox, and the small GTPase Rac, are in the cytosol.[5]

Upon stimulation, a signaling cascade leads to the phosphorylation of p47phox and p67phox.[7][8] This triggers the translocation of the cytosolic subunits to the membrane.[8][9] The binding of Rac-GTP to p67phox is a crucial conformational step that facilitates the assembly of the entire complex, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).[4][5][9]

This compound exerts its inhibitory effect by binding directly to p67phox, specifically at the Rac1 GTPase binding site.[3][4] This occupation of the binding pocket prevents the association of Rac1 with p67phox, thereby halting the assembly of a functional NOX2 complex and abrogating ROS production.[3][4] The inhibitor has been shown to be specific for the p67phox-Rac1 signaling axis, as it does not affect other Rac1 effector pathways, such as the p21-activated kinase (PAK).[3]

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) NOX2_p22 NOX2/p22phox Assembly Complex Assembly NOX2_p22->Assembly p47 p47phox Phosphorylation Phosphorylation p47->Phosphorylation p67 p67phox p67->Phosphorylation Rac_GTP Rac-GTP p40 p40phox Rac_GDP Rac-GDP Rac_GDP->Rac_GTP GEF Phox_i2 This compound Phox_i2->p67 Stimuli Inflammatory Stimuli Stimuli->Phosphorylation Phosphorylation->Assembly Rac_GTP->Assembly Active_NOX2 Active NOX2 Complex Assembly->Active_NOX2 ROS ROS Production Active_NOX2->ROS

Caption: NOX2 activation pathway and this compound inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high-affinity binding to the target protein and its potent inhibition of ROS production in relevant cell types.

ParameterValueMethodCell Type/SystemReference
Binding Affinity (Kd) ~150 nMMicroscale Thermophoresis (MST)Recombinant p67phox protein[1][3]
IC50 ~1 µMH2-DCFDA AssayDifferentiated HL-60 cells[3]
IC50 ~6 µMLuminol ChemiluminescencePrimary human neutrophils[3]

Structure-Activity Relationship (SAR)

The development and optimization of this compound have provided insights into its structure-activity relationship. This compound was rationally designed based on the structure of a parent compound, Phox-i1, to target the Rac1 binding site on p67phox.[3][4]

Key SAR findings from analog synthesis studies indicate that the nitro groups present in the this compound structure are not essential for its inhibitory activity.[4] Medicinal chemistry efforts have shown that it is possible to replace the potentially toxic nitro groups with other substituents while retaining, and in some cases improving, the ROS inhibitory activity.[4] For instance, an analog where a nitro group was replaced demonstrated retained activity, and another analog with modifications to the aromatic rings showed profound superoxide inhibition.[4] These studies suggest that the core scaffold is crucial for binding to p67phox, but there is flexibility in the substitution pattern, allowing for optimization of the compound's properties, such as reducing potential toxicity while maintaining potency.[4]

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its binding affinity, inhibitory potency, and specificity.

1. ROS Production Inhibition Assay (dHL-60 Cells)

  • Principle: This assay measures the inhibition of intracellular ROS production in neutrophil-like differentiated HL-60 (dHL-60) cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2-DCFDA).

  • Methodology:

    • Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).[8]

    • Inhibitor Treatment: Differentiated cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • ROS Stimulation: Cells are stimulated to produce ROS using an agonist such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).[3][10]

    • Fluorescence Measurement: The H2-DCFDA probe, which becomes fluorescent upon oxidation by ROS, is added to the cells. The resulting fluorescence is quantified using a fluorescence plate reader or flow cytometry.[3][7]

    • Data Analysis: The IC50 value is calculated by plotting the percentage of ROS inhibition against the logarithm of the this compound concentration.[3]

ROS_Assay_Workflow Start Differentiated HL-60 Cells Step1 Pre-incubate with this compound (various concentrations) Start->Step1 Step2 Add H2-DCFDA Probe Step1->Step2 Step3 Stimulate with Agonist (e.g., fMLP) Step2->Step3 Step4 Incubate Step3->Step4 Step5 Measure Fluorescence (Flow Cytometry / Plate Reader) Step4->Step5 End Calculate IC50 Step5->End

Caption: General workflow for a cell-based ROS inhibition assay.

2. ROS Production Inhibition Assay (Human Neutrophils)

  • Principle: This assay quantifies ROS production in primary human neutrophils via luminol-enhanced chemiluminescence. Luminol emits light upon oxidation by ROS, providing a sensitive measure of NOX2 activity.

  • Methodology:

    • Neutrophil Isolation: Primary neutrophils are isolated from fresh human blood.

    • Inhibitor and Reagent Incubation: Isolated neutrophils are incubated with this compound, luminol, and horseradish peroxidase.

    • Stimulation: ROS production is initiated by adding a stimulant like fMLP.

    • Chemiluminescence Measurement: The light emission is measured over time using a luminometer.

    • Data Analysis: The dose-dependent inhibition by this compound is used to determine the IC50 value.[3]

3. Binding Affinity Assay (Microscale Thermophoresis - MST)

  • Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, allowing for the quantification of binding affinity.

  • Methodology:

    • Protein Labeling: Purified recombinant p67phox protein is fluorescently labeled.

    • Titration: A constant concentration of labeled p67phox is mixed with a serial dilution of this compound.

    • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled p67phox is monitored.

    • Data Analysis: The change in thermophoresis is plotted against the this compound concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[3]

References

Methodological & Application

Application Notes and Protocols for Utilizing Phox-i2 in dHL-60 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human promyelocytic leukemia cell line, HL-60, can be differentiated into a neutrophil-like phenotype (dHL-60), providing a valuable and reproducible model system for studying the activation of the phagocyte NADPH oxidase (NOX2) and for screening potential inhibitors of this complex. The NOX2 enzyme complex is a key player in the innate immune response, generating reactive oxygen species (ROS) to combat pathogens. However, excessive ROS production is implicated in various inflammatory diseases, making NOX2 a significant therapeutic target. Phox-i2 is a selective small molecule inhibitor that targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1, a critical step in the activation of NOX2.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in dHL-60 cell-based assays to investigate NOX2-mediated ROS production.

Mechanism of Action of this compound

This compound is a selective inhibitor of the p67phox-Rac1 interaction.[1] In resting phagocytes, the NOX2 complex is unassembled and inactive. Upon stimulation, cytosolic components, including p47phox, p67phox, and Rac-GTP, translocate to the membrane to associate with the cytochrome b558, which is composed of gp91phox and p22phox. The binding of Rac-GTP to p67phox is a crucial conformational step that leads to the full activation of the enzyme and subsequent superoxide production. This compound was rationally designed to bind with high affinity to p67phox, thereby preventing its interaction with Rac1 and inhibiting the assembly of a functional NOX2 complex.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound on NOX2-mediated ROS production has been quantified in dHL-60 cells and primary neutrophils. The following tables summarize the key quantitative data for this compound and other commonly used NADPH oxidase inhibitors.

Inhibitor Target Cell Type Assay IC50 Reference
This compoundp67phox-Rac1 interactiondHL-60 cellsDCFDA~1 µM[2]
This compoundp67phox-Rac1 interactionPrimary human neutrophilsLuminol chemiluminescence~6 µM[2]
Phox-I1p67phox-Rac interactionPrimary human neutrophilsLuminol chemiluminescence~8 µM[2]
DPI (Diphenyleneiodonium)Flavoproteins (non-selective)dHL-60 cellsNot specifiedNot specified[4]
ApocyninNADPH oxidase (mechanism debated)Not specifiedNot specifiedNot specified[5]
GSK2795039NOX2Recombinant NOX2 systemAmplex Red/HRPNot specified[6][7]
Binding Affinity
Molecule Binding Target
This compoundp67phox

Experimental Protocols

Differentiation of HL-60 Cells into Neutrophil-like Cells (dHL-60)

This protocol describes the differentiation of HL-60 cells using dimethyl sulfoxide (DMSO).

Materials:

  • HL-60 cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Culture HL-60 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • To induce differentiation, seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

  • Add DMSO to a final concentration of 1.3% (v/v).

  • Incubate the cells for 5-6 days. The medium can be replaced with fresh medium containing 1.3% DMSO after 3 days.

  • Differentiation can be confirmed by morphological changes (e.g., segmented nuclei) and the expression of neutrophil-specific markers such as CD11b, which can be assessed by flow cytometry.

Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

This assay measures the overall intracellular ROS production. H2DCFDA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Differentiated HL-60 (dHL-60) cells

  • Phosphate-Buffered Saline (PBS)

  • H2DCFDA solution (e.g., 10 mM stock in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) solution (e.g., 1 mg/mL stock in DMSO)

  • This compound

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Harvest dHL-60 cells and wash them with PBS.

  • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Load the cells with H2DCFDA by adding the stock solution to a final concentration of 10 µM.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS and seed 1 x 10^5 cells per well in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Stimulate ROS production by adding PMA to a final concentration of 100 nM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Kinetic readings can be taken every 5 minutes for 60-90 minutes.

Measurement of Extracellular Superoxide Production using Luminol-Enhanced Chemiluminescence

This assay specifically measures extracellular superoxide production. Luminol reacts with superoxide in the presence of horseradish peroxidase (HRP) to produce light.

Materials:

  • Differentiated HL-60 (dHL-60) cells

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Luminol

  • Horseradish Peroxidase (HRP)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • 96-well white, solid-bottom plate

  • Chemiluminescence plate reader

Procedure:

  • Harvest dHL-60 cells and wash them with HBSS.

  • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Prepare a reaction mix containing luminol (e.g., 100 µM final concentration) and HRP (e.g., 10 U/mL final concentration) in HBSS.

  • In a 96-well white plate, add 50 µL of the cell suspension to each well.

  • Add 25 µL of various concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

  • Add 25 µL of the luminol/HRP reaction mix to each well.

  • Initiate the reaction by adding 25 µL of PMA (e.g., 400 nM to achieve a final concentration of 100 nM).

  • Immediately measure the chemiluminescence signal using a plate reader capable of kinetic measurements. Readings can be taken every 1-2 minutes for 60 minutes.

Mandatory Visualizations

Signaling Pathway of NADPH Oxidase 2 (NOX2) Activation and Inhibition by this compound

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Inhibition Assay in dHL-60 Cells

Experimental_Workflow cluster_prep Cell Preparation cluster_assay ROS Assay cluster_analysis Data Analysis HL60 1. Culture HL-60 cells dHL60 2. Differentiate with DMSO (5-6 days) HL60->dHL60 Harvest 3. Harvest and wash dHL-60 cells dHL60->Harvest Load_probe 4. Load with ROS probe (e.g., H2DCFDA) Harvest->Load_probe Incubate_inhibitor 5. Pre-incubate with This compound or vehicle Load_probe->Incubate_inhibitor Stimulate 6. Stimulate with PMA Incubate_inhibitor->Stimulate Measure 7. Measure ROS production (Fluorescence/Luminescence) Stimulate->Measure Data 8. Analyze kinetic data Measure->Data IC50 9. Calculate IC50 value Data->IC50

Caption: Workflow for assessing this compound inhibition of ROS in dHL-60 cells.

Conclusion

The dHL-60 cell line provides a robust and convenient model for studying the phagocyte NADPH oxidase. This compound is a valuable tool for specifically investigating the role of the p67phox-Rac1 interaction in NOX2 activation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies on NOX2-mediated ROS production and to screen for novel anti-inflammatory therapeutics.

References

In Vivo Administration of Phox-i2 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phox-i2 is a selective inhibitor of the interaction between p67phox and Rac1, a critical step in the activation of NADPH oxidase 2 (NOX2). By blocking this interaction, this compound effectively inhibits the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of a wide range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, enabling researchers to effectively investigate its therapeutic potential.

While specific in vivo studies detailing the administration of this compound are emerging, protocols can be adapted from studies utilizing its predecessor, Phox-I, and other selective NOX2 inhibitors. The following sections outline the mechanism of action, provide detailed experimental protocols, and summarize key quantitative data from relevant studies.

Mechanism of Action: NOX2 Inhibition

The NADPH oxidase 2 (NOX2) complex is a multi-protein enzyme responsible for the production of superoxide, a primary ROS. Its activation is a key event in various physiological and pathological processes. The activation of NOX2 requires the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase) with the membrane-bound catalytic subunit, gp91phox (also known as NOX2).

This compound specifically targets the interaction between the p67phox subunit and the small GTPase Rac1. This interaction is essential for the proper assembly and activation of the NOX2 enzyme complex. By preventing the binding of p67phox to Rac1, this compound effectively blocks the entire downstream cascade of ROS production.[1][2]

NOX2_Activation_and_Phox_i2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS Reactive Oxygen Species (ROS) gp91phox->ROS O2 to O2- p22phox p22phox p47phox p47phox p47phox->p22phox Translocation & Binding p67phox p67phox p67phox->gp91phox Complex Assembly p40phox p40phox p40phox->p67phox Rac1_GDP Rac1-GDP (inactive) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Rac1_GTP->p67phox Binds Phox_i2 This compound Phox_i2->p67phox Inhibits Interaction Stimulus Stimulus Stimulus->Rac1_GDP Activates GEFs IP_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experiment Prep_Phox_i2 Prepare this compound Solution (in Vehicle) Weigh_Mouse Weigh Mouse Prep_Phox_i2->Weigh_Mouse Calculate_Dose Calculate Injection Volume Weigh_Mouse->Calculate_Dose IP_Injection Intraperitoneal Injection Calculate_Dose->IP_Injection Pre_treatment Pre-treatment Period (e.g., 30-120 min) IP_Injection->Pre_treatment Induce_Model Induce Disease Model (e.g., Thrombosis) Pre_treatment->Induce_Model Collect_Data Collect Samples & Data Induce_Model->Collect_Data Chronic_Administration_Logic Start Start of Study Decision Daily Injections or Continuous Infusion? Start->Decision End End of Study Daily_Injection Daily i.p. or s.c. Injection Decision->Daily_Injection Daily Osmotic_Pump Surgical Implantation of Osmotic Minipump Decision->Osmotic_Pump Continuous Monitoring Regular Monitoring (Health, Body Weight) Daily_Injection->Monitoring Osmotic_Pump->Monitoring Monitoring->Monitoring Outcome_Assessment Functional & Biochemical Assessments Monitoring->Outcome_Assessment Outcome_Assessment->End

References

Application Notes: Measuring the Inhibition of Reactive Oxygen Species (ROS) by Phox-i2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and methodologies for quantifying the inhibitory effect of Phox-i2, a selective NADPH oxidase 2 (NOX2) inhibitor, on cellular Reactive Oxygen Species (ROS) production.

Introduction

Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules that function as critical signaling molecules in various physiological processes. However, excessive ROS production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegeneration, and inflammatory conditions[1]. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production[2].

This compound is a small molecule inhibitor that specifically targets the NOX2 complex. It functions by disrupting the crucial interaction between the cytosolic subunit p67phox and the small GTPase Rac1, a necessary step for NOX2 enzyme activation and subsequent ROS generation[3][4]. These notes provide standardized assays to quantify the efficacy of this compound in inhibiting ROS production in a cellular context.

Mechanism of Action of this compound

The NOX2 enzyme complex consists of membrane-bound subunits (gp91phox/NOX2 and p22phox) and cytosolic regulatory subunits (p47phox, p67phox, p40phox, and Rac1)[5]. Upon cellular stimulation, the cytosolic subunits translocate to the membrane and assemble with the catalytic core. The interaction between GTP-bound Rac1 and p67phox is a critical final step for enzyme activation. This compound selectively binds to p67phox, preventing its association with Rac1 and thereby inhibiting the assembly of a functional NOX2 complex and blocking superoxide (O₂•⁻) production[2][3].

Caption: NOX2 activation pathway and this compound inhibition mechanism.

Quantitative Data Summary

This compound demonstrates potent and dose-dependent inhibition of NOX2-mediated ROS production. The following table summarizes its key quantitative parameters derived from cellular assays.

ParameterValueCell Type / SystemAssay MethodReference
K_d ~150 nMp67phox protein bindingMicroscale Thermophoresis[3]
IC₅₀ ~1.0 µMDifferentiated HL-60 cellsDCFDA Fluorescence Assay[6]
IC₅₀ ~6.0 µMPrimary Human NeutrophilsLuminol Chemiluminescence[6]

Experimental Protocols

Two common and robust methods for measuring cellular ROS levels are detailed below. These assays were used to determine the IC₅₀ values for this compound[6].

Protocol 1: DCFDA/H₂DCFDA Cellular ROS Assay (Fluorescence-Based)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][7]. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

A. Materials

  • H₂DCFDA (e.g., from Abcam ab113851, Hello Bio)[7][8]

  • This compound inhibitor

  • Cell culture medium (phenol red-free recommended)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)[7]

  • Differentiated HL-60 cells or other relevant cell lines (e.g., neutrophils)[6][9]

B. Experimental Workflow

DCFDA_Workflow start 1. Cell Culture Seed cells in a 96-well plate and allow to adhere (if applicable). pretreat 2. Inhibitor Pre-treatment Incubate cells with various concentrations of this compound. start->pretreat wash1 3. Wash Cells Gently wash with pre-warmed buffer (e.g., HBSS or PBS). pretreat->wash1 load_probe 4. Load with H₂DCFDA Incubate cells with 10-50 µM H₂DCFDA solution in the dark. wash1->load_probe wash2 5. Wash Cells Remove excess probe by washing with pre-warmed buffer. load_probe->wash2 stimulate 6. Stimulate ROS Production Add ROS inducer (e.g., PMA) to appropriate wells. wash2->stimulate measure 7. Measure Fluorescence Read plate immediately at Ex/Em 485/535 nm over time. stimulate->measure end 8. Data Analysis Calculate % inhibition and determine IC₅₀ value. measure->end IC50_Concept cluster_input Experimental Input cluster_output Measured Output cluster_analysis Concentration Increasing [this compound] ROS_Signal Decreasing ROS Signal (Fluorescence or Luminescence) Concentration->ROS_Signal Leads to IC50 IC₅₀ Determination (Concentration for 50% Inhibition) ROS_Signal->IC50 Allows Calculation of

References

Application Notes and Protocols for Phox-i2 in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction and consequently NADPH oxidase 2 (NOX2), in preclinical studies of cardiovascular disease. The following sections detail the mechanism of action, experimental protocols for in vivo models of hypertension and cardiac hypertrophy, and methods for assessing the therapeutic efficacy of this compound.

Introduction to this compound and its Role in Cardiovascular Disease

Reactive oxygen species (ROS) are key players in the pathophysiology of various cardiovascular diseases, including hypertension, cardiac hypertrophy, and atherosclerosis. One of the primary sources of ROS in the cardiovascular system is the NADPH oxidase (NOX) family of enzymes, with NOX2 being a major isoform implicated in cardiac and vascular pathology.

This compound is a small molecule inhibitor that selectively targets the interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. By preventing this association, this compound effectively inhibits NOX2-mediated superoxide production.[1][3] This targeted inhibition of a key source of pathological ROS makes this compound a valuable tool for investigating the role of NOX2 in cardiovascular disease and for evaluating the therapeutic potential of NOX2 inhibition.

Signaling Pathway of NOX2 Activation and Inhibition by this compound

The activation of NOX2 is a multi-step process involving the translocation of cytosolic regulatory subunits to the membrane-bound catalytic core. This compound intervenes at a crucial point in this pathway.

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane p47 p47phox p47_p p47phox-P p47->p47_p phosphorylation p67 p67phox NOX2_complex Active NOX2 Complex p67->NOX2_complex Rac1_GTP Rac1-GTP (active) p67->Rac1_GTP interacts p40 p40phox p40->NOX2_complex Rac1_GDP Rac1-GDP (inactive) Rac1_GDP->Rac1_GTP GTP loading gp91 gp91phox (NOX2) gp91->NOX2_complex p22 p22phox p22->NOX2_complex ROS Superoxide (O2-) NOX2_complex->ROS generates AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds AT1R->Rac1_GDP activates Phox_i2 This compound Phox_i2->p67 inhibits interaction Phox_i2->Rac1_GTP Rac1_GTP->NOX2_complex p47_p->NOX2_complex AngII_Workflow acclimatization Acclimatization (1 week) baseline Baseline Measurements (Blood Pressure, Echocardiography) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping surgery Osmotic Minipump Implantation (Ang II or Saline) grouping->surgery treatment Daily this compound or Vehicle Administration (Intraperitoneal Injection) surgery->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring for 2 weeks endpoint Endpoint Measurements (Day 14) (Echocardiography, Tissue Harvest) monitoring->endpoint analysis Data Analysis endpoint->analysis

References

Application of Phox-i2 in Neuroinflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators. A key enzyme implicated in this process is NADPH oxidase 2 (NOX2), a major source of reactive oxygen species (ROS) in the brain's immune cells. The overactivation of NOX2 contributes to oxidative stress and neuronal damage. Phox-i2 is a selective small-molecule inhibitor that targets the interaction between p67phox and Rac1, a crucial step for NOX2 activation.[1] This document provides detailed application notes and protocols for the use of this compound in neuroinflammation research, offering a valuable tool for investigating the role of NOX2 in neurological disorders and for the development of novel therapeutic strategies.

Mechanism of Action of this compound

This compound is a selective inhibitor of the protein-protein interaction between the p67phox subunit and the small GTPase Rac1.[1] The binding of Rac1 to p67phox is a critical step in the assembly and activation of the NOX2 enzyme complex at the cell membrane. By binding to p67phox with a high affinity (Kd of ~150 nM), this compound prevents its interaction with Rac1, thereby inhibiting the activation of NOX2 and subsequent production of superoxide and other ROS.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant NOX2 inhibitors.

Table 1: Inhibitor Affinity and Potency

InhibitorTargetAffinity (Kd)Potency (IC50)Cell TypeReference
This compoundp67phox-Rac1 interaction~150 nMNot explicitly stated for neuroinflammatory modelsdHL-60, human neutrophils[1]
GSK2795039NOX2 (NADPH binding site)Not applicable~0.18 µMNot specified
ApocyninNOX2 (indirect)Not applicableVaries (µM to mM range)Microglia

Table 2: Effects of NOX2 Inhibition on Neuroinflammatory Markers

InhibitorModel SystemMeasured ParameterEffectReference
GSK2795039Mouse Model of TBIMicroglial NOX2 activity, ROS, Nitrite, CytokinesAttenuated[2]
GSK2795039Mouse Model of Neuropathic PainMicroglial ActivationReduced[3][4]
ApocyninLPS-treated MicrogliaTNFα, iNOS, GDNF, BDNF mRNAModulated[5]
Knockdown of gp91phoxRat neuronal-microglial co-cultureROS production, Cytokine secretion (IL-6, IL-8, TNF-α)Significantly inhibited[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of ROS Production in Microglia

This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced ROS production in cultured microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) or other suitable ROS indicator dye

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed microglia in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.

  • ROS Dye Loading: Add DCFH-DA to each well to a final concentration of 10 µM and incubate for 30 minutes at 37°C, protected from light.

  • LPS Stimulation: After incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce ROS production.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings every 5-10 minutes for a total of 1-2 hours.

  • Data Analysis: Calculate the rate of ROS production for each condition. Plot the dose-response curve for this compound and determine the IC50 value.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation

This protocol outlines the systemic administration of a NOX2 inhibitor in an LPS-induced mouse model of neuroinflammation. While this protocol uses GSK2795039 as an example, it can be adapted for this compound with appropriate dose determination studies.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound or other NOX2 inhibitor (e.g., GSK2795039)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Inhibitor Preparation: Prepare the this compound solution in the vehicle at the desired concentration. The dosage for this compound in vivo will need to be empirically determined, but a starting point could be based on effective doses of other NOX2 inhibitors like GSK2795039 (e.g., 70-100 mg/kg).[2][4]

  • Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The timing of administration relative to the inflammatory challenge is crucial. For prophylactic effects, administer the inhibitor 1-2 hours before LPS injection.[4]

  • LPS Injection: Prepare LPS in sterile saline at a concentration of 1 mg/mL. Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Monitoring and Tissue Collection: Monitor the animals for signs of sickness. At a predetermined time point (e.g., 24 hours, 72 hours, or longer for chronic models), euthanize the mice and collect brain tissue for further analysis (e.g., immunohistochemistry, cytokine measurement).

Protocol 3: Immunofluorescence Staining for Microglial Activation

This protocol describes the staining of brain sections to assess microglial activation following this compound treatment in a neuroinflammation model.

Materials:

  • Fixed brain sections (e.g., 4% paraformaldehyde-perfused)

  • Primary antibody against a microglial marker (e.g., Iba1)

  • Fluorescently labeled secondary antibody

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Section Preparation: Prepare 30-40 µm thick free-floating brain sections.

  • Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required.

  • Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against Iba1 (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the sections three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

  • Washing: Wash the sections three times with PBS for 10 minutes each.

  • Counterstaining: Incubate the sections with DAPI for 10 minutes to stain the nuclei.

  • Mounting: Mount the sections onto glass slides using an appropriate mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze microglial morphology (e.g., cell body size, process length and branching) to quantify the extent of activation.

Mandatory Visualizations

NOX2_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimuli Pro-inflammatory Stimuli (e.g., LPS, Aβ) TLR4 TLR4 Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 gp91phox gp91phox (NOX2) NOX2_complex Active NOX2 Complex gp91phox->NOX2_complex p22phox p22phox p22phox->NOX2_complex ROS ROS (Superoxide) NOX2_complex->ROS PKC PKC MyD88->PKC p47phox p47phox PKC->p47phox P Rac_GDP Rac-GDP (inactive) PKC->Rac_GDP activates GEFs p47phox->p22phox p47phox->NOX2_complex p67phox p67phox p67phox->gp91phox p67phox->NOX2_complex p40phox p40phox p40phox->NOX2_complex Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->NOX2_complex Rac_GTP->p67phox Phox_i2 This compound Phox_i2->p67phox inhibits interaction with Rac-GTP NADPH NADPH NADPH->NOX2_complex O2 O2 O2->NOX2_complex

Caption: NOX2 activation signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Microglia/Astrocyte Culture Treatment This compound Treatment Cell_Culture->Treatment Stimulation Pro-inflammatory Stimulus (e.g., LPS) Treatment->Stimulation ROS_Assay ROS Production Assay (e.g., DCFH-DA) Stimulation->ROS_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA) Stimulation->Cytokine_Assay Animal_Model Neuroinflammation Animal Model (e.g., LPS injection) Phox_i2_Admin This compound Administration Animal_Model->Phox_i2_Admin Behavioral_Tests Behavioral Assessment (optional) Phox_i2_Admin->Behavioral_Tests Tissue_Harvest Brain Tissue Collection Phox_i2_Admin->Tissue_Harvest Behavioral_Tests->Tissue_Harvest IHC Immunohistochemistry (Microglial/Astrocyte markers) Tissue_Harvest->IHC Biochemical_Analysis Biochemical Assays (e.g., Cytokine levels) Tissue_Harvest->Biochemical_Analysis

Caption: General experimental workflow for studying this compound in neuroinflammation.

Microglia_Astrocyte_Crosstalk cluster_microglia Activated Microglia cluster_astrocyte Reactive Astrocyte Microglia Microglia NOX2_Microglia NOX2 Microglia->NOX2_Microglia activation Cytokines_Microglia Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines_Microglia ROS_Microglia ROS NOX2_Microglia->ROS_Microglia Astrocyte Astrocyte ROS_Microglia->Astrocyte activates Neuron Neuron ROS_Microglia->Neuron direct damage Cytokines_Microglia->Astrocyte activates Cytokines_Microglia->Neuron inflammation STAT STAT1/3 Astrocyte->STAT via H2O2 Proinflammatory_Astrocyte Pro-inflammatory & Neurotrophic Factors STAT->Proinflammatory_Astrocyte Proinflammatory_Astrocyte->Neuron affects Phox_i2 This compound Phox_i2->NOX2_Microglia inhibits Neuronal_Damage Neuronal Damage Neuron->Neuronal_Damage

Caption: Microglia-astrocyte crosstalk in neuroinflammation and the role of this compound.

References

Application Notes and Protocols for Phox-i2 Treatment in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of sepsis is excessive production of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and cellular damage. NADPH oxidase 2 (NOX2) is a primary source of ROS in immune cells and has been identified as a critical factor in the progression of sepsis-induced organ dysfunction, particularly cardiomyopathy.[1][2]

Phox-i2 is a selective peptide inhibitor that targets the interaction between p67phox and Rac1, two essential cytosolic components required for the activation of the NOX2 enzyme complex.[3] By preventing the assembly of the functional NOX2 complex, this compound effectively inhibits the production of superoxide. While direct studies on this compound in sepsis models are emerging, extensive research on other NOX2 inhibitors and genetic knockout models strongly supports its therapeutic potential. These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for preclinical evaluation, and expected outcomes based on the inhibition of the NOX2 pathway in animal models of sepsis.

Mechanism of Action of this compound in Sepsis

During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) trigger signaling cascades that lead to the activation of NOX2 in phagocytic cells like neutrophils and macrophages.[4][5] This activation involves the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac1/2) to the membrane-bound components (gp91phox and p22phox).[6][7] this compound specifically disrupts the binding of p67phox to Rac1, a crucial step for the enzymatic activity of NOX2.[3]

The inhibition of NOX2 by this compound is expected to mitigate sepsis-induced pathology through several mechanisms:

  • Reduction of Oxidative Stress: Decreased production of superoxide and other ROS, thereby limiting cellular and tissue damage.[1]

  • Modulation of Inflammatory Signaling: ROS can amplify inflammatory signaling pathways such as NF-κB.[4][8] Inhibition of NOX2 can dampen the excessive pro-inflammatory cytokine storm associated with sepsis.

  • Preservation of Mitochondrial Function: Reduced oxidative stress helps maintain mitochondrial membrane potential and prevents mitochondrial dysfunction, a key feature of sepsis-induced organ failure.[1][2]

  • Improved Cardiovascular Function: Specifically in sepsis-induced cardiomyopathy, NOX2 inhibition has been shown to preserve cardiac contractility and improve calcium handling.[1][2][9]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation in a sepsis model.

sepsis_nox2_pathway cluster_stimulus Sepsis Stimuli cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_nox2 NOX2 Complex Assembly cluster_output Cellular Response LPS LPS (PAMPs) DAMPs TLR4 TLR4 LPS->TLR4 Binds PKC PKC Activation TLR4->PKC Activates p47phox p47phox (Phosphorylation) PKC->p47phox Phosphorylates gp91phox gp91phox p22phox (Membrane) p47phox->gp91phox Translocates to p67phox p67phox Rac1 Rac1-GTP p67phox->gp91phox Rac1->gp91phox Translocates to ROS Superoxide (O2-) Production gp91phox->ROS Generates OxidativeStress Oxidative Stress Inflammation Organ Dysfunction ROS->OxidativeStress Phox_i2 This compound Phox_i2->p67phox Inhibits Interaction Phox_i2->Rac1 experimental_workflow cluster_setup Phase 1: Model & Treatment cluster_monitoring Phase 2: Monitoring & Data Collection cluster_analysis Phase 3: Endpoint Analysis AnimalModel Induce Sepsis in Mice (LPS or CLP) Grouping Randomize into Groups: 1. Sham 2. Sepsis + Vehicle 3. Sepsis + this compound AnimalModel->Grouping Treatment Administer this compound (e.g., IV or IP) at defined time points Grouping->Treatment Monitoring Monitor Survival and Clinical Scores Treatment->Monitoring Sampling Collect Blood & Tissue (e.g., 6, 12, 24h post-sepsis) Monitoring->Sampling Function Assess Organ Function (e.g., Echocardiography) Sampling->Function Biomarkers Measure Biomarkers: - Cytokines (ELISA) - ROS (DHE staining) - Organ damage markers Function->Biomarkers Histo Histopathology of Lungs, Heart, Kidneys Biomarkers->Histo GeneExpr Gene Expression (qPCR) Histo->GeneExpr logical_relationship Sepsis Sepsis Insult (LPS / CLP) NOX2_Activation NOX2 Complex Assembly and Activation Sepsis->NOX2_Activation ROS_Production ↑ Superoxide (ROS) Production NOX2_Activation->ROS_Production Pathology Oxidative Stress Inflammation Mitochondrial Dysfunction ROS_Production->Pathology Organ_Damage Cardiomyopathy Lung Injury Multi-Organ Failure Pathology->Organ_Damage Phox_i2 This compound Treatment NOX2_Inhibition NOX2 Inhibition Phox_i2->NOX2_Inhibition Leads to NOX2_Inhibition->NOX2_Activation Blocks Protection Cellular & Organ Protection NOX2_Inhibition->Protection Results in Improved_Outcome Improved Survival & Function Protection->Improved_Outcome

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Cytotoxicity of Phox-i2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential in vitro cytotoxicity of this compound. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro cytotoxicity of this compound?

A1: this compound has been observed to have minimal cytotoxic effects at concentrations that provide maximal inhibition of Reactive Oxygen Species (ROS) in cell lines such as differentiated HL-60 cells and primary human neutrophils.[1][2] One study found no detectable induction of apoptosis in undifferentiated HL-60 cells at concentrations up to 100µM.[1] However, the cytotoxic potential of any compound can be cell-type specific and dependent on experimental conditions. It is always recommended to perform a dose-response experiment to determine the cytotoxic profile of this compound in your specific cell system.

Q2: Does this compound induce apoptosis or necrosis?

A2: In HL-60 cells, this compound did not show a detectable effect on apoptosis at concentrations effective for ROS inhibition.[1] However, if cytotoxicity is observed at higher concentrations or in different cell lines, it is important to determine the mechanism of cell death. This can be achieved by performing assays such as Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis.

Q3: What are the potential off-target effects of this compound?

A3: this compound is a selective inhibitor of the p67phox-Rac1 interaction, which is a key step in the activation of NADPH oxidase 2 (NOX2). Studies have shown that this compound does not inhibit xanthine oxidase or NOX4 activity.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is advisable to include appropriate controls in your experiments to assess specificity.

Q4: How might the nitro groups in the this compound structure affect its cytotoxicity?

A4: The presence of nitroaromatic groups in a compound can sometimes be associated with cytotoxicity, particularly under hypoxic conditions.[4][5] While this compound has shown minimal toxicity in several cell types under standard culture conditions, it is a point to consider in your experimental design, especially if you are working with cells sensitive to nitro-containing compounds or under low oxygen tension. Medicinal chemistry efforts have explored replacing these nitro groups to potentially improve the toxicological profile of this compound analogs.[4]

Q5: How does this compound affect cell signaling pathways like MAPK and PI3K/Akt?

A5: this compound inhibits NOX2, which is known to be an upstream activator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By reducing ROS production, this compound may indirectly lead to the downregulation of these pathways. However, direct studies specifically investigating the effect of this compound on MAPK and PI3K/Akt signaling are limited. To investigate this in your cell system, you can perform Western blot analysis for the phosphorylated (active) forms of key proteins in these pathways, such as p-ERK and p-Akt.

Quantitative Data Summary

Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound across a wide range of cell lines. The primary focus of existing research has been on its efficacy as a NOX2 inhibitor. The following table summarizes the known inhibitory concentrations for ROS production. Researchers are encouraged to determine the cytotoxic IC50 in their specific cell lines of interest.

ParameterCell LineValueReference
IC50 (ROS Inhibition) dHL-60~1 µM[1]
IC50 (ROS Inhibition) Primary Human Neutrophils~6 µM[1]
Kd (binding to p67phox) N/A~150 nM[2]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining

This protocol allows for the distinction between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay results - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low signal or no change in cell viability with this compound treatment - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound-induced cytotoxicity.- Increase the concentration range of this compound.- Extend the incubation period.- Consider using a different cell line or a positive control for cytotoxicity to ensure the assay is working.
Unexpectedly high cytotoxicity - this compound stock solution is not properly dissolved or has precipitated.- Solvent (e.g., DMSO) concentration is too high.- Cell line is particularly sensitive.- Ensure this compound is fully dissolved. You may need to gently warm or sonicate the stock solution.- Keep the final solvent concentration below 0.5% and include a vehicle control.- Perform a preliminary experiment with a wide range of this compound concentrations to identify the optimal range.
High background in Annexin V/PI staining - Over-digestion of adherent cells with trypsin.- Mechanical stress during cell handling.- Use a gentle cell detachment method.- Handle cells gently during washing and resuspension steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_phox Treat with this compound (Dose-response) seed_cells->treat_phox mtt MTT Assay (Viability) treat_phox->mtt annexin Annexin V/PI (Apoptosis/Necrosis) treat_phox->annexin western Western Blot (Signaling Pathways) treat_phox->western analyze_mtt Calculate % Viability & IC50 mtt->analyze_mtt analyze_flow Quantify Apoptotic & Necrotic Cells annexin->analyze_flow analyze_wb Analyze Protein Phosphorylation western->analyze_wb

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway Phox_i2 This compound Rac1_p67 Rac1-p67phox Interaction Phox_i2->Rac1_p67 Inhibits NOX2 NOX2 Activation Rac1_p67->NOX2 ROS ROS Production NOX2->ROS MAPK MAPK Pathway (e.g., ERK) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Cell_Effects Cellular Effects (Proliferation, Survival) MAPK->Cell_Effects PI3K_Akt->Cell_Effects

Caption: Potential mechanism of this compound action on signaling pathways.

References

Off-target effects of Phox-i2 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using Phox-i2 in cellular assays, with a specific focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective small-molecule inhibitor of the NADPH oxidase 2 (NOX2) complex.[1] Its primary mechanism involves disrupting the protein-protein interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step for the assembly and activation of the NOX2 enzyme complex, which is responsible for generating superoxide, a reactive oxygen species (ROS).[2][3] By preventing the p67phox-Rac1 binding, this compound effectively inhibits NOX2-mediated ROS production.[1][4]

NOX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox (NOX2) p22 p22phox ROS ROS Production gp91->ROS O₂ → O₂⁻ p47 p47phox p47->gp91 Translocates p67 p67phox p67->gp91 Translocates p40 p40phox Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Rac1_GTP->p67 Activator Cellular Activator (e.g., PMA, fMLP) Activator->Rac1_GDP Activates Phox_i2 This compound Phox_i2->p67 Inhibits Interaction

Caption: NOX2 activation pathway and the inhibitory action of this compound.
Q2: What are the known binding affinities and inhibitory concentrations for this compound?

This compound was rationally designed to bind with high affinity to p67phox, thereby preventing its interaction with Rac1.[2][4] The inhibitory concentration (IC50) can vary depending on the cell type and the assay used to measure ROS production.

ParameterValueTarget/Cell TypeAssay MethodReference
Binding Affinity (Kd) ~150 nMp67phox proteinMicroscale Thermophoresis[1][4]
IC50 ~1 µMDifferentiated HL-60 cellsH2-DCFDA[4]
IC50 ~6 µMPrimary human neutrophilsLuminol Chemiluminescence[4]
Q3: How specific is this compound for NOX2 versus other NOX isoforms or other cellular targets?

This compound was designed for specificity towards the NOX2 complex by targeting a subunit interaction (p67phox-Rac1) unique to certain NOX isoforms, distinguishing it from broad-spectrum inhibitors like Diphenyleneiodonium (DPI) which targets the flavin-dependent catalytic activity of many enzymes.[2][4][5]

  • NOX Isoform Selectivity: The activation of NOX1 and NOX3 also involves Rac and homologs of p67phox (NOXA1), while NOX4 is constitutively active and NOX5 is activated by calcium.[3][6] Therefore, while this compound is highly selective for Rac-dependent NOX isoforms, some activity against NOX1 or NOX3 cannot be entirely ruled out without specific comparative studies.

  • Known Off-Target Effects: In a study on human islets, this compound at 2 µM did not protect against cytokine-induced cell death but did offer partial protection against cell death induced by high glucose and palmitate.[2][7] This suggests that its effects can be context-dependent and may not inhibit all NOX2-mediated processes equally, or that other pathways are dominant in certain cellular stress models.

  • Recommendation: To confirm that the observed effects in your model are NOX2-dependent, consider using genetic controls such as siRNA against NOX2 (gp91phox) or cells from NOX2 knockout mice.[8]

Troubleshooting Guide

Problem: I am not observing significant inhibition of ROS production.

If this compound is not inhibiting ROS production as expected, several factors could be at play. Follow this workflow to diagnose the issue.

Troubleshooting_Workflow start Start: Low or No ROS Inhibition q1 Is this compound concentration in the optimal range? (e.g., 1-10 µM) start->q1 s1 Action: Perform a dose-response curve to determine optimal IC50 for your specific cell type and assay. q1->s1 No q2 Is the cellular activator (e.g., PMA, fMLP) working effectively? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Verify activator potency. Check positive controls (no inhibitor). Consider using a different activator. q2->s2 No q3 Is the ROS detection assay sensitive and appropriate for the ROS species being measured? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Ensure your probe (e.g., DCFDA, Luminol) is fresh and not light-exposed. Match the probe to the expected ROS (O₂⁻ vs H₂O₂). q3->s3 No q4 Is your cell model primarily dependent on NOX2 for ROS production under these stimulation conditions? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: The observed ROS may be from another source (e.g., mitochondria, other NOX isoforms). Use genetic controls (siRNA) or other isoform-selective inhibitors to verify the source. q4->s4 No end Problem Resolved / Source Identified q4->end Yes a4_no No s4->end

Caption: A logical workflow for troubleshooting low this compound efficacy.
Problem: I am observing high cellular toxicity.

This compound has been reported to have no detectable toxicity in dHL-60 cells and primary human neutrophils at effective concentrations.[1] However, toxicity can be cell-type specific and concentration-dependent.

  • High Concentration: Ensure you are not using concentrations far exceeding the reported IC50 values. A concentration range of 1-10 µM is a typical starting point.

  • Solvent Toxicity: Check the final concentration of your solvent (e.g., DMSO) in the cell culture medium. Ensure it matches the concentration in your vehicle control and is below the known toxic threshold for your cells (typically <0.5%).

  • Incubation Time: Long incubation times with any inhibitor can lead to off-target effects and toxicity. This compound has been shown to be effective within a relatively short time window.[2][4] Consider reducing the pre-incubation or total experiment time.

  • Perform a Cytotoxicity Assay: Use a standard assay like MTT, MTS, or a live/dead stain to formally assess the toxicity of this compound at various concentrations in your specific cell model.

Key Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

This protocol outlines a general method for measuring ROS in adherent or suspension cells.

ROS_Assay_Workflow step1 1. Cell Seeding Seed cells in a 96-well plate and allow them to adhere or stabilize. step2 2. Inhibitor Pre-incubation Treat cells with desired concentrations of this compound or vehicle control (e.g., 30-60 minutes). step1->step2 step3 3. Probe Loading Load cells with H2DCFDA probe (e.g., 5-10 µM for 30 minutes) in the dark. step2->step3 step4 4. Wash Gently wash cells with buffer (e.g., PBS) to remove excess probe. step3->step4 step5 5. Stimulation Add ROS-inducing agent (e.g., PMA, fMLP, Angiotensin II). step4->step5 step6 6. Measurement Immediately measure fluorescence (Ex/Em ~485/535 nm) kinetically or at a fixed endpoint using a plate reader. step5->step6

Caption: General experimental workflow for an H2DCFDA-based ROS assay.

Methodology:

  • Cell Preparation: Plate cells (e.g., dHL-60, neutrophils, or your cell line of interest) in a black, clear-bottom 96-well plate and culture under appropriate conditions.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 25 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

  • Probe Loading: Remove the treatment media and load the cells with 5-10 µM H2DCFDA in serum-free media or buffer for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

  • Stimulation & Measurement: Add the stimulating agent (e.g., 1 µM PMA) to the wells. Immediately begin measuring the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a microplate reader. Include wells with cells + probe only (basal ROS) and cells + probe + stimulator (positive control).

  • Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Normalize the this compound treated groups to the stimulated positive control to determine the percent inhibition.

Protocol 2: Assessment of Cytotoxicity via MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed cells in a standard 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired experimental duration (e.g., 24 hours). Include a "no-cell" blank and a positive control for toxicity (e.g., Triton X-100).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Optimizing Phox-i2 concentration for effective ROS inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Phox-i2 for effective Reactive Oxygen Species (ROS) inhibition. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound

Q1: What is this compound and what is its mechanism of action?

A: this compound is a selective, small-molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1][2] Its primary function is to block the production of ROS, specifically the superoxide anion (O₂⁻).

The mechanism of action involves specifically targeting and disrupting the protein-protein interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][3][4] This interaction is a critical step for the assembly and activation of the NOX2 enzyme at the cell membrane. By preventing the binding of Rac1 to p67phox, this compound effectively halts the catalytic activity of NOX2 and subsequent ROS generation.[3][5] this compound binds to p67phox with a high affinity, demonstrating a dissociation constant (Kd) of approximately 150 nM.[1][3]

NOX2_Activation_and_Phox_i2_Inhibition cluster_cytosol Cytosol (Inactive State) cluster_membrane Cell Membrane cluster_activation Activation Stimulus (e.g., PMA, fMLP) cluster_assembly Membrane (Active State) p47 p47phox p67 p67phox p47_a p47phox p47->p47_a Translocate to membrane p40 p40phox p67->p47_a Translocate to membrane p67_a p67phox rac1_gdp Rac1-GDP rac1_gtp_a Rac1-GTP rac1_gdp->rac1_gtp_a GTP loading gp91 gp91phox (NOX2) p22 p22phox stimulus Stimulus stimulus->p47 Phosphorylates stimulus->rac1_gdp Activates gp91_a gp91phox O₂⁻ (Superoxide) O₂⁻ (Superoxide) gp91_a->O₂⁻ (Superoxide) NADPH -> NADP⁺ p22_a p22phox p47_a->p22_a p67_a->rac1_gtp_a phox_i2 This compound phox_i2->p67_a Binds & Inhibits

Caption: NOX2 activation pathway and the inhibitory action of this compound.
Q2: What is the target specificity of this compound?

A: this compound is designed to be a selective inhibitor for NOX2.[4] It shows high specificity for the Rac1-GTP binding site on p67phox, which is a key component of the NOX2 complex.[4] This specificity contrasts with other commonly used ROS inhibitors, such as Diphenyleneiodonium (DPI), which lacks specificity and inhibits all NOX isoforms, as well as other flavoproteins like nitric oxide synthase and mitochondrial complex I.[4][6] While this compound is highly selective for NOX2, it is always good practice to confirm its effects in your specific experimental system, potentially using control inhibitors or genetic knockout/knockdown models if available.

Q3: How should I store and handle this compound?

A: Proper storage is critical to maintain the stability and activity of this compound. Based on manufacturer recommendations, stock solutions should be stored under the following conditions:

  • -80°C: Use within 6 months.

  • -20°C: Use within 1 month.[1]

It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, allow the aliquot to thaw completely and bring it to room temperature.

Section 2: Experimental Design & Optimization Guide

Q4: How do I determine the optimal concentration of this compound for my experiment?

A: The optimal concentration of this compound depends on the cell type, stimulus used to induce ROS, and the specific experimental conditions. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) in your model system. The general workflow for this experiment is outlined below.

Concentration_Optimization_Workflow arrow arrow start Start seed_cells 1. Seed cells in a multi-well plate and allow them to adhere. start->seed_cells prepare_phox 2. Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM). seed_cells->prepare_phox pre_incubate 3. Pre-incubate cells with different This compound concentrations (and vehicle control). prepare_phox->pre_incubate stimulate 4. Add ROS-inducing stimulus (e.g., PMA, fMLP) to all wells (except negative control). pre_incubate->stimulate cytotoxicity 7. In a parallel plate, perform a cytotoxicity assay (e.g., MTT) with the same this compound concentrations. pre_incubate->cytotoxicity Parallel Experiment add_probe 5. Add ROS detection probe (e.g., DCFDA, DHE). stimulate->add_probe measure 6. Measure signal (e.g., fluorescence) using a plate reader or flow cytometer. add_probe->measure analyze 8. Analyze data: Normalize ROS signal to controls and plot dose-response curve to calculate the IC50. measure->analyze end Determine optimal non-toxic working concentration analyze->end

Caption: Workflow for determining the optimal this compound concentration.
Q5: What are some typical working concentrations and IC50 values for this compound?

A: Published studies provide a good starting point for designing your dose-response experiments. However, these values should be confirmed in your specific cellular model.

Cell TypeAssay MethodStimulantReported IC50Reference
Differentiated HL-60 CellsH₂-DCFDAfMLP~1 µM[3]
Primary Human NeutrophilsLuminol ChemiluminescencefMLP~6 µM[3]
Human IsletsCell ViabilityHigh Glucose + Palmitate2 µM (partially protective)[4]
Q6: How long should I pre-incubate my cells with this compound before stimulation?

A: A pre-incubation time of 30 minutes is commonly used in protocols for similar inhibitors and allows for sufficient time for the compound to enter the cells and engage with its target.[7][8] However, the optimal time can vary. If you are not seeing the expected inhibition, you could test a longer pre-incubation period (e.g., 60-120 minutes). It is advisable to keep the pre-incubation time consistent across all experiments for reproducibility.

Section 3: Key Experimental Protocols

Q7: What is a standard protocol for measuring ROS production using a fluorescent probe?

A: Protocol: ROS Detection using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10]

Materials:

  • Cells of interest plated in a 96-well black, clear-bottom plate.

  • This compound stock solution.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • ROS-inducing agent (e.g., PMA, fMLP).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Methodology:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and culture until they reach the desired confluency.[11]

  • Inhibitor Pre-incubation: Remove the culture medium. Add fresh medium or HBSS containing the desired concentrations of this compound (and a vehicle control). Incubate for 30-60 minutes at 37°C.

  • Probe Loading: Add DCFH-DA to each well to a final concentration of 5-10 µM.[8][10] Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Stimulation: Add the ROS-inducing agent (e.g., PMA at 0.8 µM) to the appropriate wells.[9][12] Include a non-stimulated control.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60-120 minutes or at a fixed endpoint.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle-treated, stimulated control.

Q8: How can I assess the cytotoxicity of this compound in my cell model?

A: Protocol: Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[9][12]

Materials:

  • Cells plated in a 96-well clear plate.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Absorbance plate reader (570 nm).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at the same density used for your ROS assay.

  • Treatment: Add the same concentrations of this compound used in the dose-response experiment to the wells. Incubate for a duration that matches the total time of your ROS experiment (pre-incubation + stimulation time). Include a "no cell" blank and a vehicle-only control.

  • Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 4: Troubleshooting Common Issues

Q9: I am not seeing any inhibition of ROS production. What could be wrong?

A: This is a common issue with several potential causes. Use the following guide to troubleshoot the problem.

Troubleshooting_No_Inhibition q_node q_node a_node a_node s_node s_node start Problem: No ROS Inhibition q1 Is your positive control (stimulated, no inhibitor) showing a strong signal? start->q1 a1_no No: Problem with stimulus or ROS detection assay. Action: Verify stimulus activity. Check probe viability and instrument settings. q1->a1_no No q2 Is the this compound compound active? q1->q2 Yes s1 Issue Resolved a1_no->s1 a2_no No: Compound may be degraded. Action: Check storage conditions and handling (freeze-thaw cycles). Use a fresh aliquot or new vial. q2->a2_no No q3 Is the this compound concentration and pre-incubation time sufficient? q2->q3 Yes a2_no->s1 a3_no Maybe Not: IC50 can vary significantly between cell types. Action: Increase concentration range and/or extend pre-incubation time (e.g., to 60-120 min). q3->a3_no No a3_no->s1

References

Addressing toxicological concerns of Phox-i2's nitro groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phox-i2. The information provided directly addresses potential toxicological concerns related to the nitro groups present in the this compound molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, high-affinity inhibitor of the interaction between p67phox and Rac1. This interaction is a critical step in the activation of the NADPH oxidase 2 (NOX2) enzyme complex. By blocking this interaction, this compound effectively inhibits NOX2-mediated production of reactive oxygen species (ROS).[1] this compound binds to p67phox with a dissociation constant (Kd) of approximately 150 nM.

Q2: What are the known toxicological concerns associated with this compound?

The primary toxicological concern with this compound stems from the presence of two nitroaromatic groups in its structure.[2] Nitroaromatic compounds are recognized as "structural alerts" or "toxicophores" in drug development because they can be metabolically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates have the potential to be mutagenic and genotoxic by forming adducts with DNA and proteins.[2]

Q3: Has the cytotoxicity of this compound been quantitatively assessed?

Yes, to some extent. Studies have shown that this compound exhibits minimal cytotoxicity in the dosage range of maximal ROS inhibition. Specifically, in undifferentiated HL-60 cells, no detectable effect on apoptosis was observed at concentrations of 20 µM or 100 µM.[3] However, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental system.

Q4: What is the mechanism of toxicity for nitroaromatic compounds like this compound?

The toxicity of nitroaromatic compounds is primarily mediated by the reductive metabolism of their nitro groups. This process is often carried out by a class of enzymes called nitroreductases, which are present in both prokaryotic and eukaryotic cells. These enzymes can reduce the nitro group in a stepwise fashion, generating reactive nitroso and hydroxylamine intermediates. These reactive species can cause cellular damage through several mechanisms, including:

  • DNA Adduct Formation: Covalent binding to DNA, leading to mutations and potential carcinogenicity.

  • Protein Adduct Formation: Covalent binding to proteins, impairing their function.

  • Redox Cycling: The nitro anion radical intermediate can react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals, leading to oxidative stress.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experiments with this compound, with a focus on addressing its potential toxicity.

Issue 1: Unexpected or High Levels of Cytotoxicity Observed in Cell-Based Assays

If you are observing higher-than-expected cytotoxicity in your cell-based experiments with this compound, consider the following troubleshooting steps:

1. Confirm the Cytotoxicity Profile in Your Cell Line:

  • Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) for cytotoxicity in your specific cell line.

  • Rationale: Cytotoxicity can be cell-line dependent due to varying levels of metabolic enzymes, such as nitroreductases.

2. Evaluate the Expression of Nitroreductases in Your Cell Line:

  • Recommendation: If possible, select cell lines with known low nitroreductase activity. For example, some studies suggest that NIH3T3 cells have lower nitroreductase activity compared to cancer cell lines like HeLa and A549.[4][5]

  • Rationale: High levels of nitroreductase expression can lead to increased metabolic activation of this compound and, consequently, higher cytotoxicity.

3. Mitigate Toxicity with Antioxidants:

  • Recommendation: Co-incubate your cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin C.

  • Rationale: The toxic effects of nitroaromatic compounds can be mediated by oxidative stress. Antioxidants can help to neutralize reactive oxygen species and other reactive intermediates, potentially reducing cytotoxicity.[6][7][8][9]

4. Optimize Experimental Conditions:

  • Recommendation: Minimize the incubation time with this compound to the shortest duration necessary to achieve the desired biological effect. Also, ensure that the cell culture conditions (e.g., oxygen levels) are consistent across experiments, as hypoxia can sometimes enhance the activity of certain nitroreductases.

Issue 2: Concerns About Potential Mutagenicity or Genotoxicity

Given the chemical nature of this compound, it is prudent to assess its potential for mutagenicity and genotoxicity, especially in long-term studies or when considering in vivo applications.

1. Perform a Bacterial Reverse Mutation Assay (Ames Test):

  • Recommendation: Conduct an Ames test to evaluate the potential of this compound to induce point mutations in DNA.

  • Rationale: The Ames test is a standard initial screening assay for mutagenicity and is particularly relevant for nitroaromatic compounds.

2. Conduct a Comet Assay (Single Cell Gel Electrophoresis):

  • Recommendation: Use the Comet assay to assess for DNA strand breaks in cells treated with this compound.

  • Rationale: This assay provides a direct measure of DNA damage and can indicate genotoxic potential.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Comet Assay for Genotoxicity Assessment

This protocol provides a general outline for performing an alkaline Comet assay to detect DNA strand breaks.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Microscope slides (pre-coated with agarose)

  • Low melting point agarose (LMPA)

  • Lysis buffer (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period. Include a vehicle control and a positive control for genotoxicity (e.g., hydrogen peroxide or methyl methanesulfonate).

  • Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using specialized software.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: this compound Inhibitory Activity

AssayCell LineIC50Reference
H2-DCFDA ROS ProductiondHL-60 cells~1 µM[3]
Luminol ChemiluminescencePrimary Human Neutrophils~6 µM[3]

Table 2: this compound Cytotoxicity Data

AssayCell LineConcentrationEffectReference
Annexin V (Apoptosis)Undifferentiated HL-60 cells20 µMNo detectable effect[3]
Annexin V (Apoptosis)Undifferentiated HL-60 cells100 µMNo detectable effect[3]

Visualizations

Signaling Pathways and Experimental Workflows

Phox_i2_Mechanism_of_Action cluster_activation NOX2 Activation Pathway Rac1 Rac1-GTP p67 p67phox Rac1->p67 Binds NOX2_inactive Inactive NOX2 Complex p67->NOX2_inactive Activates NOX2_active Active NOX2 Complex NOX2_inactive->NOX2_active ROS ROS Production NOX2_active->ROS Phox_i2 This compound Phox_i2->p67 Inhibits binding to Rac1

Caption: Mechanism of this compound action on the NOX2 signaling pathway.

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Perform Dose-Response (MTT Assay) start->q1 a1 Determine IC50/LC50 q1->a1 q2 Assess Nitroreductase Levels a1->q2 a2_high High NTR Expression q2->a2_high Yes a2_low Low NTR Expression q2->a2_low No s1 Consider Cell Line with Lower NTR Activity a2_high->s1 s2 Co-treat with Antioxidants (e.g., NAC, Vitamin C) a2_low->s2 s1->s2 s3 Optimize Experiment: - Minimize incubation time - Control oxygen levels s2->s3 end Reduced Cytotoxicity s3->end

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.

Genotoxicity_Assessment_Workflow start Concern for Genotoxicity assay1 Ames Test (Bacterial Reverse Mutation) start->assay1 assay2 Comet Assay (DNA Strand Breaks) start->assay2 result1 Assess Mutagenic Potential assay1->result1 result2 Quantify DNA Damage assay2->result2 end Genotoxicity Profile result1->end result2->end

Caption: Experimental workflow for assessing the genotoxicity of this compound.

References

Technical Support Center: Development and Application of Phox-i2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Phox-i2 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of NADPH oxidase 2 (NOX2).[1] Its primary mechanism of action is to disrupt the crucial protein-protein interaction between the GTPase Rac1 and the NOX2 regulatory subunit p67phox.[1][2] This interaction is a critical step for the assembly and activation of the NOX2 enzyme complex.[3][4] By preventing this binding, this compound effectively inhibits the production of reactive oxygen species (ROS), specifically superoxide, from NOX2.[1]

Q2: Why is there a need to develop analogs of this compound?

A2: The primary motivation for developing this compound analogs is to improve its safety profile for potential therapeutic applications. The original this compound structure contains nitro groups, which are associated with toxicological concerns, including the potential for DNA damage following reductive activation.[2] Medicinal chemistry efforts have focused on replacing these nitro groups while maintaining or improving the compound's inhibitory potency and specificity.[2]

Q3: What is the binding affinity of this compound for its target?

A3: this compound binds to p67phox with a high affinity, demonstrating a dissociation constant (Kd) of approximately 150 nM as measured by microscale thermophoresis.[1][5]

Q4: Is this compound selective for NOX2?

A4: this compound was designed to be a selective inhibitor of NOX2. Its mechanism of targeting the Rac1-p67phox interaction is specific to Rac1-dependent NOX isoforms.[6] Studies have shown it has no effect on xanthine oxidase or on cells that overexpress NOX4 (a Rac1-independent isoform).[6] However, further investigation is needed to fully assess its selectivity against other Rac1-dependent isoforms like NOX1 and NOX3.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound analogs.

Q5: My this compound analog shows inconsistent or weak inhibitory activity. What could be the cause?

A5: There are several potential reasons for this observation:

  • Compound Instability: Some small molecule inhibitors can be unstable in aqueous buffers and may degrade over time. One study on a different NOX2 inhibitor targeting p47phox-p22phox interaction found that the compound degraded into products, one of which was responsible for the observed weak activity.[7] It is crucial to assess the stability of your analog in your experimental buffer using techniques like LC-MS.

  • Synthesis and Purity: Ensure the analog was synthesized correctly and purified to a high degree. Impurities from the synthesis process could interfere with the assay or have their own biological activity.

  • Assay Conditions: The inhibitory potency of some NOX2 inhibitors can be influenced by assay conditions. For instance, the potency of the inhibitor GSK2795039 was found to be diminished by increased concentrations of the substrate NADPH, suggesting a competitive interaction.[8] Verify that your substrate concentrations are appropriate and consistent across experiments.

Q6: How can I confirm that my analog is a true NOX2 inhibitor and not just an antioxidant or ROS scavenger?

A6: This is a critical issue in the field, as many compounds can produce false positive results by simply scavenging ROS or interfering with the assay reagents.[9][10] To validate a true inhibitory mechanism, you must perform counter-screens:

  • ROS-Scavenging Assays: Use a cell-free system to generate ROS and test if your compound reduces the signal. Common assays include the NADH-phenazine methosulfate (PMS) system to generate superoxide or the xanthine oxidase system to generate hydrogen peroxide.[9] A true inhibitor should not show activity in these assays.

  • Assay Reagent Interference: Test your compound directly against the detection reagents used in your primary assay (e.g., Amplex Red, luminol, cytochrome c) in the absence of the enzyme to rule out direct interference.[9]

Q7: I am observing significant cytotoxicity in my cell-based assays. What steps should I take?

A7:

  • Confirm the Cause: The primary goal of developing this compound analogs is to move away from potentially toxic chemical groups like nitroaromatics.[2] If you observe toxicity, it could be inherent to the new chemical scaffold.

  • Dose-Response Analysis: Perform a careful dose-response curve for both NOX2 inhibition and cytotoxicity (e.g., using an MTT or LDH release assay). An ideal compound will have a large window between its effective concentration (IC50 for inhibition) and its toxic concentration (TC50).

  • Rule Out Off-Target Effects: Many historical NOX inhibitors, like Diphenyleneiodonium (DPI), are non-specific and inhibit other flavoproteins, such as nitric oxide synthase and mitochondrial complex I, which can lead to toxicity.[2][10] While this compound is designed for specificity, it is good practice to test analogs against other common off-targets if toxicity is observed.

Q8: My analog shows good activity in a cell-free assay but performs poorly in a whole-cell assay. Why?

A8: This discrepancy often points to issues with:

  • Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target, p67phox. You may need to perform further medicinal chemistry optimization to improve its physicochemical properties.

  • Cellular Metabolism: The compound could be rapidly metabolized or effluxed by the cells, preventing it from reaching a high enough intracellular concentration to be effective.

  • Presence of Endogenous Scavengers: Whole cells have robust antioxidant systems that can mask the effect of a moderately potent inhibitor. Cell-free systems lack these protective mechanisms.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant NOX inhibitors for comparative purposes.

Table 1: Target Binding and Inhibitory Potency of this compound

CompoundTargetAssay TypeValueReference(s)
This compoundp67phoxMicroscale Thermophoresis (Binding)Kd ≈ 150 nM[1][5]
This compoundNOX2Cell-based ROS AssayIC50 ≈ 1 µM[6]

Table 2: Comparative IC50 Values for Selected NOX Inhibitors

CompoundTarget(s)IC50 (NOX2)NotesReference(s)
GSK2795039 NOX2~0.18 µMAlso inhibits NOX3 and NOX4 at higher concentrations. Short half-life in rodents.[8]
NCATS-SM7270 NOX2~0.09 µMImproved potency and specificity over GSK2795039; no detectable activity against NOX3/NOX4.[8]
VAS2870 Pan-NOX~10 µMInhibits NOX1, NOX2, and NOX4.[10]
DPI Pan-Flavoprotein~0.09 µMHighly potent but non-specific; inhibits NOX, eNOS, xanthine oxidase, etc.[7]

Experimental Protocols

Protocol 1: Cellular ROS Measurement in Neutrophil-like Cells

This protocol is adapted for measuring NOX2-dependent ROS production in differentiated HL-60 cells using a fluorescent probe.[11]

  • Cell Preparation: Differentiate HL-60 cells into a neutrophil-like phenotype by incubating with 1.3% DMSO for 5-6 days.

  • Probe Loading: Resuspend 1 x 106 differentiated cells/mL in buffer and incubate with 2',7'-dichlorofluorescin diacetate (DCF-DA) for 45 minutes at 37°C in the dark.

  • Washing: Centrifuge the cell suspension at 330 x g for 10 minutes at 37°C and resuspend the cell pellet in fresh, pre-warmed buffer.

  • Inhibitor Incubation: Aliquot cells into a 96-well plate. Add your this compound analog at various concentrations (or vehicle control) and incubate for 20-30 minutes at 37°C.

  • NOX2 Activation: Add a NOX2 activator, such as phorbol 12-myristate 13-acetate (PMA, final concentration ~0.8 µM), to stimulate ROS production.[11]

  • Measurement: Immediately begin measuring fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase. Compare the rates in inhibitor-treated wells to the PMA-only positive control to determine percent inhibition and calculate the IC50.

Protocol 2: Cell-Free NOX2 Activity Assay (Cytochrome c Reduction)

This spectrophotometric assay measures superoxide production from isolated cell membranes containing the NOX2 complex.[9]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 65 mM sodium phosphate buffer (pH 7.0)

    • 1 mM EGTA, 1 mM MgCl2, 2 mM NaN3

    • 10 µM FAD

    • 200 µM Cytochrome c

  • Inhibitor Addition: Add the this compound analog or vehicle control to the appropriate wells.

  • Enzyme Component Addition: Add 15-20 µg of cell membranes containing NOX2/p22phox and the recombinant cytosolic proteins p67phox, p47phox, and Rac1 (constitutively active mutant Q61L) to each well.[9]

  • Initiate Reaction: Start the reaction by adding the substrate, NADPH (final concentration ~100-200 µM).

  • Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • Data Analysis: Calculate the rate of cytochrome c reduction. The difference in rates between control and inhibitor-treated wells is used to determine the inhibitory activity.

Protocol 3: Counter-Screen for ROS Scavenging (Xanthine Oxidase Assay)

This assay determines if a compound's activity is due to scavenging of H2O2 rather than true enzyme inhibition.[9]

  • Reaction Setup: In a black, 96-well microplate, combine:

    • 100 µM Amplex Red reagent

    • 0.4 U/mL Horseradish Peroxidase (HRP)

    • Your this compound analog at the desired concentration (e.g., 100 µM).[9]

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Initiate Reaction: Add the substrate, hypoxanthine (final concentration 0.2 mM), and the H2O2-generating enzyme, xanthine oxidase.

  • Measurement: Measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time. The reaction of H2O2 with Amplex Red/HRP produces the fluorescent product resorufin.

  • Interpretation: A significant decrease in the fluorescent signal in the presence of your compound indicates H2O2 scavenging or interference with the assay components, suggesting non-specific activity.

Visualizations

Diagram 1: NOX2 Activation Pathway and Site of this compound Inhibition

NOX2_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) cluster_assembly Active Complex Assembly gp91 gp91phox (NOX2) p22 p22phox Superoxide O₂⁻ (Superoxide) gp91->Superoxide e⁻ p47 p47phox p47->gp91 Translocate to Membrane p67 p67phox p67->gp91 Translocate to Membrane Interaction p67->Interaction p40 p40phox p40->gp91 Translocate to Membrane Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GTP Exchange Stimulus Stimulus (e.g., PMA, fMLP) Stimulus->p47 Phosphorylates Stimulus->Rac_GDP Activates GEFs Rac_GTP->Interaction Phox_i2 This compound Analogs Phox_i2->Interaction INHIBITS Interaction->gp91 Activates O2 O₂ O2->gp91

Caption: NOX2 activation pathway showing cytosolic component assembly and inhibition by this compound analogs.

Diagram 2: Experimental Workflow for Validating a Novel this compound Analog

Workflow start Synthesize & Purify This compound Analog assay_cellfree Primary Screen: Cell-Free NOX2 Assay (e.g., Cytochrome c) start->assay_cellfree assay_cellular Secondary Screen: Whole-Cell ROS Assay (e.g., DCF-DA in HL-60) assay_cellfree->assay_cellular check_activity Is analog active? assay_cellular->check_activity specificity Specificity & Mechanism Validation check_activity->specificity  Yes fail FAIL: Discard or Redesign check_activity->fail No ros_scavenge Counter-Screen 1: ROS Scavenging Assay (e.g., Xanthine Oxidase) specificity->ros_scavenge assay_interfere Counter-Screen 2: Assay Interference Check specificity->assay_interfere check_scavenge Is it a scavenger or does it interfere? ros_scavenge->check_scavenge assay_interfere->check_scavenge toxicity Safety Profile Assessment check_scavenge->toxicity No check_scavenge->fail Yes cyto_assay Cytotoxicity Assay (e.g., MTT, LDH) toxicity->cyto_assay pass PASS: Candidate for In Vivo Testing cyto_assay->pass

Caption: A stepwise workflow for the screening and validation of novel this compound analog inhibitors.

Diagram 3: Troubleshooting Logic for Analog Experiments

Troubleshooting start Problem: Inconsistent or No Activity q1 Is the issue in cell-free AND cell-based assays? start->q1 a1_yes Check Compound Integrity: 1. Confirm structure (NMR, MS) 2. Assess purity (>95%) 3. Test stability in buffer (LC-MS) q1->a1_yes Yes a1_no Issue likely cellular: 1. Poor cell permeability? 2. Rapid metabolism/efflux? q1->a1_no No (Cell-free OK, cell-based fails) q2 Problem: Activity observed, but is it specific? a2 Run Counter-Screens: 1. ROS Scavenging Assay 2. Assay Interference Test 3. Test against other NOX isoforms q2->a2 q3 Does it show activity in scavenging/interference assays? a2->q3 a3_yes Conclusion: Compound is likely a false positive (not a true inhibitor) q3->a3_yes Yes a3_no Conclusion: Compound is likely a true, specific inhibitor q3->a3_no No

Caption: A decision tree to help troubleshoot common experimental issues with this compound analogs.

References

Phox-i2 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Phox-i2 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound, a selective inhibitor of the p67phox-Rac1 interaction and consequently of NADPH oxidase 2 (NOX2).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the use of this compound.

Q1: What is the mechanism of action of this compound?

This compound is a selective small molecule inhibitor that targets the interaction between p67phox and Rac1, two essential components for the activation of the NOX2 enzyme complex. By binding to p67phox with a high affinity (Kd of approximately 150 nM), this compound prevents its interaction with Rac1, thereby inhibiting the assembly and activation of the NOX2 enzyme. This ultimately leads to a reduction in the production of reactive oxygen species (ROS).[1]

Q2: My this compound inhibitor shows no effect or reduced efficacy in my cell-based assay. What are the possible causes?

Several factors can contribute to a lack of this compound activity. Consider the following troubleshooting steps:

  • Inadequate Cell Stimulation: Ensure that your cells are properly stimulated to induce NOX2 activity. The choice and concentration of the stimulus are critical. Phorbol 12-myristate 13-acetate (PMA) and N-formylmethionyl-leucyl-phenylalanine (fMLP) are common stimuli for neutrophils and differentiated HL-60 (dHL-60) cells.[2][3]

  • Incorrect this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. While the IC50 for ROS inhibition is approximately 1 µM in dHL-60 cells and around 6 µM in primary human neutrophils, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.

  • Improper this compound Handling and Storage: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][4][5] Avoid repeated freeze-thaw cycles by preparing aliquots. Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it in your assay medium.

  • Cell Health and Density: Unhealthy or improperly maintained cells may not respond optimally to stimuli. Ensure your cells are viable and seeded at an appropriate density. High cell density can sometimes lead to artifacts in ROS assays.[6]

Q3: I am observing high background or inconsistent results in my ROS detection assay. How can I improve my assay?

High background and variability are common challenges in ROS measurement. Here are some tips for the most frequently used assays:

  • DCFDA/H2DCFDA Assay:

    • Autoxidation of the Probe: H2DCFDA can auto-oxidize, leading to high background fluorescence. Prepare fresh working solutions of the probe and protect them from light.[7]

    • Cell-Free Oxidation: Some compounds can directly interact with the probe, causing fluorescence in the absence of cellular ROS. It is crucial to include a cell-free control with your test compound and the DCFDA probe.[8]

    • Washing Steps: Inconsistent washing after probe loading or treatment can lead to variable results. Ensure consistent and gentle washing to remove excess probe and compounds without detaching adherent cells.[7]

  • Luminol/Isoluminol Chemiluminescence Assay:

    • Probe Specificity: Luminol can detect a variety of ROS and its signal can be enhanced by peroxidases, while isoluminol is more specific for extracellular ROS.[9][10] Understand the specifics of your chosen probe and include appropriate controls like superoxide dismutase (SOD) and catalase to identify the specific ROS being measured.[9]

    • pH Sensitivity: The chemiluminescent signal of luminol is pH-dependent. Maintain a stable and optimal pH in your assay buffer.[11]

    • Interference from Media Components: Phenol red and serum in cell culture media can interfere with chemiluminescence assays. It is recommended to use phenol red-free media and consider serum-free conditions for the assay itself.

Q4: Could off-target effects of this compound be responsible for the unexpected results in my experiment?

While this compound is designed to be a selective NOX2 inhibitor, the possibility of off-target effects should be considered, especially at high concentrations.

  • NOX Isoform Selectivity: this compound has been shown to be selective for NOX2 over NOX4.[12] However, its effects on other NOX isoforms like NOX1, NOX3, and NOX5 are not as well-characterized and could contribute to observed effects in cells expressing these isoforms.[13]

  • General Antioxidant Activity: At higher concentrations, some inhibitors can act as general ROS scavengers, which might mask the specific inhibition of NOX2. It is important to include controls to test for direct antioxidant activity of this compound in your experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: this compound Binding Affinity and Inhibitory Concentrations

ParameterValueCell Type/SystemReference
Kd for p67phox ~150 nMBiochemical Assay[1]
IC50 (ROS Inhibition) ~1 µMDifferentiated HL-60 cells
IC50 (ROS Inhibition) ~6 µMPrimary Human Neutrophils

Table 2: Recommended Storage Conditions for this compound Stock Solutions

TemperatureDurationReference
-20°C 1 month[1][4][5]
-80°C 6 months[1][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Measurement of ROS Production in Differentiated HL-60 Cells using DCFDA

  • Cell Culture and Differentiation: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into a neutrophil-like phenotype, treat the cells with 1.3% DMSO for 5-7 days.[3]

  • Cell Seeding: Seed the differentiated HL-60 (dHL-60) cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well.

  • This compound Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in phenol red-free medium. Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • DCFDA Loading: Prepare a 20 µM working solution of H2DCFDA in pre-warmed phenol red-free medium. Remove the medium containing this compound from the wells and add 100 µL of the H2DCFDA solution. Incubate for 30-45 minutes at 37°C in the dark.[6][14]

  • Cell Stimulation: Prepare a working solution of a NOX2 agonist, such as 1 µM PMA. After the DCFDA incubation, gently remove the probe solution and add the PMA solution to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7] Kinetic readings over 1-2 hours are recommended.

Protocol 2: Measurement of ROS Production in Human Neutrophils using Luminol Chemiluminescence

  • Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer like HBSS at a concentration of 1 x 10^6 cells/mL.[15]

  • This compound Incubation: Pre-incubate the neutrophils with the desired concentrations of this compound (or vehicle control) for 10-30 minutes at 37°C.

  • Chemiluminescence Measurement:

    • Prepare a reaction mixture containing the pre-incubated neutrophils, luminol (e.g., 100 µM), and horseradish peroxidase (HRP, e.g., 4 U/mL).

    • Add a stimulus such as 100 nM fMLP to initiate ROS production.[16]

    • Immediately measure the chemiluminescence signal using a luminometer. Kinetic readings are essential to capture the transient nature of the neutrophil oxidative burst.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experiments.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS ROS (Superoxide) gp91phox->ROS e- transfer from NADPH p22phox p22phox p47phox p47phox p47phox->gp91phox Translocation to membrane and complex assembly p47phox->p22phox p47phox->p22phox Translocation to membrane and complex assembly p67phox p67phox p67phox->gp91phox p67phox->gp91phox Translocation to membrane and complex assembly p67phox->p22phox Translocation to membrane and complex assembly p40phox p40phox p40phox->gp91phox Translocation to membrane and complex assembly p40phox->p22phox p40phox->p22phox Translocation to membrane and complex assembly Rac1_GDP Rac1-GDP (inactive) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP loading Rac1_GTP->gp91phox Translocation to membrane and complex assembly Rac1_GTP->p22phox Translocation to membrane and complex assembly Rac1_GTP->p67phox Phox_i2 This compound Phox_i2->p67phox Inhibits interaction with Rac1-GTP Stimulus Stimulus (e.g., PMA, fMLP) Stimulus->Rac1_GDP Activates GEFs

Caption: NOX2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., dHL-60, Neutrophils) start->cell_prep phox_i2_prep Prepare this compound dilutions cell_prep->phox_i2_prep incubation Incubate cells with this compound phox_i2_prep->incubation ros_probe Add ROS detection probe (e.g., DCFDA, Luminol) incubation->ros_probe stimulation Stimulate cells (e.g., PMA, fMLP) ros_probe->stimulation measurement Measure Signal (Fluorescence/Chemiluminescence) stimulation->measurement analysis Data Analysis measurement->analysis end End analysis->end Troubleshooting_Logic start Inconsistent or No this compound Effect check_reagents Verify this compound stock (storage, solubility) start->check_reagents check_reagents->start Issue Found check_cells Assess cell health and density check_reagents->check_cells Reagents OK check_cells->start Issue Found check_stimulation Confirm stimulus activity and concentration check_cells->check_stimulation Cells OK check_stimulation->start Issue Found check_assay Troubleshoot ROS assay (probe, controls, background) check_stimulation->check_assay Stimulation OK check_assay->start Issue Found dose_response Perform dose-response curve for this compound check_assay->dose_response Assay OK positive_control Run positive control (known NOX2 inhibitor) dose_response->positive_control solution Problem Resolved positive_control->solution

References

Technical Support Center: Minimizing Phox-i2-Induced Cell Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction and a potent tool for studying NADPH oxidase 2 (NOX2) signaling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this compound-induced cell stress and ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
Increased Cell Death or Low Viability - High Concentration of this compound: Exceeding the optimal concentration for your cell type can lead to toxicity. - Prolonged Incubation Time: Continuous exposure to the inhibitor may induce stress. - Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to this compound. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at high concentrations.- Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-2 µM) and titrate up.[1] - Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that yields the desired inhibitory effect. - Thoroughly Characterize Your Cell Line: If possible, use a cell line with known sensitivity to NOX2 inhibitors or perform preliminary toxicity assays. - Use a Low Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and run a solvent-only control.
Unexpected Changes in Cell Morphology - Cytoskeletal Rearrangements: Inhibition of Rac1, a key regulator of the actin cytoskeleton, might lead to morphological changes. - Off-Target Effects: At higher concentrations, this compound may have off-target effects on other signaling pathways.- Monitor Cell Morphology: Regularly observe your cells under a microscope after this compound treatment. - Use the Lowest Effective Concentration: This will minimize potential off-target effects. - Consider Rac1-Independent Controls: If feasible, use experimental controls that are independent of Rac1 signaling to isolate the effects of NOX2 inhibition.
Inconsistent or Non-reproducible Results - This compound Instability: The stability of this compound in your culture medium may vary. - Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. - Inaccurate Pipetting: Errors in dispensing small volumes of the inhibitor can lead to significant concentration differences.- Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. - Standardize Cell Culture Protocols: Maintain consistent cell culture practices to ensure reproducibility. - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the inhibitor.
No or Low Inhibition of NOX2 Activity - Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit NOX2 in your specific cell type. - Inactive this compound: The compound may have degraded due to improper storage. - Low NOX2 Expression/Activity: The cell line you are using may not have sufficient NOX2 expression or activation for a measurable inhibitory effect.- Increase this compound Concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. - Properly Store this compound: Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. - Confirm NOX2 Expression and Activity: Use a positive control (e.g., PMA stimulation) to confirm NOX2 activation and consider using a cell line known to have high NOX2 activity, such as differentiated HL-60 cells.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the interaction between the p67phox and Rac1 proteins. This interaction is a critical step in the assembly and activation of the NADPH oxidase 2 (NOX2) enzyme complex. By preventing this interaction, this compound blocks the production of reactive oxygen species (ROS) by NOX2.

Q2: What is the primary cause of this compound-induced cell stress?

A2: The primary cause of cell stress is often related to the modulation of cellular redox balance due to the inhibition of ROS production. While excessive ROS is harmful, a basal level of ROS is essential for normal cellular signaling. Complete abrogation of ROS production can disrupt these signaling pathways and lead to stress. At higher concentrations, off-target effects may also contribute to cytotoxicity.

Q3: What is a typical working concentration for this compound?

A3: A typical starting concentration for this compound is in the low micromolar range (1-10 µM). For example, a concentration of 2 µM has been used to partially protect human islets from high glucose and palmitate-induced cell death.[1] The IC50 for NOX2 inhibition is approximately 1 µM in dHL-60 cells and ~6 µM in primary human neutrophils.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability.[4] For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a selective inhibitor of the p67phox-Rac1 interaction, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. Some studies on similar small molecule inhibitors have suggested potential interactions with other signaling pathways, such as those involving Rho kinase or PI3K/Akt. It is crucial to use the lowest effective concentration of this compound and include appropriate controls to minimize and account for any potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound.

Table 1: this compound Inhibitory Concentrations

ParameterCell TypeValueReference
IC50 (ROS Inhibition)Differentiated HL-60 cells~1 µM[3]
IC50 (ROS Inhibition)Primary Human Neutrophils~6 µM[3]
Effective ConcentrationHuman Islets2 µM[1]

Table 2: Reported Effects on Cell Viability

Cell TypeConcentrationObservationReference
Differentiated HL-60 cellsNot specifiedNo detectable toxicity
Primary Human NeutrophilsNot specifiedNo detectable toxicity
Human Islets2 µMPartial protection against high glucose + palmitate-induced cell death[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and minimize this compound-induced cell stress.

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the target cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Measuring ROS Production using DCF-DA Assay

Objective: To quantify the inhibitory effect of this compound on intracellular ROS production.

Materials:

  • Target cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Load the cells with 5-10 µM DCF-DA in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add back the medium containing this compound or vehicle control.

  • Induce ROS production by adding an agonist like PMA (e.g., 100 nM). Include a non-stimulated control.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.

  • The rate of increase in fluorescence is proportional to the rate of ROS production.

Visualizations

Signaling Pathway Diagrams

NOX2_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ros ROS Production Stimulus Stimulus (e.g., PMA, Growth Factors) Receptor Receptor Stimulus->Receptor PKC PKC Receptor->PKC PI3K PI3K Receptor->PI3K NOX2_Complex gp91phox (NOX2) p22phox Superoxide O₂⁻ (Superoxide) NOX2_Complex->Superoxide p47phox_inactive p47phox (inactive) PKC->p47phox_inactive P Akt Akt PI3K->Akt Akt->p47phox_inactive P p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active p47phox_active->NOX2_Complex:p22 Translocation & Assembly p67phox p67phox p67phox->NOX2_Complex:gp91 Translocation & Assembly p40phox p40phox p40phox->NOX2_Complex:gp91 Translocation & Assembly Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->NOX2_Complex:gp91 Activation Rac_GTP->p67phox Interaction Phox_i2 This compound Phox_i2->Rac_GTP Inhibits Interaction O2 O₂ O2->NOX2_Complex e-

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture phox_i2_prep 2. Prepare this compound dilutions cell_culture->phox_i2_prep treatment 3. Treat cells with this compound (and controls) phox_i2_prep->treatment incubation 4. Incubate for desired duration treatment->incubation endpoint_assay 5. Perform Endpoint Assay incubation->endpoint_assay viability Cell Viability Assay (e.g., MTT) endpoint_assay->viability ros ROS Measurement (e.g., DCF-DA) endpoint_assay->ros off_target Off-target Pathway Analysis (e.g., Western Blot for p-Akt) endpoint_assay->off_target data_analysis 6. Data Analysis viability->data_analysis ros->data_analysis off_target->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the effects of this compound.

References

Phox-i2 Technical Support Center: Best Practices for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction. Adherence to these best practices is critical for maintaining the stability and activity of the compound, ensuring the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. For maximal stability, please refer to the summary table below.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher, depending on your experimental needs) in anhydrous DMSO. To prepare the stock solution, bring the vial of this compound powder to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial and vortex thoroughly to ensure complete dissolution. For some formulations, brief sonication may be required.

Q3: Can I store my this compound stock solution at -20°C?

A3: While this compound stock solutions can be stored at -20°C, this is recommended for short-term storage only (up to 1 month).[2] For long-term storage (up to 6 months), it is highly recommended to store the stock solution at -80°C.[2]

Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?

A4: To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound over time. Ideally, a fresh aliquot should be used for each experiment.

Q5: My this compound is in powder form. How should I store it?

A5: this compound as a powder is more stable than when in solution. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Ensure the container is tightly sealed to protect it from moisture and light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no inhibitory activity in experiments. 1. Degradation of this compound: Improper storage conditions (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles) can lead to compound degradation. 2. Precipitation of this compound: The compound may have precipitated out of solution, especially if the stock solution was not properly dissolved or if it was added to an aqueous buffer too quickly. 3. Incorrect concentration: Errors in calculating the stock or working solution concentration.1. Verify storage conditions: Ensure that the storage temperature and duration align with the recommendations. If degradation is suspected, it is advisable to use a fresh vial of this compound. Perform an activity assay to confirm the potency of the stored compound (see Experimental Protocols section). 2. Ensure complete dissolution: When preparing working solutions, visually inspect for any precipitate. If present, warm the solution gently (e.g., in a 37°C water bath) and vortex. When diluting a DMSO stock into an aqueous buffer, do so gradually while mixing to prevent precipitation. 3. Recalculate concentrations: Double-check all calculations for the preparation of stock and working solutions.
Visible precipitate in the this compound stock solution vial. 1. Incomplete dissolution: The compound may not have been fully dissolved during the initial preparation. 2. Solvent evaporation: The cap of the vial may not have been sealed tightly, leading to solvent evaporation and an increase in concentration beyond the solubility limit. 3. Low temperature precipitation: The compound may have precipitated out of solution upon freezing.1. Attempt to redissolve: Warm the vial to room temperature and vortex vigorously. Gentle warming in a 37°C water bath may aid in redissolving the precipitate. 2. Check for solvent loss: Weigh the vial and compare it to the expected weight. If solvent loss is significant, it is best to discard the stock and prepare a fresh one. 3. Centrifuge before use: Before taking an aliquot, centrifuge the vial briefly to pellet any undissolved material. Carefully pipette the supernatant for your experiment. However, for best results, preparing a fresh stock solution is recommended.
Inconsistent results between experiments using the same stock solution. 1. Non-homogenous stock solution: If the compound has precipitated and redissolved multiple times, the concentration may not be uniform throughout the solution. 2. Degradation over time: The activity of the compound may be decreasing with each use due to exposure to air, light, or repeated temperature changes.1. Ensure homogeneity: Before each use, bring the stock solution to room temperature and vortex thoroughly. 2. Use fresh aliquots: As a best practice, always use a fresh, single-use aliquot for each experiment to ensure consistency.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Powder -20°CUp to 3 yearsKeep tightly sealed, protected from light and moisture.
4°CUp to 2 yearsKeep tightly sealed, protected from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 months[2]Aliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 month[2]Recommended for short-term storage only. Aliquot to minimize freeze-thaw cycles.

Experimental Protocols

Protocol: Assessment of Stored this compound Activity via a Cell-Based NADPH Oxidase (NOX2) Activity Assay

This protocol describes a method to assess the inhibitory activity of a stored this compound solution on NADPH oxidase 2 (NOX2) in differentiated neutrophil-like cells (e.g., HL-60 or PLB-985 cells). The assay measures the production of reactive oxygen species (ROS) using a fluorescent probe.

Materials:

  • Differentiated neutrophil-like cells (e.g., HL-60 or PLB-985)

  • This compound stock solution (stored sample and a fresh, reference sample if available)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Amplex™ Red

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Methodology:

  • Cell Preparation:

    • Culture and differentiate HL-60 or PLB-985 cells to a neutrophil-like phenotype according to standard protocols.

    • On the day of the assay, harvest the differentiated cells and wash them with HBSS.

    • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor and Probe Loading:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of your stored this compound and, if available, a fresh this compound reference standard in HBSS. Add the desired final concentrations to the respective wells. Include a vehicle control (e.g., DMSO diluted in HBSS).

    • Incubate the cells with this compound for 30 minutes at 37°C.

    • Add the ROS probe to each well. For H2DCFDA, a final concentration of 10 µM is typical. For the Amplex™ Red assay, follow the manufacturer's instructions.

    • Incubate for an additional 15-30 minutes at 37°C in the dark.

  • NOX2 Activation and Measurement:

    • Stimulate NOX2 activity by adding PMA to each well at a final concentration of 100-200 ng/mL. Do not add PMA to negative control wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes. For H2DCFDA, the excitation/emission wavelengths are typically ~485 nm/~535 nm. For Amplex™ Red, the excitation/emission is ~570 nm/~585 nm.

  • Data Analysis:

    • Calculate the rate of ROS production (slope of the kinetic curve) for each condition.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value for your stored sample.

    • Compare the IC50 of the stored this compound to that of a fresh sample or its expected literature value to assess its activity. A significant increase in the IC50 value indicates a loss of potency.

Mandatory Visualizations

G cluster_storage This compound Storage Best Practices cluster_conditions Recommended Conditions cluster_troubleshooting Troubleshooting cluster_verification Activity Verification Powder This compound Powder StockSolution This compound Stock Solution (in DMSO) Powder->StockSolution Dissolve in Anhydrous DMSO TempPowder -20°C (3 years) or 4°C (2 years) Powder->TempPowder Aliquots Single-Use Aliquots StockSolution->Aliquots Aliquot Precipitate Precipitation StockSolution->Precipitate Improper Dilution InconsistentResults Inconsistent Results StockSolution->InconsistentResults Multiple Freeze-Thaws TempStock -80°C (6 months) Aliquots->TempStock ReducedActivity Reduced Activity TempStock->ReducedActivity If stored at -20°C >1 month ActivityAssay Perform Cell-Based Activity Assay ReducedActivity->ActivityAssay InconsistentResults->ActivityAssay G This compound Mechanism of Action and Assay Principle cluster_pathway NOX2 Activation Pathway cluster_inhibition Inhibition by this compound cluster_assay Cell-Based Activity Assay p67phox p67phox Rac1 Rac1-GTP NOX2_complex Active NOX2 Complex p67phox->NOX2_complex Blocked_Interaction Interaction Blocked Rac1->NOX2_complex ROS Reactive Oxygen Species (ROS) NOX2_complex->ROS Produces Phox_i2 This compound Phox_i2->p67phox Binds to Phox_i2->Blocked_Interaction Phox_i2->ROS Inhibits Production Blocked_Interaction->NOX2_complex Prevents Formation Fluorescence Measurable Fluorescence ROS->Fluorescence Probe Fluorescent Probe (e.g., H2DCFDA) Probe->Fluorescence

References

Validation & Comparative

Phox-i2 in Focus: A Comparative Guide to NADPH Oxidase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed comparison of Phox-i2 against other notable NADPH oxidase (NOX) inhibitors, providing researchers, scientists, and drug development professionals with critical data to inform their experimental design. This guide synthesizes performance data, outlines experimental methodologies, and visualizes the complex signaling pathways involved.

The family of NADPH oxidases (NOX) plays a crucial role in cellular signaling through the production of reactive oxygen species (ROS). Dysregulation of NOX activity is implicated in a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making these enzymes attractive therapeutic targets. A growing arsenal of inhibitors has been developed to probe NOX function and for potential clinical applications. Among these, this compound has emerged as a selective inhibitor of NOX2, offering a valuable tool for dissecting the specific roles of this isoform. This guide provides a comprehensive comparison of this compound with other widely used NOX inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: A Targeted Approach

This compound distinguishes itself through its specific mechanism of action. It is a selective inhibitor of the interaction between p67phox and Rac1, a critical step in the assembly and activation of the NOX2 enzyme complex.[1] By binding to p67phox with a high affinity (Kd of ~150 nM), this compound effectively prevents the recruitment of this essential cytosolic subunit to the membrane-bound cytochrome b558, thereby inhibiting ROS production by NOX2.[1] This targeted approach contrasts with many other inhibitors that have broader or less defined mechanisms.

Performance Comparison: this compound vs. The Field

The efficacy and specificity of NADPH oxidase inhibitors are paramount for their utility in research and potential therapeutic development. The following table summarizes the quantitative data for this compound and other prominent inhibitors across various NOX isoforms.

InhibitorTarget(s)Mechanism of ActionIC50 Values (μM)Key Characteristics & Limitations
This compound NOX2 Inhibits p67phox-Rac1 interaction [1]NOX2: ~1 [2]High selectivity for NOX2.[1]
Diphenyleneiodonium (DPI)Pan-NOX, other flavoproteinsGeneral flavoprotein inhibitorNOX1: ~0.1-1, NOX2: ~0.1-1, NOX4: ~0.1-1, NOX5: ~0.1-1Potent but non-selective; inhibits mitochondrial respiration and other enzymes.[3]
ApocyninPrimarily NOX2 (in specific contexts)Prevents p47phox translocation (disputed)Variable, often high μM rangePro-drug requiring activation by myeloperoxidase; debated efficacy and mechanism, with some studies suggesting antioxidant rather than direct inhibitory effects.[3][4]
VAS2870NOX1, NOX2, NOX4Prevents active complex assemblyNOX1: ~10, NOX2: ~10, NOX4: ~10Broad NOX inhibition; poor solubility has limited in vivo use.[3]
GKT137831NOX1, NOX4Direct inhibitorNOX1: ~0.1-0.2, NOX4: ~0.1-0.2, NOX2: ~1-2Potent inhibitor of NOX1 and NOX4 with some selectivity over NOX2. Has been evaluated in clinical trials.
GSK2795039NOX2Competes with NADPH bindingNOX2: ~0.1-0.5A potent and selective NOX2 inhibitor that has been characterized in both in vitro and in vivo models.[5][6][7]
ML171NOX1Direct inhibitorNOX1: ~0.1-0.3, NOX2: >1, NOX4: >1High selectivity for NOX1.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NOX2 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

NOX2_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol ROS ROS gp91phox gp91phox (NOX2) NOX2_complex Active NOX2 Complex gp91phox->NOX2_complex p22phox p22phox p22phox->NOX2_complex NOX2_complex->ROS produces Stimulus Stimulus PKC PKC Stimulus->PKC activates p47phox_inactive p47phox PKC->p47phox_inactive phosphorylates p47phox_active p-p47phox p47phox_inactive->p47phox_active p67phox_inactive p67phox p67phox_p40phox_Rac_GTP p67-p40-Rac-GTP Complex p67phox_inactive->p67phox_p40phox_Rac_GTP p40phox_inactive p40phox p40phox_inactive->p67phox_p40phox_Rac_GTP Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF GEF GEF->Rac_GDP activates Rac_GTP->p67phox_p40phox_Rac_GTP p47phox_active->p22phox binds p67phox_p40phox_Rac_GTP->gp91phox binds Phox_i2 This compound Phox_i2->p67phox_inactive inhibits interaction with Rac-GTP

Caption: NOX2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_cell_free Cell-Free Assay Cell_Culture 1. Cell Culture (e.g., neutrophils, HEK293 expressing NOX2) Inhibitor_Incubation 2. Pre-incubation with This compound or other inhibitors Cell_Culture->Inhibitor_Incubation Stimulation 3. Stimulation of NOX activity (e.g., PMA, fMLP) Inhibitor_Incubation->Stimulation ROS_Detection 4. ROS Detection (e.g., DCFDA, Luminol) Stimulation->ROS_Detection Data_Analysis 5. Data Analysis (IC50 determination) ROS_Detection->Data_Analysis Component_Isolation 1. Isolation of membrane and cytosolic fractions or recombinant proteins Assay_Setup 2. Assay setup with components, NADPH, and inhibitor Component_Isolation->Assay_Setup Activation 3. Initiation of reaction (e.g., arachidonic acid) Assay_Setup->Activation Activity_Measurement 4. Measurement of O2- production (e.g., cytochrome c reduction) Activation->Activity_Measurement Data_Interpretation 5. Data Interpretation (IC50 calculation) Activity_Measurement->Data_Interpretation

Caption: General experimental workflows for inhibitor testing.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of NOX inhibitors. Below are detailed methodologies for key experiments.

Cellular ROS Detection using DCFDA

This assay measures intracellular ROS levels in response to NOX activation and inhibition.

Materials:

  • Cells of interest (e.g., differentiated HL-60 cells, primary neutrophils)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NOX stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound and other inhibitors

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Preparation: Culture and prepare cells according to standard protocols. For suspension cells, harvest and wash with HBSS. For adherent cells, seed in a 96-well plate and allow to attach.

  • Inhibitor Pre-incubation: Resuspend cells in HBSS and add the desired concentrations of this compound or other inhibitors. Incubate for 30 minutes at 37°C.

  • H2DCFDA Loading: Add H2DCFDA to a final concentration of 10-20 µM and incubate for an additional 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess probe and inhibitor.

  • Stimulation: Add the NOX stimulus (e.g., PMA at a final concentration of 100-200 nM) to the wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at 485 nm excitation and 535 nm emission over time (e.g., every 5 minutes for 60 minutes) in a microplate reader.

  • Data Analysis: Subtract the background fluorescence from wells without cells. The rate of increase in fluorescence is proportional to ROS production. Calculate the IC50 values for each inhibitor by plotting the inhibition of the rate of fluorescence increase against the inhibitor concentration.[8][9][10][11][12]

Cell-Free NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This in vitro assay reconstitutes the active NOX complex to directly measure superoxide production.

Materials:

  • Membrane and cytosol fractions from neutrophils or cells overexpressing NOX components, or purified recombinant NOX proteins (gp91phox/p22phox, p47phox, p67phox, Rac1).

  • Cytochrome c from horse heart

  • NADPH

  • Arachidonic acid (or other activators like GTPγS for Rac1)

  • Superoxide dismutase (SOD)

  • This compound and other inhibitors

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Assay Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the membrane fraction, cytosolic fraction (or recombinant proteins), and cytochrome c in a suitable assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the wells.

  • Reaction Initiation: Start the reaction by adding NADPH and the activator (e.g., arachidonic acid).

  • Absorbance Measurement: Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

  • Specificity Control: In parallel wells, include SOD to confirm that the measured absorbance change is due to superoxide. SOD will inhibit the cytochrome c reduction.

  • Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The rate is proportional to the NADPH oxidase activity. Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[13][14]

Conclusion

This compound represents a valuable tool for researchers studying the specific roles of NOX2 in health and disease due to its targeted mechanism of action. This guide provides a framework for comparing this compound to other NADPH oxidase inhibitors, enabling informed decisions in experimental design. The provided data and protocols should assist in the rigorous evaluation of these compounds and contribute to a deeper understanding of the complex biology of NADPH oxidases.

References

Phox-i2 versus DPI: A Comparative Guide to NOX2 Inhibition Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of NADPH oxidase (NOX) inhibitors, selectivity is paramount for elucidating the specific roles of NOX isoforms in physiological and pathological processes. This guide provides an objective comparison of Phox-i2 and Diphenyleneiodonium (DPI), two commonly used inhibitors of NOX2, with a focus on their specificity. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.

Mechanism of Action: A Tale of Two Inhibitors

The specificity of an inhibitor is intrinsically linked to its mechanism of action. This compound and DPI employ fundamentally different strategies to block NOX2 activity.

This compound: Targeting a Specific Protein-Protein Interaction

This compound is a selective inhibitor that targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. By binding to p67phox with high affinity (Kd of ~150 nM), this compound prevents its association with Rac1, thereby inhibiting the production of reactive oxygen species (ROS).[1] This targeted approach suggests a higher degree of specificity for NOX2, and potentially NOX1 which also relies on Rac1 for activation, over other NOX isoforms and unrelated enzymes.

DPI: A Broad-Spectrum Flavoprotein Inhibitor

Diphenyleneiodonium (DPI) acts as a general inhibitor of flavoproteins.[2][3] Flavoproteins are a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group. NOX enzymes, including NOX2, contain a flavin-binding domain and are therefore susceptible to inhibition by DPI. However, this mechanism is not specific to NOX enzymes. DPI also inhibits a wide range of other flavoproteins, including nitric oxide synthase (NOS), xanthine oxidase (XO), and mitochondrial respiratory chain complex I.[3][4][5][6][7] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results.

Quantitative Comparison of Inhibitor Potency and Specificity

The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of this compound and DPI against NOX2 and various off-target enzymes.

InhibitorTargetIC50Reference
This compound NOX2 (p67phox-Rac1 interaction)~1 µM[8]
Xanthine OxidaseNo effect[8]
NOX4-expressing cellsNo effect[8]
DPI NOX2 (PMA-activated HL-60 cells)0.18 µM[9][10]
NOX1~10 µM[3]
NOX4~10 µM[3]
Xanthine OxidaseInhibits[3][5]
Nitric Oxide Synthase (NOS)50-150 nM[7]
Mitochondrial Complex IInhibits[5][6]
Acetylcholinesterase~8 µM[5]
Butyrylcholinesterase~0.6 µM[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox Superoxide O2- gp91phox->Superoxide NADPH -> NADP+ p47phox p47phox p47phox->p22phox p67phox p67phox p47phox->p67phox p67phox->gp91phox p40phox p40phox p67phox->p40phox Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF Rac_GTP->gp91phox Rac_GTP->p67phox Rac_GTP->p67phox PKC PKC PKC->p47phox P Stimulus Stimulus Stimulus->PKC Phox_i2 This compound Phox_i2->p67phox Inhibits interaction DPI DPI DPI->gp91phox Inhibits (Flavoprotein)

Caption: NOX2 activation pathway and points of inhibition.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_cell_free Cell-Free Assay cluster_specificity Specificity Assay Cells Cells expressing NOX2 (e.g., neutrophils, HL-60) Stimulation Stimulate with PMA or other agonist Cells->Stimulation Inhibitor Add this compound or DPI Stimulation->Inhibitor ROS_Detection Measure ROS production (e.g., Amplex Red, Cytochrome C) Inhibitor->ROS_Detection Components Purified NOX2 components (membranes, cytosolic factors) Assembly Induce assembly (e.g., with SDS) Components->Assembly Inhibitor2 Add this compound or DPI Assembly->Inhibitor2 Activity_Assay Measure NADPH oxidation or superoxide production Inhibitor2->Activity_Assay Off_Target Purified off-target enzyme (e.g., XO, NOS) Inhibitor3 Add this compound or DPI Off_Target->Inhibitor3 Enzyme_Assay Measure enzyme activity Inhibitor3->Enzyme_Assay

Caption: General experimental workflows for inhibitor testing.

Detailed Experimental Protocols

1. Fluorescence Polarization Assay for p67phox-Rac1 Interaction

This assay is used to quantify the inhibitory effect of this compound on the interaction between p67phox and Rac1.

  • Principle: A fluorescently labeled protein (e.g., Rac1) will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to a larger protein (p67phox), the tumbling slows down, resulting in a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in the polarization signal.

  • Materials:

    • Purified, fluorescently labeled Rac1 (e.g., with FITC)

    • Purified p67phox

    • This compound

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

    • Black, low-volume 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In the wells of the microplate, add a fixed concentration of fluorescently labeled Rac1.

    • Add the different concentrations of this compound or vehicle control to the wells.

    • Initiate the binding reaction by adding a fixed concentration of p67phox to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cytochrome c Reduction Assay for Superoxide Production

This assay measures the amount of superoxide produced by activated NOX2.

  • Principle: Superoxide anion reduces cytochrome c, leading to an increase in absorbance at 550 nm.

  • Materials:

    • Cells expressing NOX2 (e.g., differentiated HL-60 cells)

    • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

    • This compound or DPI

    • Cytochrome c solution (in a suitable buffer like Hanks' Balanced Salt Solution - HBSS)

    • Superoxide dismutase (SOD) as a control for specificity

    • 96-well plate

    • Spectrophotometer plate reader

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound, DPI, or vehicle control for a specified time.

    • Add the cytochrome c solution to each well.

    • Stimulate the cells with PMA to activate NOX2.

    • Immediately start monitoring the change in absorbance at 550 nm over time using the plate reader in kinetic mode.

    • In parallel wells, include a condition with SOD to confirm that the measured reduction is due to superoxide.

    • Calculate the rate of cytochrome c reduction and determine the inhibitory effect of the compounds.

3. Amplex Red Assay for Hydrogen Peroxide Production

This assay detects hydrogen peroxide (H2O2), a downstream product of superoxide dismutation.

  • Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the highly fluorescent compound resorufin.

  • Materials:

    • Cells expressing NOX2

    • NOX2 activator (e.g., PMA)

    • This compound or DPI

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., Krebs-Ringer phosphate glucose buffer)

    • Black 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • Plate the cells in a black 96-well plate.

    • Pre-treat the cells with different concentrations of the inhibitors or vehicle.

    • Prepare a reaction mixture containing Amplex Red reagent and HRP in the assay buffer.

    • Add the reaction mixture to the cells.

    • Stimulate the cells with PMA.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at various time points.

    • Quantify the H2O2 concentration using a standard curve prepared with known concentrations of H2O2.

Conclusion

The choice between this compound and DPI for NOX2 inhibition hinges on the desired level of specificity for the experiment.

  • This compound offers a significant advantage in terms of specificity . Its targeted mechanism of disrupting the p67phox-Rac1 interaction makes it a valuable tool for investigating the specific roles of the NOX2 complex in cellular processes, with a lower likelihood of confounding off-target effects.

  • DPI , while a potent inhibitor of NOX2, suffers from a lack of specificity . Its action as a general flavoprotein inhibitor means it will affect numerous other cellular enzymes. While it can be useful as a broad-spectrum inhibitor to probe the general involvement of flavoenzymes, results obtained using DPI should be interpreted with caution and ideally validated with more specific inhibitors like this compound.

For researchers aiming to dissect the precise contribution of NOX2 to a biological phenomenon, This compound is the more appropriate and reliable choice . DPI may be considered for initial screening or when a broader inhibition of flavoenzymes is intended, but its limitations in specificity must be acknowledged.

References

Apocynin vs. Phox-i2: A Comparative Guide to ROS Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of reactive oxygen species (ROS) modulation, the inhibition of NADPH oxidase (NOX) enzymes stands as a critical therapeutic strategy. Among the arsenal of available inhibitors, Apocynin and Phox-i2 have emerged as prominent tools for researchers. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.

Mechanism of Action: A Tale of Two Strategies

Both Apocynin and this compound target the NOX2 enzyme complex, a primary source of superoxide in phagocytic cells, but through distinct mechanisms.

Apocynin , a naturally occurring methoxy-substituted catechol, acts as a prodrug.[1][2] Within the cell, particularly in the presence of peroxidases like myeloperoxidase (MPO), it is converted to its active dimeric form, diapocynin.[1][2][3] This active form is believed to inhibit the assembly of the NOX2 complex by preventing the translocation of the cytosolic subunits, primarily p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) resides.[1][2][4] By interfering with this crucial assembly step, Apocynin effectively curtails the production of superoxide.

This compound , on the other hand, is a rationally designed small molecule that offers a more targeted approach. It acts as a selective inhibitor of the protein-protein interaction between the p67phox subunit and the small GTPase Rac1.[5][6][7] This interaction is a critical step in the activation of the NOX2 complex. By binding with high affinity to p67phox, this compound prevents its association with Rac1, thereby halting the activation of the enzyme and subsequent ROS production.[5][7]

Performance Comparison: Efficacy, Specificity, and Off-Target Effects

The choice between Apocynin and this compound often hinges on the specific requirements of the experiment, including the desired potency, specificity, and tolerance for potential off-target effects.

InhibitorTargetMechanism of ActionEfficacy (IC50/Kd)SpecificityKey Off-Target Effects/Considerations
Apocynin NOX2 AssemblyPrevents translocation of p47phox and p67phox to the membrane[1][2][4]IC50: 10 µM (activated human neutrophils)[2], 97 µM (HL-60/L012 assay)[8]Lower specificity, may act as a general antioxidant[2][9]Pro-oxidant effects in non-phagocytic cells, ROS scavenging properties, inhibition of Rho kinases[4][9]
This compound p67phox-Rac1 InteractionSelectively inhibits the interaction between p67phox and Rac1[5][6][7]Kd: ~150 nM (binding to p67phox)[5][7]High specificity for the p67phox-Rac1 interaction[5][7]Less characterized for off-target effects compared to Apocynin.

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the NADPH oxidase 2 (NOX2) activation pathway and the specific points of inhibition for Apocynin and this compound.

NOX2_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol O2 O₂ gp91phox gp91phox (NOX2) O2->gp91phox Superoxide O₂⁻ gp91phox->Superoxide e⁻ p22phox p22phox NADP NADP⁺ gp91phox->NADP Stimulus Stimulus PKC PKC Stimulus->PKC p47phox_inactive p47phox (inactive) PKC->p47phox_inactive P p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active p47phox_active->p22phox Translocation p67phox p67phox p67phox->gp91phox Translocation p40phox p40phox p40phox->p22phox Translocation Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->gp91phox NADPH NADPH NADPH->gp91phox

Figure 1: Simplified signaling pathway of NADPH Oxidase 2 (NOX2) activation.

Inhibition_Mechanisms cluster_membrane Cell Membrane cluster_cytosol Cytosol NOX2_complex Assembled NOX2 Complex p47phox p47phox p47phox->NOX2_complex Assembly p67phox p67phox p67phox->NOX2_complex Assembly Rac_GTP Rac-GTP Rac_GTP->p67phox Interaction Apocynin Apocynin (Diapocynin) Apocynin->p47phox Inhibits Translocation Apocynin->p67phox Inhibits Translocation Phox_i2 This compound Phox_i2->p67phox Inhibits Interaction

Figure 2: Points of inhibition for Apocynin and this compound in the NOX2 activation pathway.

Experimental Protocols

While specific experimental conditions may vary, the following provides a general protocol for assessing ROS suppression using a cell-based assay with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Objective: To quantify the inhibition of intracellular ROS production by Apocynin and this compound in stimulated cells.

Materials:

  • Cells of interest (e.g., neutrophils, macrophages, or a relevant cell line)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apocynin (stock solution in DMSO or ethanol)

  • This compound (stock solution in DMSO)

  • DCFH-DA (stock solution in DMSO)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS))

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Inhibitor Pre-incubation Treat cells with varying concentrations of Apocynin or this compound. A->B C 3. DCFH-DA Loading Incubate cells with DCFH-DA solution. B->C D 4. Stimulation Add stimulant to induce ROS production. C->D E 5. Fluorescence Measurement Measure fluorescence intensity over time. D->E F 6. Data Analysis Calculate percent inhibition and determine IC50 values. E->F

Figure 3: General experimental workflow for ROS suppression assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well black, clear-bottom microplate.

    • Allow cells to adhere and reach the desired confluency (typically overnight).

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of Apocynin and this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors.

    • Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

    • Pre-incubate the cells with the inhibitors for a specific time (e.g., 30-60 minutes) at 37°C.

  • DCFH-DA Loading:

    • Prepare a working solution of DCFH-DA in serum-free medium (e.g., 5-10 µM).

    • Remove the inhibitor-containing medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Stimulation:

    • After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add fresh medium containing the desired stimulant (e.g., PMA at 100 nM) to all wells except for the unstimulated control.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Take readings at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.

    • Plot the fluorescence intensity over time for each condition.

    • Calculate the rate of ROS production (slope of the linear portion of the curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated control.

    • Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Both Apocynin and this compound are valuable tools for investigating the role of NADPH oxidase in various physiological and pathological processes. Apocynin, while widely used and effective in many contexts, exhibits lower specificity and can have off-target antioxidant effects. This compound, with its highly specific mechanism of action and high affinity for its target, presents a more refined tool for dissecting the specific role of the p67phox-Rac1 interaction in NOX2 activation. The choice between these inhibitors should be guided by the specific experimental question, the cell type being investigated, and the need for target specificity. For studies requiring a highly specific and potent inhibitor of the NOX2 complex assembly, this compound may be the preferred choice. For broader studies on the effects of NOX inhibition where some off-target antioxidant effects might be acceptable or even beneficial, Apocynin remains a relevant and cost-effective option.

References

Validating Phox-i2's specificity for NOX2 over other NOX isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Phox-i2, a selective inhibitor of NADPH oxidase 2 (NOX2), against other NOX isoforms. The information is intended for researchers, scientists, and drug development professionals interested in the specific pharmacological modulation of NOX enzymes.

This compound is recognized as a selective inhibitor that functions by disrupting the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1] This interaction is a critical step for the assembly and activation of the NOX2 enzyme complex.[2] Since other NOX isoforms, such as NOX1 and NOX3, also depend on Rac1 and homologous cytosolic subunits for activation, while NOX4 and NOX5 have different activation mechanisms, this compound's specificity is rooted in its targeted disruption of a key protein-protein interaction within the NOX2 activation cascade.[3][4]

Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound and other commonly used NOX inhibitors against various NOX isoforms. This data is crucial for assessing the specificity of this compound.

InhibitorTargetIC50 (NOX1)IC50 (NOX2)IC50 (NOX4)IC50 (NOX5)Mechanism of Action
This compound p67phox-Rac1 -~2 µM (effective concentration)[2]--Inhibits assembly of the NOX2 complex [1][2]
ML171NOX10.1 µM[5]>10 µM>25 µM>25 µMDirect inhibitor of NOX1 catalytic subunit
GSK2795039NOX2>30 µM0.023 µM>30 µM>30 µMCompetitive inhibitor of NADPH binding site on gp91phox[6]
VAS2870Pan-NOX~10 µM[3]0.7 µM[5]~10 µM[3]-Prevents active complex assembly[3]
GKT137831NOX1/40.11 µM[7]1.75 µM[7]0.14 µM[7]0.41 µM[7]Direct inhibitor of catalytic subunit
Diphenyleneiodonium (DPI)Pan-FlavoproteinYesYesYesYesIrreversible flavoprotein inhibitor[6]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical activation pathway of NOX2 and the specific point of intervention for this compound.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox gp91phox->p22phox O2_superoxide O₂⁻ (Superoxide) gp91phox->O2_superoxide e- transfer p47phox p47phox p47phox->p22phox Translocation and Binding p67phox p67phox p47phox->p67phox p67phox->gp91phox p40phox p40phox p67phox->p40phox Phox_i2 This compound p67phox->Phox_i2 Inhibits Interaction Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->gp91phox Rac_GTP->p67phox Binding Stimulus Agonist Stimulus Stimulus->Rac_GDP Activates GEFs O2 O₂ O2->gp91phox NADPH NADPH NADPH->gp91phox

Caption: NOX2 activation pathway and this compound's mechanism of action.

Experimental Protocols for Specificity Validation

Validating the specificity of this compound for NOX2 involves comparing its inhibitory effect on ROS production in cells expressing NOX2 versus cells expressing other NOX isoforms.

Cell Culture and Transfection
  • Objective: To generate cell lines that individually express different human NOX isoforms (NOX1, NOX2, NOX4, NOX5).

  • Methodology:

    • HEK293 (Human Embryonic Kidney 293) cells, which have low endogenous NOX expression, are commonly used.

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Plasmids containing the cDNA for each human NOX isoform (and necessary accessory subunits like p22phox, NOXO1/NOXA1 for NOX1, or p47phox/p67phox for NOX2) are transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine).

    • Control cells are transfected with an empty vector.

    • Expression of the respective NOX isoform is confirmed via Western Blot analysis using specific antibodies.[9]

Measurement of NADPH Oxidase Activity
  • Objective: To quantify the production of reactive oxygen species (ROS) from each NOX isoform in the presence and absence of this compound.

  • Methodology (Lucigenin-based Chemiluminescence Assay): [10]

    • Transfected cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).

    • A cell suspension (e.g., 5 x 10³ cells) is added to the wells of a white 96-well microplate.

    • Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes).

    • The reaction is initiated by adding a solution containing lucigenin (e.g., 20 µM) as the chemiluminescent probe and NADPH (e.g., 100 µM) as the substrate.[11] For NOX5, calcium is added to activate the enzyme. For NOX1/2, an agonist like Phorbol 12-myristate 13-acetate (PMA) may be used to stimulate complex assembly.[12]

    • Chemiluminescence is measured immediately and continuously for 15-30 minutes using a microplate reader.

    • The rate of ROS production is calculated from the slope of the chemiluminescence signal over time.

    • Inhibition curves are generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value for each NOX isoform.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical experiment to validate the specificity of a NOX inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293 Cells Transfect Transfect with Plasmids (NOX1, NOX2, NOX4, NOX5) Culture->Transfect Verify Verify Expression (Western Blot) Transfect->Verify Harvest Harvest Transfected Cells Verify->Harvest Incubate Pre-incubate with This compound or Vehicle Harvest->Incubate Initiate Initiate ROS Production (Add NADPH/Lucigenin) Incubate->Initiate Measure Measure Chemiluminescence Initiate->Measure Calculate Calculate ROS Production Rate Measure->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine Determine IC50 Values for each NOX Isoform Plot->Determine

Caption: Workflow for validating NOX inhibitor specificity.

Conclusion

The available evidence indicates that this compound is a selective inhibitor of NOX2. Its mechanism of action, which involves the disruption of the p67phox-Rac1 interaction, provides a strong rationale for its specificity, as this particular interaction is a hallmark of the canonical NOX2 activation pathway.[1] While direct comparative IC50 data against all NOX isoforms is limited, cellular studies consistently demonstrate its efficacy in inhibiting NOX2-dependent processes while having minimal impact on pathways mediated by other ROS sources.[2][8] For researchers investigating the specific role of NOX2 in physiological or pathological processes, this compound serves as a valuable pharmacological tool, offering a higher degree of specificity compared to broad-spectrum flavoprotein inhibitors like DPI. However, as with any inhibitor, off-target effects cannot be entirely ruled out, and the use of complementary approaches, such as genetic knockdown, is recommended for target validation.

References

Comparative Efficacy of Phox-i2 and Phox-I1 in NOX2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Phox-i2 and Phox-I1, two small molecule inhibitors of the NADPH oxidase 2 (NOX2) complex, reveals distinct efficacy profiles. Both compounds function by targeting the interaction between the cytosolic subunit p67phox and the small GTPase Rac, a critical step in the activation of the NOX2 enzyme and subsequent production of reactive oxygen species (ROS).[1][2][3] Experimental data demonstrates that while both are effective inhibitors, this compound exhibits enhanced potency in cellular assays.

Executive Summary

This compound and Phox-I1 were developed through rational design and in silico screening to specifically disrupt the p67phox-Rac1 signaling axis, thereby inhibiting NOX2-mediated superoxide production.[1][2] This targeted approach offers a significant advantage over less specific NADPH oxidase inhibitors.[1][4] Both molecules have been shown to dose-dependently suppress ROS production in neutrophils without significant toxicity.[1][2][3] However, comparative studies indicate that this compound, an analog of Phox-I1, possesses a higher binding affinity for p67phox and a lower IC50 for ROS inhibition in various cell models.[1]

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data comparing the efficacy of this compound and Phox-I1 based on available experimental results.

Table 1: Binding Affinity for p67phox

CompoundBinding Affinity (Kd)Method
This compound~150 nMMicroscale Thermophoresis
Phox-I1SubmicromolarNot specified

Table 2: In Vitro Inhibition of ROS Production

CompoundCell TypeAssayStimulantIC50
This compounddHL-60 cellsDCFDAfMLP~1 µM
This compoundPrimary human neutrophilsLuminol ChemiluminescencefMLP~6 µM
Phox-I1Primary human neutrophilsLuminol ChemiluminescencefMLP~8 µM

Mechanism of Action and Signaling Pathway

This compound and Phox-I1 specifically inhibit the NOX2 enzymatic complex. In its inactive state, the catalytic subunit of NOX2, gp91phox (also known as NOX2), is localized to the plasma membrane, while the regulatory subunits, including p67phox, p47phox, p40phox, and Rac GTPase, are in the cytosol.[5][6][7] Upon cellular stimulation, these cytosolic components translocate to the membrane and assemble with the catalytic core to form the active enzyme complex.[7] A crucial step in this activation is the binding of GTP-bound Rac to p67phox.[1][8] this compound and Phox-I1 act by binding to p67phox at its Rac interaction site, thereby preventing the association of Rac1 and inhibiting the assembly and activation of the NOX2 complex.[1][3]

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Membrane p67 p67phox NOX2_active gp91phox p22phox p47phox p67phox Rac-GTP p67->NOX2_active Translocates to membrane complex p47 p47phox p47->NOX2_active p40 p40phox p40->NOX2_active RacGDP Rac-GDP (inactive) RacGTP Rac-GTP (active) RacGDP->RacGTP RacGTP->p67 Binds Phox_i This compound / Phox-I1 Phox_i->p67 Inhibits Binding gp91 gp91phox (NOX2) p22 p22phox NOX2_inactive gp91phox p22phox NOX2_inactive->NOX2_active Assembly ROS Reactive Oxygen Species (ROS) NOX2_active->ROS Produces Stimulus Cellular Stimulus (e.g., fMLP) Stimulus->RacGDP Activates

Caption: NOX2 activation pathway and inhibition by this compound/Phox-I1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Phox-I1.

Measurement of ROS Production in Neutrophils

1. Dichlorodihydrofluorescein diacetate (DCFDA) Assay in dHL-60 Cells:

  • Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are differentiated into a neutrophil-like phenotype by incubation with DMSO.

  • Inhibitor Treatment: Differentiated HL-60 (dHL-60) cells are pre-incubated with varying concentrations of this compound or Phox-I1.

  • ROS Stimulation: ROS production is stimulated by the addition of N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • Detection: Cells are loaded with the fluorescent probe H2-DCFDA. In the presence of ROS, H2-DCFDA is oxidized to the highly fluorescent DCF.

  • Analysis: The fluorescence intensity is measured using a flow cytometer to quantify the level of intracellular ROS.

2. Luminol-Based Chemiluminescence Assay in Primary Human Neutrophils:

  • Neutrophil Isolation: Primary neutrophils are isolated from fresh human blood.

  • Inhibitor Treatment: Isolated neutrophils are pre-treated with different doses of this compound or Phox-I1.

  • ROS Stimulation: Superoxide production is induced with fMLP.

  • Detection: The chemiluminescent probe luminol is added. In the presence of ROS, luminol emits light.

  • Analysis: The chemiluminescence is measured over time using a luminometer to determine the rate and total amount of ROS production.

Experimental Workflow for ROS Inhibition Assay

ROS_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_detection Detection & Analysis A Isolate/Differentiate Neutrophils (e.g., dHL-60 or primary cells) B Pre-incubate cells with This compound or Phox-I1 A->B C Stimulate ROS production (e.g., with fMLP) B->C D1 Add fluorescent probe (DCFDA) or chemiluminescent probe (Luminol) C->D1 D2 Measure signal (Flow Cytometry or Luminometry) D1->D2 D3 Quantify ROS inhibition and determine IC50 D2->D3

Caption: General workflow for assessing ROS inhibition by this compound/I1.

Conclusion

Both this compound and Phox-I1 are valuable research tools for investigating the role of NOX2 in various physiological and pathological processes. They offer a high degree of specificity by targeting a key protein-protein interaction in the NOX2 activation pathway.[1][8] The available data indicates that this compound is a more potent inhibitor of NOX2-mediated ROS production in cellular systems compared to Phox-I1, as evidenced by its stronger binding affinity to p67phox and lower IC50 values.[1][9] For researchers requiring maximal inhibition of NOX2 activity at lower concentrations, this compound represents the more efficacious choice. However, both compounds serve as excellent probes for elucidating the functions of the p67phox-Rac1 signaling axis.

References

Phox-i2 vs. General Antioxidants: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for oxidative stress-related pathologies, a critical distinction exists between targeted enzyme inhibitors and general antioxidants. This guide provides an objective comparison of Phox-i2, a specific inhibitor of NADPH oxidase 2 (NOX2), and common non-specific antioxidants such as N-acetylcysteine (NAC), Vitamin C, and Vitamin E. We will delve into their distinct mechanisms of action, present available experimental data on their efficacy, and provide detailed experimental protocols for key assays.

Executive Summary

This compound operates by a fundamentally different mechanism than general antioxidants. It acts as a prophylactic agent by preventing the formation of reactive oxygen species (ROS) at a specific enzymatic source, the NOX2 complex. In contrast, general antioxidants act as scavengers, neutralizing existing ROS. This mechanistic difference has significant implications for their respective efficacy and specificity. While direct comparative studies are limited, the available data suggests that this compound offers a targeted approach to mitigating NOX2-driven oxidative stress, whereas general antioxidants provide a broader, less specific mode of action.

Mechanism of Action: A Tale of Two Strategies

This compound: A Targeted Approach to ROS Prevention

This compound is a selective inhibitor of the protein-protein interaction between the p67phox and Rac1 subunits of the NOX2 enzyme complex.[1][2][3] This interaction is a critical step in the assembly and activation of NOX2, a primary source of superoxide in phagocytic cells and other cell types. By blocking this interaction, this compound effectively prevents the production of superoxide and downstream ROS by NOX2.[1][3] This targeted inhibition avoids the off-target effects associated with less specific NOX inhibitors like diphenyleneiodonium (DPI).[2][3]

dot

Phox_i2_Mechanism cluster_NOX2_Activation NOX2 Activation Pathway p47phox p47phox NOX2_complex Active NOX2 Complex p47phox->NOX2_complex Translocation p67phox p67phox Rac1_GTP Rac1-GTP p67phox->NOX2_complex Rac1_GTP->p67phox Binding gp91phox gp91phox (Membrane) gp91phox->NOX2_complex p22phox p22phox (Membrane) p22phox->NOX2_complex Superoxide O₂⁻ (Superoxide) NOX2_complex->Superoxide e⁻ transfer O2 O₂ O2->NOX2_complex Phox_i2 This compound Phox_i2->Rac1_GTP Inhibits Interaction

Caption: this compound inhibits the interaction between p67phox and Rac1-GTP, preventing NOX2 activation.

General Antioxidants: The Scavenging Defense

General antioxidants, including Vitamin C, Vitamin E, and N-acetylcysteine (NAC), operate through direct interaction with and neutralization of existing ROS.

  • Vitamin C (Ascorbic Acid): A water-soluble antioxidant that donates electrons to neutralize a wide range of ROS. It also plays a role in regenerating other antioxidants, such as Vitamin E.

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that integrates into cell membranes and protects them from lipid peroxidation by scavenging lipid peroxyl radicals in a chain-breaking reaction.

  • N-acetylcysteine (NAC): Primarily acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. NAC can also directly scavenge some ROS and has been shown to have cytoprotective effects through the production of hydrogen sulfide (H₂S).

General_Antioxidant_Mechanisms ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Products ROS->Neutralized GSH Glutathione (GSH) GSH->ROS Detoxification VitC VitC VitC->ROS Donates e⁻ VitE VitE VitE->ROS Scavenges radicals NAC NAC NAC->GSH Precursor

References

Cross-Validation of Phox-i2's Inhibitory Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Phox-i2 with genetic knockout models of its target pathway, the NADPH oxidase 2 (NOX2) complex. This guide synthesizes experimental data to cross-validate the inhibitory effects of this compound and offers detailed insights into its mechanism of action.

This compound is a small molecule inhibitor designed to specifically disrupt the interaction between the p67phox and Rac1 subunits of the NOX2 enzyme complex. This interaction is a critical step in the activation of NOX2 and the subsequent production of reactive oxygen species (ROS). By preventing this association, this compound effectively inhibits NOX2-mediated ROS generation.[1][2] Genetic knockout models, specifically mice lacking either the p47phox (a crucial organizing subunit) or the NOX2 (gp91phox, the catalytic subunit) itself, provide a fundamental genetic benchmark for the consequences of ablating this pathway.

This guide will compare the quantitative effects of this compound with the phenotypes observed in p47phox-/- and NOX2-/- mice across various experimental paradigms, focusing on ROS production and inflammatory responses.

I. Comparative Analysis of ROS Production Inhibition

A primary measure of both this compound efficacy and the impact of genetic knockouts is the reduction in ROS production.

Model Assay Type Cell/Tissue Type Inhibitor/Condition Key Quantitative Data Reference
Pharmacological Inhibition Luminol ChemiluminescenceDifferentiated HL-60 cellsThis compoundIC50: ~1 µM[3]
Luminol ChemiluminescencePrimary Human NeutrophilsThis compoundIC50: ~6 µM[3]
Microscale ThermophoresisPurified p67phox proteinThis compoundKd: ~150 nM[3][4]
Genetic Knockout Luminol-based ChemiluminescenceWhole BloodNOX2-/- miceROS production largely absent[5]
Lucigenin ChemiluminescenceLung Tissue Homogenates (LPS-induced inflammation)p47phox-/- miceNo significant increase in ROS compared to baseline; WT shows significant increase[6]
Dihydroethidium (DHE) FluorescenceHeart Tissue (High-Fat Diet)NOX2-/- mice~2-fold reduction in ROS production compared to WT[7]
Dihydroethidium (DHE) FluorescenceAlveolar Epithelial CellsNOX2-/- miceVery low level of NADPH-dependent O2•− production compared to WT[8]

Summary of Findings:

This compound demonstrates potent, dose-dependent inhibition of ROS production in neutrophil-like cell lines and primary human neutrophils, with IC50 values in the low micromolar range.[3] The high-affinity binding of this compound to its target, p67phox, further validates its specific mechanism of action.[3][4]

Genetic knockout of either NOX2 or p47phox results in a near-complete abrogation of phagocytic ROS production.[5][9] In models of induced inflammation or metabolic stress, where NOX2 is a significant contributor to oxidative stress, tissues from knockout mice consistently show dramatically lower levels of ROS compared to their wild-type counterparts.[6][7][8] This strong correlation between the pharmacological and genetic approaches confirms that this compound effectively phenocopies the primary biochemical defect of NOX2 complex deficiency.

II. Comparative Analysis in In Vivo Inflammation Models

To further cross-validate the effects of this compound, this section compares its performance in preclinical inflammation models with the phenotypes of p47phox-/- and NOX2-/- mice in similar disease paradigms.

Model Type Specific Model Treatment/Genetic Background Key Quantitative Outcomes Reference
Pharmacological Inhibition Traumatic Brain Injury (mouse)GSK2795039 (NOX2 inhibitor)Lesion volume reduced by ~57% vs. vehicle. Neuronal loss reduced by ~45% vs. vehicle.[10]
Spinal Cord Injury (mouse)gp91ds-tat (NOX2 inhibitor peptide)Significant improvement in Basso Mouse Scale (BMS) scores at 14 and 28 days post-injury. Significant reduction in neutrophil and macrophage/microglia infiltration.[11]
Genetic Knockout Traumatic Brain Injury (mouse)NOX2-/-Lesion volume significantly reduced (~2.26 mm³) compared to WT (~5.22 mm³). Neuronal loss significantly reduced (~9% loss) compared to WT (~48% loss).[10]
Spinal Cord Injury (mouse)NOX2-/-Significant improvement in BMS scores at 7, 14, and 28 days post-injury compared to WT. Significant reduction in pro-inflammatory markers (CD86, iNOS).
LPS-Induced Lung Inflammation (mouse)p47phox-/-Increased total cells and neutrophils in bronchoalveolar lavage fluid (BALF) at 4 and 24 hours post-LPS compared to WT. Increased BALF protein concentration (marker of lung injury) at 24 hours.[6]
TNFα-Induced Lung Inflammation (mouse)p47phox-/- and NOX2-/-Diminished upregulation of inflammatory genes (E-selectin, VCAM-1, ICAM-1, IL-1β, IL-6, TNFα) in the lungs compared to WT.
Zymosan-Induced Systemic Inflammation (mouse)NOX2-/-Increased total inflammation score at 24 hours. Increased lung pathology scores (hemorrhage, neutrophil infiltration). Elevated plasma levels of MCP-1, G-CSF, RANTES, and IL-17 compared to WT.[1]

Summary of Findings:

In models of neuroinflammation, both pharmacological inhibition and genetic knockout of NOX2 lead to significant neuroprotection, evidenced by reduced lesion volumes, decreased neuronal cell death, and improved functional outcomes.[10][11] This suggests that this compound and similar NOX2 inhibitors have strong therapeutic potential in CNS injuries where NOX2-mediated oxidative stress is a key pathological driver.

The role of the NOX2 complex in systemic inflammation and infection models is more complex. While some studies with p47phox-/- and NOX2-/- mice show a reduction in TNFα-induced inflammatory gene expression in the lungs, other studies using stimuli like LPS or zymosan demonstrate that these mice exhibit a hyper-inflammatory phenotype with increased inflammatory cell infiltration, tissue damage, and elevated pro-inflammatory cytokines.[1][6] This highlights a critical, context-dependent role for NOX2 in regulating the inflammatory response. The seemingly contradictory findings may be explained by the dual function of NOX2-derived ROS: while contributing to tissue damage at high levels, they are also involved in pathogen clearance and the resolution of inflammation. Therefore, the net effect of NOX2 inhibition in systemic inflammation will likely depend on the specific inflammatory trigger and the timing of the intervention.

III. Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided.

NOX2_Activation_Pathway gp91phox gp91phox (NOX2) ROS ROS (O2-) gp91phox->ROS e- transfer p22phox p22phox p47phox p47phox p47phox->p22phox Translocation & Binding p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->p22phox Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF Stimulus Inflammatory Stimulus PKC PKC Stimulus->PKC PKC->p47phox Phosphorylation Rac_GTP->p67phox Binding Phox_i2 This compound Phox_i2->p67phox Phox_i2->Rac_GTP Inhibits Interaction Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach Cells_Animals Cells or Animals Phox_i2_Treatment This compound Treatment Cells_Animals->Phox_i2_Treatment ROS_Assay_P ROS Measurement (Luminol/DCFDA) Phox_i2_Treatment->ROS_Assay_P Inflammation_P Inflammation Assessment (e.g., Cytokines, Cell Infiltration) Phox_i2_Treatment->Inflammation_P Comparison Comparative Analysis ROS_Assay_P->Comparison Inflammation_P->Comparison KO_Mice p47phox-/- or NOX2-/- Mice ROS_Assay_G ROS Measurement (Luminol/DHE) KO_Mice->ROS_Assay_G Inflammation_G Inflammation Assessment (e.g., Histology, Cytokines) KO_Mice->Inflammation_G WT_Mice Wild-Type Mice WT_Mice->ROS_Assay_G WT_Mice->Inflammation_G ROS_Assay_G->Comparison Inflammation_G->Comparison

References

Benchmarking Phox-i2: A Comparative Guide to Novel NOX2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, against a panel of other novel NADPH oxidase 2 (NOX2) inhibitors. The following sections detail the mechanism of action, present quantitative inhibitory data, and outline the experimental protocols used to generate this data, offering a comprehensive resource for evaluating the most suitable tool compounds for preclinical research in inflammatory and neurodegenerative diseases.

Mechanism of Action and Inhibitor Targets

The activation of the NOX2 enzyme complex is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). This assembly is critical for the production of superoxide radicals. The inhibitors discussed in this guide target different key interactions within this activation cascade.

This compound is a selective inhibitor that functions by disrupting the interaction between p67phox and Rac1, a crucial step for the assembly and activation of the NOX2 complex.[1] Other novel inhibitors, such as the indole heteroaryl-acrylonitrile derivatives C6 and C14, target the interaction between p22phox and p47phox.[2][3][4] The quinazoline-based inhibitor, TG15-132, has also been identified as a potent NOX2 inhibitor, though its precise binding site is not as clearly elucidated.[5][6][7][8] GSK2795039 is another well-characterized selective NOX2 inhibitor.[9]

Below is a diagram illustrating the NOX2 activation pathway and the points of intervention for these inhibitors.

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Membrane p47 p47phox p22 p22phox p47->p22 binds NOX2_complex Active NOX2 Complex p47->NOX2_complex p67 p67phox Rac_GTP Rac-GTP p67->Rac_GTP binds gp91 gp91phox (NOX2) p67->gp91 p67->NOX2_complex p40 p40phox p40->NOX2_complex Rac_GDP Rac-GDP Rac_GDP->Rac_GTP Rac_GTP->gp91 Rac_GTP->NOX2_complex GEF GEF GEF->Rac_GDP activates O2- Superoxide (O2-) NOX2_complex->O2- produces Stimulus Stimulus (e.g., PMA) Stimulus->p47 phosphorylates Stimulus->GEF activates Phox_i2 This compound Phox_i2->p67 inhibits interaction C6_C14 C6 / C14 C6_C14->p47 inhibits interaction

NOX2 activation pathway and inhibitor targets.

Quantitative Comparison of NOX2 Inhibitors

The following table summarizes the in vitro potency of this compound and other novel NOX2 inhibitors based on reported half-maximal inhibitory concentrations (IC50). It is important to note that the experimental conditions, such as cell type, stimulus, and detection method, can influence the apparent IC50 values.

InhibitorTargetIC50 (µM)Cell TypeStimulusAssayReference
This compound p67phox-Rac1~1dHL-60PMADCFDA[5]
~6Human NeutrophilsfMLPLuminol[5]
TG15-132 NOX24.5dHL-60PMACBA (H₂O₂)[5][6]
C6 p22phox-p47phox~1HL-60PMADCF[2][3][4]
C14 p22phox-p47phox~1HL-60PMADCF[2][3][4]
GSK2795039 NOX2~0.25 (pIC50=6.6)Human PBMCsPMAL-012[9]
VAS2870 Pan-NOX-Differentiated HL-60PMA-[2][10]

Note: VAS2870 is often used as a reference pan-NOX inhibitor, but direct side-by-side IC50 comparisons with the other novel inhibitors in the same study are limited.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

General Experimental Workflow

The general workflow for assessing NOX2 inhibitor activity in a cell-based assay is depicted in the following diagram.

Experimental_Workflow A Cell Culture and Differentiation (e.g., HL-60 to neutrophil-like) B Cell Harvest and Plating A->B C Pre-incubation with Inhibitor (e.g., this compound) B->C D Stimulation of NOX2 Activity (e.g., with PMA) C->D E Addition of ROS Detection Probe (e.g., Amplex Red, DCFDA) D->E F Measurement of Signal (Fluorescence or Luminescence) E->F G Data Analysis (IC50 determination) F->G

A typical workflow for evaluating NOX2 inhibitors.
Cell Culture and Differentiation of HL-60 Cells

Human promyelocytic leukemia (HL-60) cells are a common model for studying NOX2 activity as they can be differentiated into a neutrophil-like phenotype with functional NOX2 expression.

  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: To induce differentiation into a neutrophil-like phenotype, HL-60 cells are cultured in the presence of 1.3% dimethyl sulfoxide (DMSO) or 1 µM all-trans-retinoic acid (ATRA) for 5-7 days.[2][5] Successful differentiation is confirmed by the expression of NOX2 subunits, such as gp91phox and p47phox, which can be assessed by Western blotting.[2]

Measurement of Reactive Oxygen Species (ROS) Production

Several assays are employed to quantify the production of ROS, primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), following NOX2 activation.

a) Dichlorofluorescein Diacetate (DCFDA) Assay

This assay measures intracellular ROS. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Differentiated HL-60 cells are harvested, washed, and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Cells are loaded with DCFDA (typically 5-10 µM) for 30 minutes at 37°C.

    • After loading, cells are washed to remove excess probe.

    • Cells are pre-incubated with varying concentrations of the NOX2 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes).

    • NOX2 is activated by adding a stimulus, such as phorbol 12-myristate 13-acetate (PMA; typically 100-800 nM).[2]

    • The fluorescence intensity of DCF is measured over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[2]

b) Amplex® Red Assay

This assay is used to detect extracellular H₂O₂. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin.

  • Procedure:

    • Differentiated HL-60 cells are plated in a 96-well plate.

    • Cells are pre-incubated with the NOX2 inhibitor.

    • A reaction mixture containing Amplex Red (typically 50 µM) and HRP (typically 0.1 U/mL) is added to the cells.

    • NOX2 is activated with a stimulus (e.g., PMA).

    • The fluorescence of resorufin is measured using a fluorescence plate reader (excitation ~545 nm, emission ~590 nm).

c) Cytochrome c Reduction Assay

This spectrophotometric assay measures extracellular superoxide production. Superoxide reduces cytochrome c, leading to an increase in absorbance at 550 nm.

  • Procedure:

    • Differentiated HL-60 cells are resuspended in a buffer containing cytochrome c (typically 50-100 µM).

    • Cells are pre-incubated with the inhibitor.

    • The reaction is initiated by the addition of a stimulus (e.g., PMA).

    • The change in absorbance at 550 nm is monitored over time using a spectrophotometer. The superoxide-dependent reduction is confirmed by the inclusion of a control with superoxide dismutase (SOD), which scavenges superoxide and prevents cytochrome c reduction.

d) Lucigenin-based Chemiluminescence Assay

This assay detects superoxide production. Lucigenin is reduced by superoxide to a lucigenin radical cation, which then reacts with another superoxide molecule to produce an unstable dioxetane that emits light upon decomposition.

  • Procedure:

    • Differentiated HL-60 cells or cell membrane preparations are incubated with the inhibitor.

    • Lucigenin (typically 5 µM) is added to the cell suspension.

    • The reaction is initiated by the addition of a stimulus (e.g., PMA) and/or NADPH for cell-free systems.

    • Chemiluminescence is measured immediately using a luminometer.

Conclusion

This compound demonstrates potent and selective inhibition of NOX2 by targeting the p67phox-Rac1 interaction. When compared to other novel NOX2 inhibitors, this compound exhibits comparable low micromolar efficacy in cell-based assays. The choice of inhibitor for a particular study will depend on the specific research question, including the desired point of intervention in the NOX2 activation pathway and the experimental system being used. The detailed protocols provided herein should facilitate the independent evaluation and comparison of these valuable research tools.

References

A Head-to-Head Comparison of Phox-i2 and Other Inhibitors of the p67phox-Rac1 Interaction for NOX2 Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, and other compounds targeting the NADPH oxidase 2 (NOX2) pathway. This guide synthesizes available experimental data to facilitate informed decisions in research and development.

The interaction between the cytosolic regulatory protein p67phox and the small GTPase Rac1 is a critical step in the activation of the NOX2 enzyme complex, a key player in innate immunity and a significant contributor to oxidative stress in various pathologies. The targeted inhibition of this protein-protein interaction presents a promising therapeutic strategy. This guide focuses on this compound and compares its performance with its analog Phox-i1, as well as other compounds that modulate the NOX2 pathway through different mechanisms, such as the Rac1-GEF inhibitor NSC23766 and the pan-NOX inhibitor VAS2870.

Performance Comparison of NOX2 Pathway Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant inhibitors. Direct head-to-head studies under identical experimental conditions are limited; therefore, data is compiled from various sources.

Table 1: Binding Affinity and Inhibitory Concentration of p67phox-Rac1 Interaction Inhibitors

CompoundTargetAssay TypeCell TypeBinding Affinity (Kd)Inhibitory Concentration (IC50)Reference
This compound p67phox-Rac1 InteractionMicroscale Thermophoresis-~150 nM-[1][2][3]
NOX2-mediated ROSDCFDA AssayDifferentiated HL-60 cells-~1 µM[1][2]
NOX2-mediated ROSLuminol ChemiluminescencePrimary human neutrophils-~6 µM[1][2]
Phox-i1 p67phox-Rac1 InteractionTitration Assays-~100 nM-[1][4]
NOX2-mediated ROSLuminol ChemiluminescencePrimary human neutrophils-~8 µM[1]
NSC23766 Rac1-GEF InteractionCell-free assay--~50 µM[5]
VAS2870 Pan-NOX inhibitorOxidative Burst AssayHL-60 cells-~2 µM

Note: The inhibitory activity of these compounds can vary depending on the cell type and the specific assay used.

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the NOX2 activation pathway and the experimental procedures used to evaluate their efficacy.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS Reactive Oxygen Species (ROS) gp91phox->ROS generates p47phox p47phox p47phox->gp91phox translocate and assemble p40phox p40phox p47phox->p40phox p67phox p67phox p67phox->gp91phox translocate and assemble p67phox->p47phox p40phox->gp91phox translocate and assemble Rac1_GDP Rac1-GDP Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GDP/GTP Exchange GEF GEF GEF->Rac1_GDP activates Rac1_GTP->p67phox binds Stimulus Stimulus (e.g., fMLP, PMA) Stimulus->GEF Phox_i2 This compound / Phox-i1 Phox_i2->Rac1_GTP inhibits binding to p67phox NSC23766 NSC23766 NSC23766->GEF inhibits VAS2870 VAS2870 VAS2870->gp91phox inhibits

Caption: NOX2 signaling pathway and points of inhibition.

ROS_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: Cellular ROS Production Assay start Start: Culture neutrophils (e.g., HL-60) pretreatment Pre-incubate cells with inhibitor (this compound or other compounds) start->pretreatment stimulation Stimulate cells (e.g., fMLP or PMA) pretreatment->stimulation detection Add ROS detection probe (e.g., DCFDA or Luminol) stimulation->detection measurement Measure fluorescence or chemiluminescence detection->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for cellular ROS production inhibition assay.

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. The following are detailed methodologies for key experiments cited in the comparison.

Cellular Reactive Oxygen Species (ROS) Production Assays

These assays are fundamental for assessing the functional consequence of inhibiting the NOX2 pathway in a cellular context.

a) Dichlorodihydrofluorescein Diacetate (DCFDA) Assay in Differentiated HL-60 Cells [1][2]

  • Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. To differentiate them into a neutrophil-like phenotype, cells are treated with 1.3% DMSO for 5-6 days.

  • Assay Procedure:

    • Differentiated HL-60 cells are harvested, washed, and resuspended in a suitable buffer (e.g., HBSS).

    • Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorescent probe H2-DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is added to the cell suspension and incubated for a further 15-30 minutes. H2-DCFDA is cell-permeable and is deacetylated intracellularly to a non-fluorescent compound, which is later oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • ROS production is stimulated by adding an agonist such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).

    • The fluorescence intensity of DCF is measured using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. The IC50 value, the concentration of inhibitor required to reduce the ROS production by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b) Luminol-Based Chemiluminescence Assay in Primary Human Neutrophils [1][2]

  • Neutrophil Isolation: Primary human neutrophils are isolated from fresh human blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).

  • Assay Procedure:

    • Isolated neutrophils are resuspended in a suitable buffer.

    • Cells are pre-incubated with different concentrations of the inhibitor or vehicle control.

    • The chemiluminescent probe Luminol and horseradish peroxidase (HRP) are added to the cell suspension.

    • ROS production is stimulated with an agonist like fMLP.

    • The chemiluminescence signal, which is generated upon the oxidation of luminol by ROS in the presence of HRP, is measured immediately and continuously using a luminometer.

  • Data Analysis: The total or peak chemiluminescence signal is used to quantify ROS production. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protein-Ligand Binding Assay: Microscale Thermophoresis (MST)[1][2]

MST is a powerful technique to quantify the binding affinity between a protein and a small molecule inhibitor in solution.

  • Protein and Ligand Preparation:

    • Recombinant p67phox protein is purified.

    • The inhibitor (ligand), such as this compound, is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

  • Assay Procedure:

    • The target protein (p67phox) is labeled with a fluorescent dye.

    • A series of dilutions of the unlabeled ligand (this compound) is prepared.

    • A constant concentration of the fluorescently labeled protein is mixed with the different concentrations of the ligand.

    • The samples are loaded into glass capillaries.

    • An infrared laser is used to create a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is monitored. The thermophoretic movement changes upon the binding of the ligand.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The dissociation constant (Kd), which reflects the binding affinity, is determined by fitting the data to a binding curve. A lower Kd value indicates a higher binding affinity.

Conclusion

This compound and its analog Phox-i1 are potent and selective inhibitors of the p67phox-Rac1 interaction, demonstrating efficacy in the nanomolar to low micromolar range in binding and cellular assays. In contrast, other compounds like NSC23766 and VAS2870, while also impacting the NOX2 pathway, do so through different mechanisms of action. For researchers aiming to specifically dissect the role of the p67phox-Rac1 interaction in their models, this compound and Phox-i1 represent highly specific tools. The choice of inhibitor should be guided by the specific research question, the experimental system, and the desired point of intervention in the NOX2 signaling cascade. The provided data and protocols serve as a valuable resource for the design and interpretation of experiments in this rapidly evolving field.

References

Safety Operating Guide

Navigating the Safe Disposal of Phox-i2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper and safe disposal of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Given the absence of specific, publicly available disposal protocols for this compound, a cautious approach based on its chemical properties and potential hazards is necessary. This compound, with the molecular formula C18H15N3O4, is known to be a selective inhibitor of NADPH oxidase 2 (NOX2), playing a role in the modulation of reactive oxygen species (ROS) production.[1][2][3] Its instability in aqueous solutions is a key consideration for its handling and disposal.

Core Safety and Disposal Protocol

This protocol is designed to provide a clear, step-by-step process for the safe disposal of this compound, minimizing risk to personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with standard laboratory PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Step 2: Decontamination of Non-Consumable Materials

For non-consumable items such as glassware or magnetic stirrers that have come into contact with this compound, a thorough decontamination process is required:

  • Initial Rinse: Rinse the contaminated items with a suitable organic solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).[4] Collect the resulting solvent rinse as chemical waste.

  • Secondary Wash: Wash the items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 3: Disposal of Contaminated Consumables

All disposable materials that have been in contact with this compound, including pipette tips, gloves, and paper towels, must be treated as chemical waste.

  • Segregation: Collect all contaminated consumables in a designated, clearly labeled, and sealed chemical waste bag or container.

  • Waste Stream: Dispose of this container in accordance with your institution's hazardous waste disposal procedures. Do not mix with general laboratory trash.

Step 4: Disposal of Unused this compound

For the disposal of unused or expired solid this compound or solutions:

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in public databases, it is imperative to check for any SDS that may have been provided by the supplier. If available, the disposal instructions within the SDS must be followed.

  • Chemical Waste Contractor: In the absence of a specific SDS, the unused this compound should be disposed of through a licensed chemical waste contractor. The compound should be clearly labeled with its chemical name and any known hazard information.

  • Do Not Dispose Down the Drain: Due to its potential to break down into other compounds in aqueous solutions and its unknown environmental impact, this compound should never be disposed of down the sink or in any public sewer system.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular FormulaC18H15N3O4[5]
Molecular Weight337.33 g/mol [4]
CAS Number353495-22-4[4][5]
SolubilityDMSO 200 mg/mL (with ultrasonic)[4]
Storage (Solid)-20°C for 3 years; 4°C for 2 years[4]
Storage (in Solvent)-80°C for 6 months; -20°C for 1 month[1][2]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Phox_i2_Disposal_Workflow Start Material Contaminated with this compound Is_Consumable Is the item consumable? Start->Is_Consumable Non_Consumable Non-Consumable (e.g., Glassware) Is_Consumable->Non_Consumable No Consumable Consumable (e.g., Gloves, Tips) Is_Consumable->Consumable Yes Decontaminate Decontaminate Non_Consumable->Decontaminate Dispose_Waste Dispose as Chemical Waste Consumable->Dispose_Waste Reuse Reuse Item Decontaminate->Reuse Unused_Phox Unused this compound (Solid or Solution) SDS_Available SDS Available? Unused_Phox->SDS_Available Follow_SDS Follow SDS Disposal Protocol SDS_Available->Follow_SDS Yes Contractor Dispose via Licensed Chemical Waste Contractor SDS_Available->Contractor No

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility when working with and disposing of this compound.

References

Personal protective equipment for handling Phox-i2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Phox-i2. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

This compound is a selective inhibitor of the p67phox-Rac1 interaction, effectively inhibiting NADPH oxidase 2 (NOX2) and subsequent reactive oxygen species (ROS) production.[1] While specific toxicology data for this compound is limited, the presence of nitro groups in its structure suggests potential toxicological concerns, as nitroaromatic compounds can be associated with DNA damage. Therefore, cautious handling is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times when handling this compound in solid or solution form to protect against splashes.
Face ShieldRecommended when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are required. Inspect for tears or holes before each use. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat must be worn to protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Temperature: For long-term storage of stock solutions, aliquoting and storing at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended to prevent degradation from repeated freeze-thaw cycles.[1][2]

Preparation of Stock Solutions
  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Ensure all work is conducted in a chemical fume hood.

    • Wear all required PPE.

    • Carefully weigh the desired amount of solid this compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Use
  • Cell Culture: When treating cells with this compound, perform all steps in a biological safety cabinet to maintain sterility and operator safety.

  • Dilutions: Prepare working dilutions from the stock solution as needed.

  • Incubation: After treating cells, incubate as required by the experimental protocol.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste StreamDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.
This compound Solutions Collect all unused this compound solutions (stock and working solutions) in a designated, sealed, and clearly labeled hazardous waste container for organic solvents.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated Cell Culture Media Aspirate into a flask containing a suitable disinfectant (e.g., 10% bleach) and allow for an appropriate contact time before disposing down the drain with copious amounts of water, in accordance with local regulations.
Empty this compound Vials Triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Deface the label and dispose of the empty vial in the appropriate glass or solid waste container.

Note: Always adhere to your institution's specific chemical waste disposal guidelines.

Experimental Protocols

The following are generalized protocols for common experiments involving this compound, based on published research.

Inhibition of ROS Production in Differentiated HL-60 Cells

This protocol outlines the steps to measure the inhibitory effect of this compound on ROS production in a human neutrophil-like cell line.

  • Cell Culture and Differentiation:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

    • Differentiate cells into a neutrophil-like phenotype by treating with 1.25% DMSO for 4-5 days.[3][4]

  • Cell Preparation:

    • Harvest the differentiated HL-60 cells and resuspend them in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).[5]

  • This compound Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • ROS Measurement using a Fluorescent Probe (e.g., DCFDA):

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), by incubating for a specified time (e.g., 45 minutes) at 37°C in the dark.[5]

    • Wash the cells to remove excess probe.

  • Stimulation of ROS Production:

    • Stimulate the cells with an agonist, such as phorbol 12-myristate 13-acetate (PMA), to induce ROS production.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

    • The IC50 value for this compound in dHL-60 cells has been reported to be approximately 1µM.[6]

Inhibition of Superoxide Production in Primary Human Neutrophils

This protocol describes how to assess the effect of this compound on superoxide production in primary human neutrophils using a chemiluminescence assay.

  • Isolation of Human Neutrophils:

    • Isolate primary neutrophils from fresh human blood using standard density gradient centrifugation techniques.

  • Cell Preparation:

    • Resuspend the isolated neutrophils in a suitable buffer.

  • This compound Treatment:

    • Pre-incubate the neutrophils with different concentrations of this compound or a vehicle control.

  • Superoxide Measurement using Luminol Chemiluminescence:

    • Add a chemiluminescent probe, such as luminol, to the cell suspension.

    • Stimulate the cells with an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLP) to trigger superoxide production.

  • Data Acquisition:

    • Measure the chemiluminescence signal over time using a luminometer.

    • The IC50 value for this compound in primary human neutrophils has been reported to be approximately 6µM.[6]

Visualized Workflows and Pathways

This compound Handling and Disposal Workflow

G cluster_receipt Receiving and Storage cluster_prep Solution Preparation (in Fume Hood) cluster_exp Experimental Use cluster_disposal Disposal receipt Receive this compound inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Ventilated Area inspect->storage weigh Weigh Solid this compound storage->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C or -80°C dissolve->aliquot dilute Prepare Working Dilutions aliquot->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate solid_waste Solid this compound and Contaminated Labware incubate->solid_waste Contaminated Labware liquid_waste This compound Solutions incubate->liquid_waste Unused Solutions bio_waste Contaminated Media incubate->bio_waste hw1 Hazardous Chemical Waste solid_waste->hw1 hw2 Hazardous Liquid Waste liquid_waste->hw2 decon Decontaminate and Drain bio_waste->decon

Caption: Workflow for the safe handling and disposal of this compound.

This compound Mechanism of Action

G cluster_pathway NOX2 Activation Pathway p67phox p67phox NOX2_complex Active NOX2 Complex p67phox->NOX2_complex Interaction Rac1 Rac1-GTP Rac1->NOX2_complex Interaction ROS Reactive Oxygen Species (ROS) NOX2_complex->ROS Production Phox_i2 This compound Phox_i2->inhibition inhibition->p67phox Inhibits Interaction with Rac1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phox-i2
Reactant of Route 2
Phox-i2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.